N-Ethylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIDYFBTIZOPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210315 | |
| Record name | N-Ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-17-5 | |
| Record name | N-Ethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYLBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW509B0V2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Ethylbenzamide CAS number 614-17-5 properties and safety
An In-depth Technical Guide to N-Ethylbenzamide (CAS 614-17-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (CAS No. 614-17-5), a chemical compound often utilized as an intermediate in organic synthesis. This guide consolidates its physicochemical properties, safety and handling information, spectroscopic data, and key experimental protocols, including its synthesis and metabolic pathway.
Physicochemical Properties
This compound is a mono-substituted benzamide derivative. Its core physical and chemical characteristics are summarized below. There is some variation in reported melting and boiling points across different sources, which may be attributed to different measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1][2][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Benzamide, N-ethyl-; NSC 20558 | [1][2] |
| Melting Point | 64-66 °C / 70.5 °C | [1][2][5][6] |
| Boiling Point | 317 °C @ 760 mmHg | [1][5][6][7] |
| 112-114 °C @ 0.1 Torr | [2] | |
| Density | 1.019 g/cm³ | [1][5][6][7] |
| Flash Point | 184 °C | [1][5][6][7] |
| Vapor Pressure | 0.000395 mmHg at 25°C | [1] |
| Water Solubility | Predicted log(S) = -2.23 (mol/L) | [8] |
| Octanol/Water Partition Coefficient (logP) | 1.436 (Crippen Calculated) | [8] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and quality control of this compound. Various spectral datasets are publicly available.
| Data Type | Source / Instrument | Notes |
| ¹H NMR | BRUKER AC-300 | Sample from Aldrich Chemical Company, Inc.[4][9] |
| ¹³C NMR | Not specified | Sample from Aldrich Chemical Company, Inc.[4] |
| IR (FTIR) | KBr Wafer | Sample from Aldrich Chemical Company, Inc.[4] |
| Mass Spectrometry (GC-MS) | NIST/EPA/NIH Mass Spectral Library | Available in the NIST Chemistry WebBook and PubChem.[4][10] |
Safety and Hazard Information
According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area.[7]
| GHS Classification | Details |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed.[4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[4] |
| P270: Do not eat, drink or smoke when using this product.[4] | |
| P301 + P317: IF SWALLOWED: Get medical help.[4] | |
| P330: Rinse mouth.[4] | |
| P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
A common and efficient method for synthesizing this compound is the acylation of ethylamine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[7][11] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. An aqueous base is typically used to neutralize the HCl byproduct.
Detailed Protocol:
-
Materials:
-
Ethylamine (70% solution in water or as hydrochloride salt)
-
Benzoyl chloride
-
Dichloromethane (DCM) or Diethyl ether
-
Sodium hydroxide (NaOH) or other suitable base
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.0 eq.) in dichloromethane and cool the mixture to 0 °C in an ice bath.
-
Add an aqueous solution of NaOH (2.2 eq.) to the flask.
-
Slowly add benzoyl chloride (1.1 eq.), dissolved in a small amount of the reaction solvent, dropwise to the vigorously stirred, cooled solution. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzoyl chloride is consumed.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 1M HCl (to remove any unreacted ethylamine), water, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to yield a white crystalline solid.
-
Metabolism of this compound
Studies in rats have shown that this compound undergoes metabolic transformation before excretion. The primary metabolic pathway involves an initial oxidative N-deethylation, followed by enzymatic hydrolysis of the resulting secondary amide (benzamide).[12] The subsequent benzoic acid is then conjugated with glycine to form hippuric acid, which is detected in the urine along with ethylamine.[12]
References
- 1. Cas 614-17-5,this compound | lookchem [lookchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 614-17-5 [m.chemicalbook.com]
- 6. This compound CAS#: 614-17-5 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Benzamide, N-ethyl- (CAS 614-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Benzamide, N-ethyl- [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolites of this compound, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Ethylbenzamide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-Ethylbenzamide, a valuable compound in organic synthesis and pharmaceutical research. The information is presented to support laboratory use, with a focus on structured data, detailed experimental protocols, and clear visualizations of key processes and relationships.
Core Properties and Identifiers
This compound is a secondary amide distinguished by a benzene ring attached to the carbonyl group and an ethyl substituent on the nitrogen atom. It serves as a key intermediate in the synthesis of various organic compounds.[1]
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 614-17-5[3][4] |
| Molecular Formula | C₉H₁₁NO[1][3][4] |
| Molecular Weight | 149.19 g/mol [2][4] |
| Canonical SMILES | CCNC(=O)C1=CC=CC=C1[2] |
| InChI Key | SDIDYFBTIZOPLA-UHFFFAOYSA-N[2][4] |
Physical Properties
This compound is typically a colorless crystal or white crystalline powder at room temperature.[1] Its key physical properties are summarized below, providing a range of reported values from various sources for comprehensive comparison.
| Property | Value |
| Melting Point | 64-66 °C[4] |
| 70.5 °C[3][5][6] | |
| 100-103 °C[1] | |
| Boiling Point | 317 °C (at 760 mmHg)[3][5] |
| 112-114 °C (at 0.1 Torr)[4] | |
| Density | 1.019 g/cm³[3][5] |
| 1.076 g/cm³[1] | |
| Flash Point | 184 °C[3][6] |
| 183.7 °C[5] | |
| Refractive Index | 1.5279 (estimate)[3] |
| pKa | 15.01 ± 0.46 (Predicted)[3] |
| LogP | 1.82720[5] |
Chemical Properties
Solubility: this compound is readily soluble in many organic solvents, including ethanol and dichloromethane.[1] While it is a polar compound due to the amide functional group, its solubility in nonpolar solvents like hexane is limited because of the hydrophobic aromatic ring.
Stability and Reactivity: Under standard laboratory conditions, this compound is a stable compound.[1] However, it should be handled with care, avoiding contact with strong oxidizing agents and strong acids, as these can lead to hazardous reactions.[1]
Spectroscopic Data
| Spectrum Type | Key Data Points |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 105[2]m/z 2nd Highest: 77[2]m/z 3rd Highest: 149[2] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic bands for the amide functional group. A strong C=O stretch is typically observed around 1650-1690 cm⁻¹. The N-H stretch for a secondary amide appears as a single medium band in the 3200-3400 cm⁻¹ region. |
| ¹H NMR Spectroscopy | The proton NMR spectrum provides distinct signals corresponding to the ethyl and benzoyl groups. The solvent used is typically CDCl₃ with TMS as a reference.[7] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum complements the ¹H NMR, showing signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. |
Experimental Protocols
A common and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride.
Synthesis of this compound via Schotten-Baumann Reaction
This protocol details the reaction between benzoyl chloride and ethylamine to form the desired amide product.
Materials:
-
Benzoyl chloride
-
Ethylamine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine or another suitable base
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred amine solution. The reaction is exothermic, and maintaining a low temperature is crucial. A precipitate of triethylammonium chloride will form.[8]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[9] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up:
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous MgSO₄.[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.[9]
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key properties of this compound for lab use.
Safety and Handling
This compound may cause irritation to the skin, eyes, and respiratory system.[1] It is crucial to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Store the compound in a cool, dry place away from incompatible materials such as strong oxidants.[1] For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 614-17-5 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 614-17-5 [amp.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Ethylbenzamide: Molecular Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylbenzamide (C9H11NO) is a chemical compound of interest in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its molecular structure, detailed experimental protocols for its synthesis, and a thorough analysis of its spectroscopic characteristics. The document also explores the known metabolic fate of this compound and the potential biological activities of the broader class of N-substituted benzamides, offering insights for its application in drug discovery and development. All quantitative data is presented in structured tables for clarity, and key experimental workflows and a hypothetical biological pathway are visualized using Graphviz diagrams.
Molecular Structure and Properties
This compound is a secondary amide consisting of a benzoyl group attached to the nitrogen atom of an ethylamine. Its chemical formula is C9H11NO, and it has a molecular weight of approximately 149.19 g/mol .[1][2] The structural formula and key identifiers are provided below.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C9H11NO | [3] |
| Molecular Weight | 149.19 g/mol | [3] |
| CAS Number | 614-17-5 | [3] |
| SMILES | CCNC(=O)C1=CC=CC=C1 | [3] |
| InChIKey | SDIDYFBTIZOPLA-UHFFFAOYSA-N | [3] |
| Melting Point | 68-71 °C | |
| Boiling Point | 296.6±13.0 °C at 760 mmHg | |
| Density | 1.0±0.1 g/cm³ |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through several methods. Two detailed protocols are provided below: a classic Schotten-Baumann reaction and a modern flow chemistry approach.
Experimental Protocol 1: Schotten-Baumann Reaction
This method involves the acylation of ethylamine with benzoyl chloride in a basic aqueous solution.[4][5]
Materials:
-
Benzoyl chloride
-
Ethylamine (70% in water)
-
Sodium hydroxide (10% aqueous solution)
-
Dichloromethane
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, separatory funnel, magnetic stirrer, ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzoyl chloride and a 10% aqueous sodium hydroxide solution to the stirred ethylamine solution. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
Experimental Protocol 2: Flow Chemistry Synthesis
This method utilizes a continuous flow reactor for a more controlled and potentially higher-yielding synthesis.[6]
Materials:
-
Ethylamine
-
N-Chlorosuccinimide (NCS)
-
Toluene
-
tert-Butyl hydroperoxide (TBHP, 70 wt% in water)
-
Tetrabutylammonium iodide (TBAI)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Sodium bisulfite solution
-
Anhydrous sodium sulfate
-
Flow reactor system with syringe pumps and heated reaction coils
Procedure:
-
Prepare three separate solutions for the syringe pumps:
-
Syringe A: Ethylamine (5 mmol) in 50 mL of acetonitrile.
-
Syringe B: N-Chlorosuccinimide (5 mmol) in 50 mL of acetonitrile.
-
Syringe C: Toluene (25 mmol), TBAI (2.5 mmol), and TBHP (12.5 mmol) in 50 mL of acetonitrile/water (4:1).
-
-
Set the flow rates for the syringe pumps as follows: Syringe A at 0.1 mL/min, Syringe B at 0.1 mL/min, and Syringe C at 0.2 mL/min.
-
The reaction coils are passed through two consecutive oil baths set at 50 °C and 80 °C.
-
The output from the reactor is collected and quenched with a sodium bisulfite solution.
-
The quenched reaction mixture is extracted with ethyl acetate.
-
The organic layer is washed with deionized water, dried over anhydrous sodium sulfate, and the solvent is removed under vacuum.
-
The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Spectroscopic Analysis
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: 1H and 13C NMR Data for this compound
| 1H NMR (CDCl3) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH3 | 1.25 | Triplet | 7.3 | 3H |
| CH2 | 3.47 | Quartet | 7.3 | 2H |
| NH | ~6.3 | Broad Singlet | - | 1H |
| Aromatic | 7.40-7.52 | Multiplet | - | 3H |
| Aromatic | 7.75-7.80 | Multiplet | - | 2H |
| 13C NMR (CDCl3) | Chemical Shift (ppm) | |||
| CH3 | 14.8 | |||
| CH2 | 35.1 | |||
| Aromatic CH | 126.8, 128.5, 131.3 | |||
| Aromatic C | 134.8 | |||
| C=O | 167.8 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.
-
1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.[7] Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
13C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45° pulse width, a relaxation delay of 2 seconds, and 1024-4096 scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm-1) | Intensity |
| N-H Stretch | ~3300 | Strong, broad |
| C-H Stretch (Aromatic) | ~3060 | Medium |
| C-H Stretch (Aliphatic) | ~2970, 2930 | Medium |
| C=O Stretch (Amide I) | ~1630 | Strong |
| N-H Bend (Amide II) | ~1540 | Strong |
| C=C Stretch (Aromatic) | ~1480, 1450 | Medium |
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation (KBr Pellet Method): [8][9] Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm-1.
Mass Spectrometry (MS)
Table 4: Major Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 149 | [M]+• (Molecular Ion) |
| 105 | [C6H5CO]+ |
| 77 | [C6H5]+ |
| 44 | [CH3CH=NH2]+ |
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.[10][11]
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Biological Activity and Drug Development Potential
While this compound itself is not a widely studied therapeutic agent, its metabolic fate has been investigated, and the broader class of N-substituted benzamides has shown significant potential in drug development.
Metabolism of this compound
In vivo studies in rats have shown that this compound is metabolized primarily through hydrolysis of the amide bond, yielding ethylamine and benzoic acid. The benzoic acid is then further metabolized and excreted as hippuric acid.[12]
Potential Signaling Pathway Involvement of N-Substituted Benzamides
N-substituted benzamides have been shown to exhibit a range of biological activities, including the inhibition of the NFκB signaling pathway and the induction of apoptosis.[13] The NFκB pathway is a critical regulator of the inflammatory response and cell survival, and its inhibition is a key target in the development of anti-inflammatory and anti-cancer drugs.
Furthermore, the benzamide scaffold is a key feature of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.[14] PARP enzymes are involved in DNA repair, and their inhibition can lead to the death of cancer cells with specific DNA repair defects. While the direct interaction of this compound with these pathways has not been extensively studied, its structural similarity to known inhibitors suggests a potential avenue for future research.
Conclusion
This compound is a well-characterized compound with straightforward synthetic routes. Its molecular structure has been confirmed by a suite of spectroscopic techniques. While its direct biological applications are not yet fully elucidated, its metabolic profile is understood, and the broader class of N-substituted benzamides holds significant promise in drug discovery, particularly in the areas of oncology and inflammatory diseases. This technical guide provides the foundational chemical and methodological information necessary for researchers to synthesize, characterize, and further investigate the potential of this compound and its analogs in various scientific disciplines.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. PubChemLite - this compound (C9H11NO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. rsc.org [rsc.org]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Metabolites of this compound, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
N-Ethylbenzamide Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbenzamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent properties of the benzamide core, coupled with the diverse substitutions possible on both the aromatic ring and the ethylamide side chain, have led to the discovery of potent anticancer, anticonvulsant, and antimicrobial agents. This technical guide provides an in-depth exploration of the key biological activities of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field.
Anticancer Activity
This compound derivatives have emerged as a promising class of anticancer agents, primarily through their action as inhibitors of crucial cellular processes like tubulin polymerization, PARP-mediated DNA repair, and STAT3 signaling.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of various this compound and related benzamide derivatives against a range of cancer cell lines.
| Derivative | Target/Mechanism | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| N-Benzylbenzamide Derivatives | ||||
| Compound 20b | Tubulin Polymerization Inhibitor | A549, HCT116, MCF-7, HeLa | 12-27 nM | [1][2] |
| Compound 13n (MY-1388) | Tubulin Polymerization Inhibitor | MGC-803, HCT-116, KYSE450, and 12 other cell lines | 8-48 nM | [3] |
| Compound 12d | Tubulin Polymerization Inhibitor | Four cancer cell lines | 0.028–0.087 µM | [4] |
| Benzamide PARP Inhibitors | ||||
| Benzamide | PARP Inhibitor | - | 3.3 µM | [5] |
| Pamiparib | PARP1 and PARP2 Inhibitor | - | 0.83 nM (PARP1), 0.11 nM (PARP2) | [5] |
| N-Arylbenzamide STAT3 Inhibitors | ||||
| Compound 12d | STAT3 Dimerization Inhibitor | - | 18.9 ± 1.1 μM | [6] |
| Compound 13f | STAT3 Dimerization Inhibitor | - | 12.8 ± 0.5 μM | [6] |
| S3I-1757 | STAT3 Dimerization Inhibitor | - | 13.5 ± 0.5 μM | [7] |
| N-Ethyl-N-(ethylcarbamoyl)benzamide Derivatives | ||||
| 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide | Cytotoxic | MCF-7 | 3.41 µM | [8] |
| 4-Methylbenzamide Derivatives | ||||
| Compound 7 | Protein Kinase Inhibitor | K562, HL-60, OKP-GS | 2.27 µM, 1.42 µM, 4.56 µM | [9] |
| Compound 10 | Protein Kinase Inhibitor | K562, HL-60, OKP-GS | 2.53 µM, 1.52 µM, 24.77 µM | [9] |
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways in Anticancer Activity
Certain N-benzylbenzamide derivatives exert their anticancer effects by inhibiting the polymerization of tubulin, a crucial protein for microtubule formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by N-benzylbenzamide derivatives.
Benzamide derivatives can act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations), PARP inhibition leads to synthetic lethality.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
N-arylbenzamide derivatives can inhibit the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3), a key step in its activation pathway, which is often constitutively active in cancer.
Caption: Inhibition of the STAT3 signaling pathway by N-arylbenzamide derivatives.
Anticonvulsant Activity
Several this compound derivatives have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential as novel antiepileptic drugs.
Quantitative Data for Anticonvulsant Activity
The following table presents the anticonvulsant efficacy of various benzamide derivatives in animal models.
| Derivative | Animal Model | Test | ED50 Value (mg/kg) | Reference(s) |
| N-(2-hydroxyethyl)decanamide | Mouse | MES | 22.0 | [10] |
| N-(2-hydroxyethyl)palmitamide | Mouse | MES | 23.3 | [10] |
| N-(2-hydroxyethyl)stearamide | Mouse | MES | 20.5 | [10] |
| Compound 37 | Mouse | MES | 12.92 | [10] |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | Mouse | MES | 40.96 | [10] |
| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide | Mouse | scPTZ | 85.16 | [10] |
| 1-cyclopentenecarboxylic acid benzylamide (1-Cpc-BZA) | Mouse | MES | 85.36 | [11] |
| 1-cyclopentenecarboxylic acid benzylamide (1-Cpc-BZA) | Mouse | scPTZ | 1.37 | [11] |
| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | Rat (oral) | MES | 62 | [12] |
| Compound 5j | Mouse | MES | 9.2 | [13] |
Experimental Protocols for Anticonvulsant Activity Assessment
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Electroconvulsive device with corneal electrodes
-
0.9% saline solution
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).
-
Electrode Placement: At the time of predicted peak effect of the compound, place the corneal electrodes on the eyes of the animal, moistened with saline.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The abolition of the tonic hindlimb extension phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 (median effective dose).
This model is used to identify compounds that protect against myoclonic and clonic seizures.
Materials:
-
Mice or rats
-
Pentylenetetrazole (PTZ) solution
-
Test compound and vehicle
Procedure:
-
Animal Preparation: Administer the test compound or vehicle to the animals.
-
PTZ Administration: At the time of predicted peak effect, inject a convulsive dose of PTZ subcutaneously (e.g., 85 mg/kg in mice).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic spasms of the limbs lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50.
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various benzamide derivatives.
| Derivative | Microorganism(s) | MIC Value(s) (µg/mL) | Reference(s) |
| Compound 5a | B. subtilis, E. coli | 6.25, 3.12 | [14][15] |
| Compound 6b | E. coli, B. subtilis | 3.12, 6.25 | [14][15] |
| Compound 6c | E. coli, B. subtilis | 3.12, 6.25 | [14][15] |
| Compound 1b | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 125-500 | [16] |
| Compound 2d | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 500-1000 | [16] |
Experimental Protocol for Antimicrobial Activity Assessment
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Test compound and standard antibiotic
-
Inoculum suspension of the microorganism
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final concentration.
-
Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The this compound scaffold has proven to be a rich source of biologically active compounds with significant potential in the fields of oncology, neurology, and infectious diseases. The derivatives discussed in this guide demonstrate potent activities through diverse mechanisms of action. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for further research and development of novel therapeutic agents based on this versatile chemical framework. Future efforts in optimizing the lead compounds for improved efficacy, selectivity, and pharmacokinetic properties are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. researchgate.net [researchgate.net]
- 16. dergipark.org.tr [dergipark.org.tr]
N-Ethylbenzamide: An In-depth Technical Guide to Investigating its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethylbenzamide, a simple derivative of the benzamide scaffold, belongs to a class of compounds with diverse and significant pharmacological activities within the central nervous system (CNS). While specific quantitative data on this compound's direct interactions with molecular targets are not extensively documented in publicly available literature, the activities of its structural analogs suggest several potential mechanisms of action. This guide synthesizes the current understanding of related benzamide compounds to propose likely therapeutic targets and signaling pathways for this compound. It details the established metabolism of this compound and provides comprehensive experimental protocols for key assays that are fundamental to elucidating its precise mechanism of action. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and similar molecules.
Introduction
Benzamide and its derivatives have long been a focal point of medicinal chemistry, leading to the development of drugs for a range of CNS disorders, including epilepsy and psychosis. The versatility of the benzamide structure allows for modifications that can significantly alter its pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This compound, with its core benzamide structure and an ethyl substitution on the nitrogen atom, represents a fundamental scaffold within this class. Investigations into its analogs have revealed potential as anticonvulsants, dopamine receptor antagonists, and modulators of inflammatory signaling pathways.
Potential Mechanisms of Action
Based on the pharmacological profiles of structurally related benzamide compounds, the primary hypothesized mechanisms of action for this compound include anticonvulsant activity, dopamine receptor antagonism, and modulation of the NF-κB signaling pathway.
Anticonvulsant Activity
A significant number of N-substituted benzamides have demonstrated efficacy in preclinical models of epilepsy, particularly the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model suggests activity against absence seizures. The primary molecular target for this class of anticonvulsants is often the voltage-gated sodium channels. By binding to these channels, the compounds can stabilize them in an inactivated state, thereby reducing the sustained, high-frequency neuronal firing that is characteristic of seizure activity.
Table 1: Anticonvulsant Activity of N-Phenylbenzamide Analogs in Mice (Intraperitoneal Administration)
| Compound | Test | ED50 (µmol/kg) | TD50 (µmol/kg) | Protective Index (PI) |
| N-(2,6-dimethylphenyl)-4-nitrobenzamide | MES | 31.8 | 166.9 | 5.2 |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | MES | 90.3 | 1,068 | 11.8 |
Data represents the median effective dose (ED50) for anti-MES activity and the median toxic dose (TD50) for neurotoxicity. The Protective Index (PI = TD50/ED50) is a measure of the therapeutic window.
Dopamine Receptor Antagonism
Substituted benzamides are a well-established class of dopamine receptor antagonists, with many clinically used antipsychotics belonging to this family. These compounds typically exhibit affinity for the D2-like dopamine receptors (D2, D3, and D4). Antagonism of these receptors in the mesolimbic and mesocortical pathways is a key mechanism for the treatment of psychosis. Several N-substituted benzamides have been synthesized and shown to be potent and selective ligands for dopamine D4 receptors.
Quantitative binding data for this compound is not available, however, the IC50 values for related benzamide derivatives demonstrate high affinity for dopamine receptors.
Table 2: Dopamine D4 Receptor Affinity for N-substituted Benzamide Analogs
| Compound | Receptor | IC50 (nM) |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 |
IC50 represents the concentration of the compound that inhibits 50% of the binding of a radioligand to the receptor.
Modulation of NF-κB Signaling
Recent studies have indicated that some N-substituted benzamides can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, immune regulation, and cell survival. The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. Inhibition of this pathway by N-substituted benzamides could represent a novel mechanism for anti-inflammatory and potentially neuroprotective effects. Some studies have also suggested that certain benzamides may induce apoptosis through mechanisms separate from NF-κB inhibition[1].
Metabolism of this compound
The in vivo metabolism of this compound has been investigated in rats. The primary metabolic pathway involves the hydrolysis of the amide bond, yielding ethylamine and benzoic acid. Benzoic acid is subsequently conjugated with glycine to form hippuric acid, which is then excreted in the urine.[2] Another potential metabolic route involves an initial oxidative mono-N-deethylation.[2]
Experimental Protocols
To fully elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for the key assays.
Anticonvulsant Activity Assessment
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25 g.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to groups of mice (n=8-10 per group) at various doses.
-
At the time of predicted peak effect (e.g., 30 minutes or 1 hour post-administration), apply a drop of 0.9% saline to the corneas of each mouse to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Abolition of the hindlimb tonic extensor component is considered protection.
-
Record the number of protected animals in each group.
-
-
Data Analysis: Calculate the percentage of protection for each dose and determine the median effective dose (ED50) using probit analysis. Neurotoxicity can be assessed using the rotarod test to determine the median toxic dose (TD50).
This model is used to identify compounds effective against absence and myoclonic seizures.
-
Animals: Male albino mice (e.g., CF-1 strain) weighing 20-25 g.
-
Reagents: Pentylenetetrazole (PTZ) dissolved in 0.9% saline.
-
Procedure:
-
Administer this compound or vehicle control (i.p. or p.o.) to groups of mice (n=8-10 per group) at various doses.
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the neck.
-
Place each mouse in an individual observation cage and observe for 30 minutes.
-
The endpoint is the presence of a clonic seizure lasting for at least 5 seconds. An animal is considered protected if it does not exhibit this endpoint.
-
Record the number of protected animals in each group.
-
-
Data Analysis: Calculate the percentage of protection for each dose and determine the ED50 using probit analysis.
Dopamine Receptor Binding Assay
This assay determines the affinity of this compound for dopamine receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the dopamine receptor subtype of interest (e.g., D2, D4).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2-like receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure (Competitive Binding):
-
In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.
-
Add a fixed concentration of the radioligand to all wells.
-
For determination of non-specific binding, add a high concentration of a known unlabeled ligand (e.g., haloperidol) to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NF-κB Reporter Gene Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
-
Materials:
-
A cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell culture medium and supplements.
-
An NF-κB activator (e.g., Tumor Necrosis Factor-alpha, TNF-α).
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with the NF-κB activator (e.g., TNF-α) for a further incubation period (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activation at each concentration of this compound relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a compound of significant interest due to the established and diverse pharmacological activities of the broader benzamide class. While direct experimental data on its specific molecular interactions are limited, the evidence from its analogs strongly suggests potential as an anticonvulsant, a dopamine receptor antagonist, and a modulator of inflammatory signaling pathways. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically investigate these potential mechanisms of action. A thorough characterization of this compound's pharmacological profile will not only elucidate its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships within the benzamide class of compounds.
References
N-Ethylbenzamide IUPAC name and research chemical synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Ethylbenzamide, including its chemical identity, synthesis protocols, and physicochemical properties. The information is intended for professionals in the fields of chemical research, drug discovery, and development.
Chemical Identity and Synonyms
This compound is a chemical compound belonging to the carboxamide group. Its systematic IUPAC name is This compound [1][2]. It is a derivative of benzamide with an ethyl substituent on the nitrogen atom.
Table 1: Chemical Identifiers and Synonyms for this compound
| Identifier Type | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 614-17-5 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][3] |
| Molecular Weight | 149.19 g/mol | [1][3] |
| InChI | InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | [1][3] |
| SMILES | CCNC(=O)C1=CC=CC=C1 | [1][3] |
| Synonyms | BENZAMIDE, N-ETHYL-; NSC-20558; N-ethyl-benzamide | [1][2] |
Experimental Protocols
The synthesis of this compound typically involves the formation of an amide bond between an ethylamine moiety and a benzoyl group. Two common and effective methods are detailed below.
This is a classic and widely used method for preparing amides. It involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Workflow: Acylation of Ethylamine
Caption: General workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Detailed Methodology:
-
Materials: Ethylamine, Benzoyl chloride, Triethylamine, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve ethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
This method uses a carboxylic acid and an amine, facilitated by coupling agents, and is often preferred when dealing with sensitive substrates.
Detailed Methodology:
-
Materials: Benzoic acid, Ethylamine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate, 1M HCl solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve benzoic acid (1.0 eq.), HOBt (1.2 eq.), and EDC-HCl (1.2 eq.) in DMF.
-
Add DIPEA (2.0 eq.) to the mixture and stir for 10 minutes.
-
Add ethylamine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Physicochemical and Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data Type | Observed Values/Peaks | Reference |
| ¹H NMR | Chemical Shift (δ) | Predicted peaks would include signals for the ethyl group (triplet and quartet) and the aromatic protons of the benzoyl group. | [2][4] |
| ¹³C NMR | Chemical Shift (δ) | Expected signals for the carbonyl carbon, aromatic carbons, and the two carbons of the ethyl group. | [2] |
| Mass Spec. (GC-MS) | m/z | Top Peak: 105; 2nd Highest: 77; 3rd Highest: 149 (Molecular Ion) | [2] |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretching, C=O (amide I) stretching, and aromatic C-H stretching are expected. | [5] |
Potential Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the broader class of N-substituted benzamides has been shown to possess various pharmacological properties. These compounds can serve as sensitizers in radio- or chemotherapies and may act as anti-inflammatory agents.
Some benzamide derivatives have been shown to inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and induce apoptosis through distinct mechanisms[6]. Furthermore, other substituted benzamides have been developed as inhibitors of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is a key target in cancer therapy[7].
Hypothetical Signaling Pathway Inhibition by a Benzamide Derivative
Caption: Hypothetical inhibition of the NF-κB pathway by an N-substituted benzamide.
This diagram illustrates a potential mechanism where a benzamide derivative inhibits the degradation of IκB, thereby preventing the activation and nuclear translocation of NF-κB. This, in turn, would suppress the transcription of genes involved in inflammation and cell survival. It is important to note that this represents a generalized pathway for the class of compounds, and specific studies on this compound are required to confirm this mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]
- 7. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Ethylbenzamide as a Scaffold in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-ethylbenzamide core is a versatile and privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its synthetic tractability and ability to engage with diverse biological targets have led to the development of compounds with significant anticancer, anticonvulsant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, structure-activity relationships (SAR), and biological activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts centered on this promising chemical motif.
Introduction
The benzamide moiety is a cornerstone of modern medicinal chemistry, prized for its favorable physicochemical properties and its capacity to participate in key hydrogen bonding interactions with biological macromolecules.[1] The this compound scaffold, a specific subset of this class, offers a synthetically accessible starting point for the development of novel therapeutics. The ethyl group provides a vector for exploring chemical space and modulating properties such as lipophilicity and metabolic stability, while the core benzamide structure can be readily functionalized to optimize potency and selectivity for a given biological target.[2]
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including the inhibition of enzymes such as histone deacetylases (HDACs) and protein kinases, as well as modulation of ion channels.[2][3] This guide will delve into the key therapeutic areas where the this compound scaffold has shown promise, with a focus on oncology and neuroscience.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through the formation of an amide bond between a benzoic acid derivative and ethylamine or a substituted ethylamine. The most common and direct method is the acylation of the amine with a benzoyl chloride.
General Synthesis Protocol: Schotten-Baumann Reaction
This protocol describes the synthesis of this compound from benzoyl chloride and ethylamine.
Materials:
-
Benzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or water)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethylamine in water or an appropriate solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred amine solution.
-
Simultaneously, add a solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction, maintaining a basic pH.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Biological Activities and Structure-Activity Relationships (SAR)
The this compound scaffold has been explored for a variety of biological activities. The following sections summarize key findings and present quantitative data for representative derivatives.
Anticancer Activity
N-substituted benzamides have emerged as a significant class of anticancer agents, with several derivatives acting as inhibitors of histone deacetylases (HDACs) and various protein kinases.[2][3]
Table 1: Anticancer Activity of Representative Benzamide Derivatives
| Compound ID | R Group (Substitution on Benzamide) | Target/Cell Line | IC₅₀ (µM) | Reference |
| MS-275 (Entinostat) | 3-pyridylamino group linked to the benzamide | HDAC1 | 0.51 | [3] |
| Compound 1 | 4-(benzylamino)-2-oxoethyl)phenyl | HCT116 | 0.97 | [4] |
| Compound 2 | 4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl) | HL60 | 2.84 | [4] |
| Compound 3 | N-(3-cyano-4,5-dihydrothiophen-2-yl) | B. subtilis | 6.25 | [5] |
| Compound 4 | N-(p-tolyl) | E. coli | 3.12 | [5] |
Structure-Activity Relationship Summary for Anticancer Activity:
-
Zinc-Binding Group: For HDAC inhibitors, the benzamide moiety often acts as a zinc-binding group, chelating the zinc ion in the active site of the enzyme.[2]
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the benzamide can significantly impact potency and selectivity. Electron-withdrawing groups can sometimes enhance activity.[6]
-
N-Substituent: The group attached to the amide nitrogen plays a crucial role in determining the target and potency. Bulky aromatic or heteroaromatic groups are often favored for kinase inhibition.[4]
Anticonvulsant Activity
Benzamide derivatives have a long history in the development of anticonvulsant drugs. They are known to modulate voltage-gated sodium channels and other targets in the central nervous system.[7]
Table 2: Anticonvulsant Activity of Representative Benzamide Derivatives in the MES Test
| Compound ID | R Group (Substitution on Benzamide) | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| 4-AEPB | 4-amino-N-(2-ethylphenyl) | Not specified | Not specified | [7] |
| Compound 5 | N-(2,6-dimethylphenyl)-4-nitro | 31.8 µmol/kg | 5.2 | [8] |
| Compound 6 | N-(2-chloro-6-methylphenyl)-4-nitro | 90.3 µmol/kg | 11.8 | [8] |
| Compound 7 | 1-cyclopentenecarboxylic acid benzylamide | 85.36 | 2.49 | [9] |
| Nic-BZA | Nicotinic acid benzylamide | 42.7 (i.p.) | Not specified | [10] |
Structure-Activity Relationship Summary for Anticonvulsant Activity:
-
Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration. The N-ethyl group contributes to this property.
-
Substitutions on the Phenyl Ring: The substitution pattern on the phenyl ring of the aniline moiety in N-phenylbenzamides is a key determinant of anticonvulsant activity, with specific substitutions leading to potent anti-MES activity.[8]
Experimental Protocols
Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the this compound derivative in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test
This protocol describes the in vivo evaluation of the anticonvulsant activity of this compound derivatives in rodents.[5][12]
Materials:
-
Male mice or rats
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution
-
This compound derivative formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Administer the this compound derivative or vehicle control to the animals (e.g., intraperitoneally or orally).
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each animal.
-
Place the corneal electrodes on the eyes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this response is considered protection.
-
Test several dose groups to determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.
-
A neurotoxicity assessment (e.g., rotarod test) is often performed in parallel to determine the median toxic dose (TD₅₀) and calculate the protective index (PI = TD₅₀/ED₅₀).
Signaling Pathways and Mechanisms of Action
N-substituted benzamides have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and STAT3 pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain N-substituted benzamides have been shown to inhibit NF-κB activation.[13]
STAT3 Signaling Pathway
The STAT3 signaling pathway is frequently overactivated in cancer, promoting cell proliferation, survival, and angiogenesis. Small molecule inhibitors targeting this pathway are of significant therapeutic interest.[14][15]
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in medicinal chemistry. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising chemical scaffold. Further exploration of the chemical space around the this compound core is warranted and holds the potential to yield new and improved treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. if-pan.krakow.pl [if-pan.krakow.pl]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of N-Ethylbenzamide: A Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for N-Ethylbenzamide, a valuable molecule in chemical research and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals who require a thorough understanding of the structural elucidation of this compound.
Molecular Structure
This compound (C9H11NO) has a molecular weight of 149.19 g/mol .[1][2][3] The structure consists of a benzene ring attached to an amide group, which is further substituted with an ethyl group.
Structure with Atom Numbering:
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR Spectroscopy
Table 1: ¹H NMR Chemical Shifts and Coupling Constants
| Protons (Atom Numbers) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | 7.75 - 7.85 | m | - |
| H-3, H-4, H-5 | 7.35 - 7.55 | m | - |
| H-9 (NH) | ~6.3 | br s | - |
| H-10 (CH₂) | 3.45 | q | 7.2 |
| H-11 (CH₃) | 1.25 | t | 7.2 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
¹³C NMR Spectroscopy
Table 2: ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 134.7 |
| C-2, C-6 | 126.8 |
| C-3, C-5 | 128.4 |
| C-4 | 131.3 |
| C-7 (C=O) | 167.8 |
| C-10 (CH₂) | 35.2 |
| C-11 (CH₃) | 14.8 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| 3065 | Medium | Aromatic C-H Stretch |
| 2975, 2935 | Medium | Aliphatic C-H Stretch |
| 1635 | Strong | C=O Stretch (Amide I) |
| 1540 | Strong | N-H Bend (Amide II) |
| 1485, 1450 | Medium | Aromatic C=C Stretch |
Mass Spectrometry (MS)
Table 4: Major Mass Spectrometry Fragments
| m/z | Relative Intensity | Proposed Fragment |
| 149 | Moderate | [M]⁺ (Molecular Ion) |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was obtained with 1024 scans and a relaxation delay of 2 seconds. The data was processed using standard Fourier transform and baseline correction procedures.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of solid this compound was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the instrument via a direct insertion probe. The sample was heated to induce vaporization, and the resulting gas-phase molecules were bombarded with a 70 eV electron beam. The resulting ions were accelerated and separated by a quadrupole mass analyzer.
Data Interpretation and Visualization
The spectroscopic data provides a clear and consistent picture of the this compound structure.
The ¹H NMR spectrum clearly shows the signals for the aromatic protons, the amide proton, and the two distinct signals for the ethyl group protons, with the expected quartet-triplet splitting pattern. The ¹³C NMR spectrum confirms the presence of the six aromatic carbons, the carbonyl carbon, and the two aliphatic carbons of the ethyl group. The IR spectrum displays characteristic absorption bands for the N-H and C=O bonds of the amide functional group, as well as aromatic and aliphatic C-H bonds. Finally, the mass spectrum shows the molecular ion peak at m/z 149, confirming the molecular weight.[1][2] The major fragments at m/z 105 and 77 are characteristic of the loss of the ethylamino group and subsequent loss of carbon monoxide, respectively, which is a common fragmentation pathway for benzamides.
References
Theoretical Studies on N-Ethylbenzamide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbenzamide and its analogs represent a significant class of compounds in medicinal chemistry and materials science. The benzamide moiety is a common scaffold in numerous biologically active molecules, and understanding its theoretical underpinnings is crucial for the rational design of new therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical studies on this compound and its derivatives, focusing on their structural properties, conformational analysis, and quantum chemical characteristics. By summarizing key quantitative data, experimental protocols, and visualizing fundamental concepts, this document aims to serve as a valuable resource for professionals in the field.
Molecular Properties and Quantum Chemical Analysis
Theoretical studies, primarily employing Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of this compound and its analogs. These computational methods are invaluable for predicting molecular properties and understanding intermolecular interactions.
Computed Molecular Descriptors
Computational tools provide a range of descriptors that are essential for quantitative structure-activity relationship (QSAR) studies. The table below summarizes key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C9H11NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCNC(=O)C1=CC=CC=C1 | PubChem[1] |
| InChI Key | SDIDYFBTIZOPLA-UHFFFAOYSA-N | PubChem[1] |
Quantum Chemical Calculations of Analogs
Quantum chemical calculations have been performed on various benzamide derivatives to elucidate their electronic properties and reactivity. For instance, studies on N-(9H-purin-6-yl) Benzamide (NPB), a potent antimalarial agent, have utilized DFT with the B3LYP method and a 6-311++G(d,p) basis set to optimize its molecular configuration and analyze its spectroscopic properties.[2] A smaller HOMO-LUMO energy gap in NPB suggests higher reactivity.[2]
Conformational Analysis
The biological activity and physical properties of this compound and its analogs are intrinsically linked to their conformational preferences. Theoretical and experimental methods are employed to understand the rotational barriers and stable conformations of these molecules.
A study on benzamide and its N-methyl and N,N-dimethyl derivatives used a combination of Lanthanide-Induced-Shift Analysis (LISA) with molecular mechanics and ab initio calculations to investigate their conformations.[3] For benzamide, the amino group is calculated to be pyramidal with a CO/phenyl torsional angle (ω) of 20–25°.[3] In N-methylbenzamide, the N-methyl group is coplanar with the carbonyl group.[3]
Structure-Activity Relationship (SAR) Studies
The therapeutic potential of this compound analogs is often explored through systematic modifications of the core structure to understand the relationship between chemical structure and biological activity.
A comparative analysis of N-benzylbenzamide and 3-nitrobenzamide analogs has provided insights into their structure-activity relationships for various biological targets.[4] The position of substituents, such as a nitro group, on the benzamide ring is critical for the biological activity of many analogs.[4]
Experimental and Computational Methodologies
The theoretical understanding of this compound and its analogs is built upon a foundation of robust experimental and computational protocols.
General Synthesis of Benzamide Derivatives
The synthesis of N-substituted benzamide derivatives often follows a common pathway involving the coupling of a substituted benzoic acid with an appropriate amine.
Quantum Chemical Calculation Protocol
Quantum chemical calculations are pivotal in theoretical studies. A typical workflow for these calculations is outlined below.
Molecular Docking Protocol
Molecular docking simulations are instrumental in predicting the binding modes of ligands with their biological targets.
References
N-Ethylbenzamide solubility profile in DMSO, ethanol, and water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of N-Ethylbenzamide in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. The information is compiled to assist researchers and professionals in drug development and other scientific disciplines in effectively utilizing this compound.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2][3] |
| Molecular Weight | 149.19 g/mol | [1][4] |
| Melting Point | 64-66 °C | [5] |
| Boiling Point | 112-114 °C @ 0.1 Torr | [5] |
| Calculated LogP (Octanol/Water) | 1.436 | [4] |
| Calculated Water Solubility (log₁₀S) | -2.23 (in mol/L) | [4] |
Solubility Data
For water, a calculated Log10 of water solubility is -2.23, which corresponds to approximately 0.89 g/L.[4] This indicates that this compound is slightly soluble in water. The parent compound, benzamide, has a water solubility of 13.5 g/L at 25°C.[7]
Table of Solubility Data:
| Solvent | Quantitative Solubility | Qualitative Assessment |
| DMSO | Data not available | Expected to be soluble |
| Ethanol | Data not available | Expected to be soluble |
| Water | -2.23 (log₁₀S in mol/L)[4] | Slightly soluble |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in DMSO, ethanol, and water at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, absolute
-
Distilled or deionized water
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other suitable analytical instrumentation.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to separate vials containing a known volume of each solvent (DMSO, ethanol, and water). The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any undissolved solid particles, centrifuge the withdrawn sample or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the solubility of a chemical compound.
References
- 1. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Benzamide, N-ethyl- [webbook.nist.gov]
- 4. Benzamide, N-ethyl- (CAS 614-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Benzamide - Wikipedia [en.wikipedia.org]
Initial Screening of N-Ethylbenzamide for Antimicrobial Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbenzamide belongs to the benzamide class of chemical compounds, a versatile scaffold that has demonstrated a wide range of pharmacological activities.[1] While specific antimicrobial data for this compound is not extensively available in the current body of scientific literature, numerous studies on its structural analogs, N-substituted benzamide derivatives, have revealed significant antimicrobial potential against a spectrum of pathogens.[2] This technical guide provides a comprehensive overview of the initial screening process for a compound like this compound for antimicrobial properties, based on established methodologies and data from closely related benzamide derivatives. The guide details experimental protocols, summarizes representative quantitative data, and illustrates key biological pathways and workflows.
Data Presentation: Antimicrobial Activity of N-Substituted Benzamide Derivatives
The following tables summarize the antimicrobial activity of various N-substituted benzamide derivatives, which can serve as a reference for the expected activity of this compound. It is important to note that these are illustrative examples, and the actual activity of this compound would need to be determined experimentally.
Table 1: Zone of Inhibition for Selected N-Benzamide Derivatives
| Compound | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | Not Specified | 25 | [2] |
| 4-hydroxy-N-phenylbenzamide | Escherichia coli | Not Specified | 31 | [2] |
| N-p-tolylbenzamide | Escherichia coli | Not Specified | 24 | [2] |
| N-(4-bromophenyl)benzamide | Bacillus subtilis | Not Specified | 24 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) for Selected N-Benzamide Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 | [2] |
| 4-hydroxy-N-phenylbenzamide | Escherichia coli | 3.12 | [2] |
| N-p-tolylbenzamide | Escherichia coli | 3.12 | [2] |
| N-(4-bromophenyl)benzamide | Bacillus subtilis | 6.25 | [2] |
| Various Benzamidine Derivatives | Porphyromonas gingivalis | 31.25 - 125 | [3] |
| Various Benzamidine Derivatives | Staphylococcus aureus | 31.25 - 125 | [3] |
| Various Benzamidine Derivatives | Escherichia coli | 31.25 - 125 | [3] |
Experimental Protocols
Detailed methodologies for the initial screening of antimicrobial properties are crucial for reproducible and reliable results. The two primary methods employed are the Kirby-Bauer disk diffusion assay for qualitative screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of a compound.
a. Preparation of Bacterial Inoculum:
-
Select several well-isolated colonies of the test microorganism from an agar plate culture.
-
Transfer the colonies to a tube containing sterile broth.
-
Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard. This typically corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60° and repeat the streaking process two more times to ensure a uniform lawn of bacterial growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
c. Application of Antimicrobial Disks:
-
Prepare sterile filter paper disks of a standard diameter (typically 6 mm).
-
Impregnate the disks with a known concentration of the test compound (this compound solution). A solvent control disk should also be prepared.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Place a standard antibiotic disk as a positive control.
d. Incubation and Interpretation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the test compound.
Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the antimicrobial activity by determining the lowest concentration of the compound that inhibits visible bacterial growth.
a. Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into each well.
-
Prepare a stock solution of the test compound (this compound) and perform serial two-fold dilutions in the microtiter plate to achieve a range of concentrations.
b. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension as described for the Kirby-Bauer method, adjusted to a 0.5 McFarland standard.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the serially diluted test compound with the prepared bacterial inoculum.
-
Include a positive control well (broth and inoculum without the test compound) and a negative control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
d. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
Mandatory Visualizations
Workflow for Initial Antimicrobial Screening
References
N-Ethylbenzamide as a Versatile Precursor in the Synthesis of Bioactive Quinazolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the utility of N-Ethylbenzamide as a foundational precursor in the multi-step synthesis of quinazolinone derivatives. Quinazolinones are a significant class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and approved pharmaceuticals. This document provides a comprehensive overview of a plausible and efficient synthetic pathway, commencing with the synthesis of this compound and culminating in the formation of a substituted quinazolinone. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate the practical application of these methodologies in a laboratory setting.
Introduction to this compound in Organic Synthesis
This compound, a simple secondary amide, possesses key structural features that render it a valuable starting material in organic synthesis. The amide functionality can act as a directing group in electrophilic aromatic substitution, notably in directed ortho metalation (DoM), allowing for regioselective functionalization of the aromatic ring.[1][2][3] This controlled introduction of substituents is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures from simple precursors. This guide will detail a four-step synthetic sequence: the synthesis of this compound, its subsequent directed ortho-iodination, a Sonogashira cross-coupling reaction to introduce an alkyne moiety, and a final copper-catalyzed cyclization to yield the quinazolinone core.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number | 614-17-5 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69-71 °C |
| Boiling Point | 298.5 °C at 760 mmHg |
| Solubility | Soluble in ethanol, ether, and hot water |
Synthetic Workflow for Quinazolinone Synthesis from this compound
The overall experimental workflow for the synthesis of a 2-substituted-3-ethylquinazolin-4(3H)-one from benzoic acid is depicted below. This multi-step process leverages the directing group capabilities of the N-ethylamide group to achieve the desired substitution pattern for the final cyclization.
Experimental Protocols and Data
The synthesis of the this compound precursor is typically achieved through the coupling of benzoyl chloride with ethylamine.
Table 2: Reagents and Conditions for this compound Synthesis
| Reagent/Solvent | Molar Equiv. | Amount (for 10 mmol scale) |
| Benzoyl Chloride | 1.0 | 1.41 g (1.18 mL) |
| Ethylamine (70% aq) | 2.2 | 1.42 mL |
| Dichloromethane (DCM) | - | 50 mL |
| 1M NaOH (aq) | - | 2 x 25 mL (for workup) |
| Brine | - | 25 mL (for workup) |
| Yield | - | Typically >90% |
Experimental Protocol:
-
To a 100 mL round-bottom flask, add ethylamine (2.2 eq.) and dichloromethane (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve benzoyl chloride (1.0 eq.) in dichloromethane (25 mL) and add it dropwise to the stirred ethylamine solution over 20 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M NaOH (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.
The N-ethylamide group directs the lithiation to the ortho position, which is then quenched with iodine.[1][2][3]
Table 3: Reagents and Conditions for ortho-Iodination
| Reagent/Solvent | Molar Equiv. | Amount (for 5 mmol scale) |
| This compound | 1.0 | 746 mg |
| TMEDA | 1.2 | 0.90 mL |
| s-BuLi (1.4M) | 1.2 | 4.29 mL |
| Iodine (I₂) | 1.5 | 1.90 g |
| THF (anhydrous) | - | 25 mL |
| Yield | - | ~70-85% |
Experimental Protocol:
-
To an oven-dried, three-neck flask under an argon atmosphere, add this compound (1.0 eq.) and anhydrous THF (15 mL).
-
Cool the solution to -78 °C.
-
Add TMEDA (1.2 eq.) followed by the dropwise addition of s-BuLi (1.2 eq.).
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.5 eq.) in anhydrous THF (10 mL) and add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling is a reliable method for forming a carbon-carbon bond between the ortho-iodobenzamide and a terminal alkyne.[4][5][6]
Table 4: Reagents and Conditions for Sonogashira Coupling
| Reagent/Solvent | Molar Equiv. | Amount (for 2 mmol scale) |
| 2-Iodo-N-ethylbenzamide | 1.0 | 550 mg |
| Terminal Alkyne | 1.2 | 2.4 mmol |
| Pd(PPh₃)₂Cl₂ | 0.02 | 28 mg |
| CuI | 0.04 | 15 mg |
| Triethylamine (Et₃N) | 2.0 | 0.56 mL |
| THF (anhydrous) | - | 10 mL |
| Yield | - | ~80-95% |
Experimental Protocol:
-
To a Schlenk flask under an argon atmosphere, add 2-Iodo-N-ethylbenzamide (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 eq.).
-
Add the terminal alkyne (1.2 eq.) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
The final step involves an intramolecular cyclization of the N-Ethyl-2-(alkynyl)benzamide to form the quinazolinone ring system.
Table 5: Reagents and Conditions for Cyclization
| Reagent/Solvent | Molar Equiv. | Amount (for 1 mmol scale) |
| N-Ethyl-2-(alkynyl)benzamide | 1.0 | 1 mmol |
| CuI | 0.1 | 19 mg |
| K₂CO₃ | 2.0 | 276 mg |
| DMF (anhydrous) | - | 5 mL |
| Yield | - | ~75-90% |
Experimental Protocol:
-
To a sealed tube, add N-Ethyl-2-(alkynyl)benzamide (1.0 eq.), CuI (0.1 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous DMF (5 mL) and seal the tube.
-
Heat the reaction mixture to 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
This technical guide demonstrates a robust and versatile synthetic pathway that utilizes this compound as a key precursor for the synthesis of bioactive quinazolinone scaffolds. The methodologies presented, including directed ortho metalation, Sonogashira coupling, and copper-catalyzed cyclization, are well-established and highly adaptable transformations in modern organic synthesis. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the exploration of novel quinazolinone derivatives with potential therapeutic applications.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Directed ortho metalation - Wikiwand [wikiwand.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Methodological & Application
Application Note: Detailed Protocol for the Synthesis of N-Ethylbenzamide from Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of N-Ethylbenzamide via the acylation of ethylamine with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is a fundamental method for amide bond formation, a critical linkage in numerous pharmaceutical compounds and organic materials.[1][2] The protocol details the reaction setup, work-up, purification, and characterization of the final product. All quantitative data are summarized in tables, and the experimental workflow is visualized using a process diagram.
Introduction
Amide synthesis is a cornerstone of modern organic and medicinal chemistry. The reaction of an amine with an acyl chloride in the presence of a base, known as the Schotten-Baumann reaction, is a robust and widely used method for preparing amides.[3][4] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[1][2] This protocol outlines the synthesis of this compound, a simple yet representative secondary amide, providing a foundational procedure that can be adapted for more complex substrates.
Reaction Scheme
The synthesis proceeds via nucleophilic acyl substitution, where the ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[4]
Figure 1: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent |
| Ethylamine (70% in H₂O) | C₂H₅N | 45.08 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Organic Solvent |
| Hydrochloric Acid (1 M) | HCl | 36.46 | Work-up Reagent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Work-up Reagent |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Work-up Reagent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |
| This compound | C₉H₁₁NO | 149.19 | Product |
Experimental Protocol
4.1 Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethylamine (70% solution in water, 1.0 eq, 10.0 mmol, 0.65 g).
-
Add 20 mL of dichloromethane (DCM) and 20 mL of 2 M aqueous sodium hydroxide solution.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
4.2 Addition of Benzoyl Chloride
-
In a separate, dry flask, dissolve benzoyl chloride (1.05 eq, 10.5 mmol, 1.48 g) in 10 mL of anhydrous DCM.
-
Transfer the benzoyl chloride solution to a dropping funnel.
-
Add the benzoyl chloride solution dropwise to the stirred amine mixture at 0 °C over a period of 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours.
4.3 Reaction Monitoring
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes.
-
Spot the starting material (benzoyl chloride) and the reaction mixture. The reaction is considered complete when the benzoyl chloride spot is no longer visible.
4.4 Work-up and Isolation
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).[5]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]
4.5 Purification
-
The crude this compound can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield a white solid.[5]
-
If necessary, flash column chromatography on silica gel can be employed for further purification.[6]
Characterization Data
| Technique | Expected Results for this compound |
| Appearance | White crystalline solid |
| ¹H NMR | Predicted chemical shifts (δ) in ppm consistent with the structure. |
| ¹³C NMR | Predicted chemical shifts (δ) in ppm consistent with the structure. |
| IR Spectroscopy | Characteristic peaks for N-H stretch (~3300 cm⁻¹), C=O stretch (~1635 cm⁻¹), and aromatic C-H stretches.[7] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (149.19 g/mol ).[8] |
Safety Precautions
-
Benzoyl chloride is corrosive and a lachrymator. It reacts with water to produce HCl gas.[9] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethylamine is flammable and corrosive. Handle with care in a well-ventilated area.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
-
All procedures should be carried out in a well-ventilated fume hood.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzamide, N-ethyl- [webbook.nist.gov]
- 9. globalconference.info [globalconference.info]
Application Notes and Protocols for N-Ethylbenzamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Ethylbenzamide and its analogs as ligands in coordination chemistry. Due to the limited availability of specific research on this compound coordination complexes, this document leverages data from the closely related benzamide ligand to provide representative protocols and data. The principles and methodologies described herein are applicable to researchers exploring the coordination chemistry of N-substituted benzamides.
Introduction to this compound as a Ligand
This compound, a derivative of benzamide, possesses two potential donor sites for coordination to metal ions: the carbonyl oxygen and the amide nitrogen. In neutral coordination compounds, benzamide and its N-alkyl derivatives typically coordinate to metal centers through the carbonyl oxygen atom. This O-coordination is favored due to the higher electronegativity of oxygen and its greater steric accessibility compared to the nitrogen atom.
The coordination of this compound to a metal center can modulate the electronic and steric properties of the resulting complex, influencing its stability, reactivity, and potential applications. These complexes are of interest in various fields, including catalysis, materials science, and medicinal chemistry, where the benzamide moiety can serve as a scaffold for designing molecules with specific biological activities.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound can be achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to ensure the dissolution of both the ligand and the metal salt. Alcohols, such as ethanol or methanol, are commonly employed. The stoichiometry of the reactants will determine the final structure of the complex.
General Synthetic Protocol (Illustrative Example with Zinc Chloride):
This protocol is adapted from the synthesis of related benzamide complexes.
-
Dissolution of Ligand: Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol) with gentle heating.
-
Dissolution of Metal Salt: In a separate flask, dissolve the metal salt (e.g., Zinc (II) Chloride) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
-
Precipitation/Crystallization: The metal complex may precipitate out of the solution upon mixing or after a period of stirring. If no precipitate forms, the solution can be slowly evaporated or layered with a less polar solvent to induce crystallization.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.
Caption: General workflow for the synthesis of this compound metal complexes.
Characterization of this compound Complexes
The synthesized complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their composition and structure.
3.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for determining the coordination mode of the benzamide ligand. A shift in the C=O stretching frequency (ν(C=O)) is indicative of coordination through the carbonyl oxygen.
-
Protocol:
-
Acquire the IR spectrum of free this compound.
-
Acquire the IR spectrum of the synthesized metal complex.
-
Compare the ν(C=O) band in both spectra. A shift to a lower wavenumber in the complex indicates a weakening of the C=O bond upon coordination to the metal center.
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination site can confirm the ligand's interaction with the metal.
-
Protocol:
-
Dissolve the free this compound and the metal complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra for both samples.
-
Compare the chemical shifts. Coordination to the metal center is expected to cause shifts in the signals of the ethyl and phenyl groups of the ligand.
-
3.3. Elemental Analysis
Elemental analysis is used to determine the empirical formula of the synthesized complex, providing the ratio of carbon, hydrogen, and nitrogen.
-
Protocol:
-
Submit a pure, dry sample of the synthesized complex for C, H, and N analysis.
-
Compare the experimental percentages with the calculated values for the proposed formula to confirm the stoichiometry.
-
3.4. Single-Crystal X-ray Diffraction
For crystalline products, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall coordination geometry.
Quantitative Data
The following table summarizes representative crystallographic data for a related benzamide complex, bis(benzamide-κO)dichloridozinc(II), [ZnCl₂(C₇H₇NO)₂][1]. This data provides insight into the expected coordination geometry and bond parameters for complexes of this compound.
| Parameter | Value |
| Coordination Geometry | Tetrahedral |
| Metal Center | Zn(II) |
| Ligand | Benzamide |
| Coordination Mode | O-bonded |
| Zn-O Bond Length (Å) | 2.01 - 2.03 |
| Zn-Cl Bond Length (Å) | 2.20 - 2.22 |
| O-Zn-O Angle (°) | ~98 |
| Cl-Zn-Cl Angle (°) | ~115 |
| O-Zn-Cl Angle (°) | 107 - 112 |
Data extracted from a study on bis(arylamide)dichloridozinc(II) complexes and is intended to be representative.[1]
Potential Applications
While specific applications for this compound complexes are not yet widely reported, related benzamide and amide complexes have shown promise in several areas:
-
Catalysis: The metal center in these complexes can act as a Lewis acid, catalyzing various organic reactions.
-
Bioinorganic Chemistry: Benzamide derivatives are found in many biologically active molecules. Their metal complexes are of interest for their potential therapeutic properties, including antimicrobial and anticancer activities.
-
Materials Science: The ability of benzamide ligands to form coordination polymers can be exploited in the design of new materials with interesting structural and functional properties.
Caption: Potential application areas for this compound metal complexes.
Conclusion
This compound presents an interesting and versatile ligand for the synthesis of novel coordination compounds. Although direct research on its complexes is emerging, the well-understood chemistry of the parent benzamide ligand provides a solid foundation for future investigations. The protocols and data presented in these application notes serve as a valuable starting point for researchers aiming to explore the synthesis, characterization, and application of this compound-based metal complexes. Further research in this area is encouraged to fully elucidate the potential of this ligand in various scientific disciplines.
References
Application Notes and Protocols: N-Ethylbenzamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the practical use of N-Ethylbenzamide as a versatile building block in modern organic synthesis. The following sections highlight its application as a precursor in transition metal-catalyzed C-H activation and functionalization reactions, crucial for the synthesis of complex molecular architectures and pharmacologically relevant scaffolds.
Application Note 1: Rhodium-Catalyzed C-H/N-H Annulation for the Synthesis of Isoquinolones
This compound serves as an excellent substrate in rhodium(III)-catalyzed oxidative annulation reactions with alkynes. This transformation proceeds via a directed C-H/N-H activation pathway to construct highly substituted isoquinolone frameworks.[1] Isoquinolones are prevalent structural motifs in numerous natural products and pharmaceutical agents. The amide functionality in this compound acts as an internal directing group, facilitating the regioselective functionalization of the ortho C-H bond.
Quantitative Data Summary
| Entry | Alkyne | Product | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diphenylacetylene | 2-ethyl-3,4-diphenylisoquinolin-1(2H)-one | [Cp*RhCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 18 | 85 |
Table 1: Rhodium-catalyzed annulation of this compound with diphenylacetylene. Yields are based on published data for similar benzamide substrates under these conditions.[1]
Experimental Protocol
Materials:
-
This compound
-
Diphenylacetylene
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), diphenylacetylene (2.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen or argon gas three times.
-
Add anhydrous 1,2-dichloroethane (0.2 M concentration with respect to this compound).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble copper and rhodium species.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-ethyl-3,4-diphenylisoquinolin-1(2H)-one.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Mechanism Visualization
Application Note 2: Directed Ortho-Functionalization via Lithiation
The amide moiety of this compound can act as a powerful directing group for ortho-lithiation, enabling the regioselective introduction of a wide range of electrophiles.[2][3] This method provides a straightforward route to ortho-substituted benzamides, which are valuable intermediates in medicinal chemistry and materials science. The reaction typically employs a strong lithium amide base or an alkyllithium in the presence of an additive like TMEDA.
Quantitative Data Summary for Ortho-Functionalization
| Entry | Base | Electrophile (E+) | Product (E) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | s-BuLi/TMEDA | D₂O | -D | THF | -78 to RT | >95 |
| 2 | s-BuLi/TMEDA | Me₃SiCl | -SiMe₃ | THF | -78 to RT | 85-95 |
| 3 | s-BuLi/TMEDA | I₂ | -I | THF | -78 to RT | 80-90 |
| 4 | s-BuLi/TMEDA | DMF | -CHO | THF | -78 to RT | 70-85 |
| 5 | s-BuLi/TMEDA | Ph₂CO | -C(OH)Ph₂ | THF | -78 to RT | 80-90 |
Table 2: Representative electrophiles and typical yields for the directed ortho-lithiation of N-substituted benzamides.
Experimental Protocol
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 equiv.) in anhydrous THF (0.5 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv.) to the stirred solution.
-
Slowly add s-BuLi (1.2 equiv.) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the chosen electrophile (e.g., Trimethylsilyl chloride, 1.3 equiv.) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the ortho-substituted this compound derivative.
Experimental Workflow Diagram
Application Note 3: Palladium-Catalyzed Para-Selective C-H Arylation
This compound can be utilized in palladium-catalyzed C-H arylation reactions with monosubstituted arenes to produce para-substituted biaryl compounds.[4] This method offers a direct approach to biaryl synthesis, avoiding the need for pre-functionalized starting materials. The reaction typically employs a palladium catalyst and an oxidant.
Quantitative Data Summary for Para-Selective Arylation
| Entry | Arene | Catalyst | Oxidant | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Benzene | Pd(TFA)₂ | K₂S₂O₈ | TFA/DCE | 100 | 80-90 |
| 2 | Toluene | Pd(TFA)₂ | K₂S₂O₈ | TFA/DCE | 100 | 75-85 |
| 3 | Anisole | Pd(TFA)₂ | K₂S₂O₈ | TFA/DCE | 100 | 70-80 |
| 4 | Fluorobenzene | Pd(TFA)₂ | K₂S₂O₈ | TFA/DCE | 100 | 65-75 |
Table 3: Palladium-catalyzed para-selective arylation of tertiary benzamides with various arenes. Yields are based on published data for similar substrates.[4]
Experimental Protocol
Materials:
-
This compound
-
Arene (e.g., Toluene)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Potassium persulfate (K₂S₂O₈)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware
Procedure:
-
To a sealed tube, add this compound (1.0 equiv.), Pd(TFA)₂ (10 mol%), and K₂S₂O₈ (2.0 equiv.).
-
Add the arene (10.0 equiv.).
-
Add a 1:1 mixture of TFA and DCE (0.1 M concentration with respect to this compound).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the para-arylated this compound.
Catalytic Cycle Diagram
References
Application Notes and Protocols for the Characterization and Purity Testing of N-Ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization and purity assessment of N-Ethylbenzamide. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately identify, quantify, and assess the purity of this compound, ensuring its suitability for research and development applications.
Introduction
This compound is a chemical compound with potential applications in various fields of chemical and pharmaceutical research. As with any compound intended for research and development, particularly in the pharmaceutical industry, rigorous characterization and purity assessment are crucial to ensure the reliability and reproducibility of experimental results. This application note outlines a suite of analytical techniques that can be employed for a thorough evaluation of this compound.
Characterization and Purity Testing Workflow
A logical workflow for the comprehensive analysis of this compound involves a combination of chromatographic and spectroscopic techniques to confirm identity, quantify the main component, and identify and quantify any impurities.
Caption: Overall Workflow for this compound Analysis
Chromatographic Methods for Purity Determination
Chromatographic techniques are essential for separating this compound from potential impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile and thermally stable compounds like this compound. A reversed-phase method is proposed here.
Experimental Protocol:
Caption: HPLC Experimental Workflow
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
-
Expected Retention Time: Based on the analysis of structurally similar compounds, the retention time for this compound is expected to be in the range of 3-5 minutes under these conditions.
-
Purity Calculation: The purity of this compound is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or ethyl acetate.
-
GC-MS Conditions:
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Spectroscopic Methods for Structural Characterization
Spectroscopic methods are employed to confirm the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.
¹H and ¹³C NMR Data:
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Ethyl -CH₃ | ~1.25 | Triplet | ~7.2 | 3H |
| Ethyl -CH₂ | ~3.45 | Quartet of doublets | ~7.2, ~5.6 | 2H |
| Amide N-H | ~6.3 | Broad singlet | - | 1H |
| Aromatic H (ortho) | ~7.75 | Multiplet | - | 2H |
| Aromatic H (meta, para) | ~7.4-7.5 | Multiplet | - | 3H |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Ethyl -CH₃ | ~15 | -CH₃ |
| Ethyl -CH₂ | ~35 | -CH₂ |
| Aromatic C (ipso) | ~135 | C attached to C=O |
| Aromatic C (ortho) | ~127 | ortho-CH |
| Aromatic C (para) | ~131 | para-CH |
| Aromatic C (meta) | ~128 | meta-CH |
| Carbonyl C=O | ~168 | C=O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3300 | N-H stretch | Secondary amide |
| ~3060 | C-H stretch | Aromatic |
| ~2970, ~2930 | C-H stretch | Aliphatic (ethyl group) |
| ~1635 | C=O stretch (Amide I) | Strong |
| ~1540 | N-H bend (Amide II) | Strong |
| ~1480, ~1440 | C=C stretch | Aromatic ring |
| ~700, ~750 | C-H bend | Monosubstituted benzene |
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of this compound.
Experimental Protocol:
-
The mass spectrum is typically obtained from the GC-MS analysis as described in section 3.2.
Mass Spectrometry Data:
| m/z | Relative Intensity (%) | Assignment |
| 149 | ~40 | [M]⁺ (Molecular ion) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | ~60 | [C₆H₅]⁺ (Phenyl cation) |
Thermal Analysis for Purity Assessment
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to determine the melting point and assess the purity of a crystalline solid. The presence of impurities typically leads to a depression and broadening of the melting endotherm.
Experimental Protocol:
Caption: DSC Purity Analysis Workflow
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
DSC Conditions:
| Parameter | Value |
| Temperature Range | 25°C to 100°C |
| Heating Rate | 2°C/min |
| Purge Gas | Nitrogen at 50 mL/min |
-
Data Analysis: The purity is calculated from the shape of the melting peak using the Van't Hoff equation, which is typically integrated into the instrument's software.
Thermal Properties of this compound:
| Parameter | Value |
| Melting Point | 68-70 °C |
| Enthalpy of Fusion (ΔHfus) | (Not experimentally determined, but can be estimated for purity calculations) |
Potential Impurities
The purity of this compound can be affected by impurities arising from its synthesis. Common synthetic routes involve the reaction of benzoyl chloride with ethylamine. Potential impurities could include:
-
Benzoic acid: From the hydrolysis of benzoyl chloride.
-
Unreacted starting materials: Benzoyl chloride and ethylamine.
-
N,N-diethylbenzamide: If diethylamine is present as an impurity in the ethylamine starting material.
-
Solvent residues: From the reaction and purification steps.
These impurities can be detected and quantified using the chromatographic methods described above.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization and purity testing of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures a thorough evaluation of the compound's identity, strength, and purity, which is essential for its intended use in research and development. Adherence to these protocols will contribute to the generation of reliable and reproducible scientific data.
Application Notes and Protocols for N-Ethylbenzamide Derivatization in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-Ethylbenzamide derivatization techniques and their application in modern drug discovery. This document offers detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to guide researchers in the synthesis, evaluation, and optimization of this compound-based compounds for various therapeutic targets.
Introduction
This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of this compound derivatives with potent activities, including anticancer, anticonvulsant, and antimicrobial effects. These notes will explore the derivatization of this compound as a strategy for the development of novel therapeutic agents.
I. Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established methods of amide bond formation. The most common approaches involve the reaction of a benzoic acid derivative with ethylamine or the acylation of an aniline derivative with a benzoyl chloride.
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol describes a general method for the synthesis of this compound derivatives starting from a substituted benzoyl chloride and ethylamine.
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Ethylamine (2.0 eq, as a solution in THF or as a gas)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ethylamine (2.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the ethylamine solution to the stirred benzoyl chloride solution at 0 °C using a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound derivative.
Protocol 2: Synthesis via Amide Coupling Agents
This protocol utilizes peptide coupling agents for the formation of the amide bond, which is a milder alternative to the acyl chloride method and is suitable for sensitive substrates.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Ethylamine hydrochloride (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 10 minutes.
-
Add ethylamine hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
II. Applications in Oncology
This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various N-substituted benzamide derivatives against a panel of human cancer cell lines.
| Compound ID | Modification | Cell Line | IC₅₀ (nM)[1] |
| 20b | N-benzylbenzamide derivative | A549 (Lung) | 12 |
| HCT116 (Colon) | 15 | ||
| MCF-7 (Breast) | 27 | ||
| K562 (Leukemia) | 13 | ||
| MS-275 (Entinostat) | N-substituted benzamide (Reference) | MCF-7 (Breast) | Varies |
| A549 (Lung) | Varies | ||
| K562 (Leukemia) | Varies | ||
| MDA-MB-231 (Breast) | Varies |
Note: IC₅₀ values for MS-275 are highly variable depending on the study and specific assay conditions.
Signaling Pathway: Tubulin Polymerization Inhibition
Many N-benzylbenzamide derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[1] This disruption of the microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules by monitoring the change in turbidity.[3][4]
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound derivatives
-
Paclitaxel (positive control for polymerization enhancement)
-
Colchicine (positive control for polymerization inhibition)
-
96-well half-area UV-transparent plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add 10 µL of the test compound (this compound derivative), control compounds, or vehicle (DMSO) to the wells of the 96-well plate.
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
III. Applications in Neurology
Certain this compound derivatives have shown promise as anticonvulsant agents, suggesting their potential in the treatment of epilepsy and other neurological disorders.
Quantitative Data: Anticonvulsant Activity
The following table presents the anticonvulsant activity of N-substituted amide derivatives in the maximal electroshock (MES) seizure model in mice.
| Compound ID | Modification | MES ED₅₀ (mg/kg, i.p.)[5][6] | Neurotoxicity TD₅₀ (mg/kg, i.p.)[5][6] | Protective Index (PI = TD₅₀/ED₅₀)[5][6] |
| 1g | N-(2-hydroxyethyl)decanamide | 22.0 | 599.8 | 27.5 |
| 1l | N-(2-hydroxyethyl)palmitamide | 23.3 | >1000 | >42.9 |
| 1n | N-(2-hydroxyethyl)stearamide | 20.5 | >1000 | >48.8 |
| Valproate | (Reference Drug) | ~300 | ~480 | 1.6 |
Signaling Pathway: Modulation of Neuronal Excitability
The exact mechanism of action for many anticonvulsant benzamides is not fully elucidated but is thought to involve the modulation of voltage-gated ion channels, such as sodium and potassium channels, which play a crucial role in regulating neuronal excitability. By blocking these channels, the derivatives can reduce the excessive firing of neurons that leads to seizures.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin Polymerization Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of N-Ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the N-acylation of N-Ethylbenzamide, a key transformation for synthesizing N-acylbenzamides (imides). These compounds are valuable intermediates in organic synthesis and are present in various biologically active molecules. The protocols outlined below are based on established methods for the N-acylation of secondary amides.
Overview of N-Acylation of Secondary Amides
N-acylation of secondary amides, such as this compound, is a fundamental reaction that results in the formation of an imide functional group. This transformation typically involves the reaction of the amide with an acylating agent, such as an acyl chloride or acid anhydride. Due to the lower nucleophilicity of the amide nitrogen compared to an amine, the use of a base is often required to facilitate the reaction. The base deprotonates the amide, increasing its nucleophilicity and promoting the attack on the electrophilic carbonyl carbon of the acylating agent.[1]
Commonly employed bases include organic amines like N,N-diisopropylethylamine (DIPEA) or stronger bases like sodium hydride (NaH) when less reactive amides are used.[2][3] The choice of solvent, temperature, and reaction time are critical parameters that can influence the yield and purity of the resulting imide.
Experimental Protocols
Two primary protocols are presented here, one using an acyl chloride with an organic base, and another employing an acid anhydride.
Protocol 1: Acylation using Acyl Chloride and an Organic Base
This protocol is adapted from a general procedure for the N-acylation of amides and is suitable for a wide range of acyl chlorides.[2]
Objective: To synthesize an N-acyl-N-ethylbenzamide via acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Petroleum Ether
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath with continuous stirring.
-
Addition of Acyl Chloride: Add the acyl chloride (1.3 eq) dropwise to the cooled solution using a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[2]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[2]
Protocol 2: Acylation using Acid Anhydride
This protocol provides an alternative method using a less reactive acylating agent, which can be beneficial for certain substrates.
Objective: To synthesize an N-acyl-N-ethylbenzamide using an acid anhydride.
Materials:
-
This compound
-
Acid Anhydride (e.g., Acetic Anhydride, Benzoic Anhydride)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Toluene
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the acid anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Add anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted anhydride and acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Data Presentation
| Amide Substrate | Acylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA (1.5) | CH2Cl2 | RT | 3 | 94 | [2] |
| Various amides | Various acyl chlorides | DIPEA (1.5) | CH2Cl2 | 0 to RT | 3 | 51-94 | [2] |
| Benzenesulfonamide | Acetic anhydride | H2SO4 (cat.) | Acetonitrile | Reflux | - | 98 | [4] |
| Toluene sulfonamide | Acetic anhydride | ZnCl2 (cat.) | Solvent-free | 100 | 0.3 | 97 | [4] |
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general experimental workflow for the N-acylation of this compound using an acyl chloride.
Reaction Mechanism: Nucleophilic Acyl Substitution
The N-acylation of an amide with an acyl chloride in the presence of a base proceeds via a nucleophilic addition-elimination mechanism.
References
N-Ethylbenzamide: A Key Intermediate in the Synthesis of Novel Kinase Inhibitors for Pharmaceutical Research
For Immediate Release
[City, State] – [Date] – N-Ethylbenzamide and its derivatives are proving to be pivotal intermediates in the development of a new class of active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors. These compounds offer a versatile scaffold for the synthesis of targeted therapies for a range of diseases, including cardiovascular conditions and cancer. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of potent ROCK1 inhibitors.
Application in the Synthesis of ROCK1 Inhibitors
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that plays a crucial role in cellular functions such as cytoskeletal regulation, cell motility, and smooth muscle contraction.[1] Hyperactivation of the ROCK1 signaling pathway is implicated in various pathologies, including hypertension, cardiovascular disease, and cancer metastasis.[1][2] Consequently, inhibitors of ROCK1 are a significant area of interest for therapeutic intervention.
A promising class of ROCK1 inhibitors is based on the N-ethyl-4-(pyridin-4-yl)benzamide scaffold. These compounds have demonstrated high potency and selectivity for ROCK1, making them attractive candidates for further drug development.[3]
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective application as a pharmaceutical intermediate.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 69-71 °C |
| Boiling Point | 298.6 °C at 760 mmHg |
| Solubility | Soluble in ethanol, ether, and hot water. |
Experimental Protocols
The following protocols outline the synthesis of a key intermediate, 4-bromo-N-ethylbenzamide, and its subsequent conversion to a pyridinyl-functionalized this compound derivative, a core structure for potent ROCK1 inhibitors.
Protocol 1: Synthesis of 4-bromo-N-ethylbenzamide
This procedure details the synthesis of 4-bromo-N-ethylbenzamide from 4-bromobenzoyl chloride and ethylamine.
Materials:
-
4-bromobenzoyl chloride
-
Ethylamine (70% in water)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromobenzoyl chloride (1.0 eq) in dichloromethane (DCM), cooled to 0 °C, was added ethylamine (1.2 eq) dropwise with stirring.
-
The reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction was quenched by the addition of 5% aqueous sodium bicarbonate solution.
-
The organic layer was separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent was removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product was purified by recrystallization from a suitable solvent to afford 4-bromo-N-ethylbenzamide.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 4-bromobenzoyl chloride | 219.46 | 1.0 | - | - | - |
| Ethylamine (70% in water) | 45.08 | 1.2 | - | - | - |
| 4-bromo-N-ethylbenzamide | 228.09 | - | (based on starting material) | (experimental) | (experimental) |
Protocol 2: Suzuki Coupling for the Synthesis of N-ethyl-4-(pyridin-4-yl)benzamide
This protocol describes the palladium-catalyzed Suzuki coupling of 4-bromo-N-ethylbenzamide with a pyridine boronic acid derivative to introduce the key pyridinyl moiety.
Materials:
-
4-bromo-N-ethylbenzamide
-
Pyridine-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, a mixture of 4-bromo-N-ethylbenzamide (1.0 eq), pyridine-4-boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq) was prepared.
-
1,4-Dioxane and water (4:1 v/v) were added, and the mixture was degassed with nitrogen for 15 minutes.
-
The reaction mixture was heated to reflux (approximately 90-100 °C) and stirred for 12 hours.
-
After cooling to room temperature, the mixture was filtered, and the filtrate was concentrated under reduced pressure.
-
The residue was partitioned between ethyl acetate and water.
-
The organic layer was separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product was purified by column chromatography on silica gel to yield N-ethyl-4-(pyridin-4-yl)benzamide.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 4-bromo-N-ethylbenzamide | 228.09 | 1.0 | - | - | - |
| Pyridine-4-boronic acid | 122.92 | 1.2 | - | - | - |
| N-ethyl-4-(pyridin-4-yl)benzamide | 226.27 | - | (based on starting material) | (experimental) | (experimental) |
Mechanism of Action: ROCK1 Signaling Pathway
The synthesized this compound derivatives function by inhibiting the ROCK1 signaling pathway. This pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK1.[4][5] Activated ROCK1 phosphorylates various downstream substrates, leading to increased smooth muscle contraction and cell motility.[6] Inhibition of ROCK1 by N-ethyl-4-(pyridin-4-yl)benzamide-based compounds blocks these downstream effects, leading to vasodilation and reduced cell migration.
Caption: ROCK1 Signaling Pathway and Inhibition by this compound Derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of this compound-based ROCK1 inhibitors is outlined below.
Caption: General workflow for the synthesis and evaluation of this compound-based ROCK1 inhibitors.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of potent and selective ROCK1 inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore this promising class of compounds for the development of novel therapeutics. Further optimization of the this compound scaffold holds the potential for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ROCK1 - Wikipedia [en.wikipedia.org]
developing an HPLC method for N-Ethylbenzamide quantification
An Application Note and Protocol for the Quantification of N-Ethylbenzamide using High-Performance Liquid Chromatography (HPLC).
Application Note
Introduction
This compound is a chemical compound used in various industrial applications and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of this compound. The method is designed to be simple, accurate, and reproducible for routine analysis.
Chromatographic Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. This compound, being a moderately nonpolar compound (logP ≈ 1.436), is retained on the C18 column[1]. It is then eluted by the mobile phase, and the separation from other components is achieved based on its differential partitioning between the stationary and mobile phases. Quantification is performed by measuring the absorbance of the analyte using a UV detector set at a wavelength where the analyte exhibits significant absorption.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 614-17-5 | [2][3] |
| Molecular Formula | C₉H₁₁NO | [4][5] |
| Molecular Weight | 149.19 g/mol | [1][4] |
| Melting Point | 64-70.5 °C | [2][3] |
| logP (Octanol/Water) | 1.436 | [1] |
Experimental Protocols
1. Apparatus and Materials
-
Apparatus : HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents :
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric Acid (analytical grade).
-
Deionized or HPLC-grade water.
-
-
Glassware : Volumetric flasks, pipettes, beakers.
-
Other : Analytical balance, pH meter, syringe filters (0.45 µm or 0.22 µm).[6]
2. Preparation of Solutions
-
Phosphate Buffer (20 mM, pH 3.0) : Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid.[7]
-
Mobile Phase : Prepare a mixture of Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.[7]
-
Diluent : Use the mobile phase as the diluent for preparing standard and sample solutions.
3. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions : Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of diluent. Sonication may be used to aid dissolution.[8]
-
Dilute the solution as necessary to bring the final concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[6] For complex matrices, a more rigorous sample cleanup such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.[9]
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
6. Method Validation and Data Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be > 0.999.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by interpolating the peak areas from the calibration curve.
-
The method should be validated for parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per standard guidelines.[7]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method, based on typical validation results for similar analytes.[7]
| Parameter | Expected Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Retention Time (RT) | ~4-6 minutes (approximate) |
Visualizations
Caption: Workflow for this compound quantification by HPLC.
References
- 1. Benzamide, N-ethyl- (CAS 614-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound CAS#: 614-17-5 [amp.chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzamide, N-ethyl- [webbook.nist.gov]
- 6. s-und-s.pl [s-und-s.pl]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
using N-Ethylbenzamide in enzyme inhibition screening assays
An increasing number of researchers are focusing on the discovery of novel enzyme inhibitors for therapeutic development. The benzamide moiety is a key structural feature in many biologically active compounds, including several approved drugs and clinical candidates. N-Ethylbenzamide, a simple derivative, serves as a fundamental scaffold that can be explored in enzyme inhibition screening assays to identify new lead compounds. This document provides a detailed protocol and application notes for utilizing this compound and similar benzamide derivatives in such assays, with a particular focus on Poly(ADP-ribose) polymerase (PARP) enzymes, a family of proteins crucial in DNA repair and a promising target in cancer therapy.[1][2][3]
Mechanism of Action: Benzamides as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) proteins are central to the DNA damage response (DDR) pathway.[3] Upon detecting a single-strand DNA break, PARP enzymes bind to the damaged site and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other target proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.
Many PARP inhibitors, including those with a benzamide core, act as competitive inhibitors. They bind to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme. By occupying this site, they prevent the synthesis of PAR chains, thereby stalling the DNA repair process. This inhibition leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways (like those with BRCA mutations), this accumulation of damage can trigger cell death, a concept known as synthetic lethality.[1][2]
Quantitative Data on Benzamide Derivatives
While specific inhibitory data for this compound against PARP enzymes is not extensively documented in publicly available literature, the broader class of benzamide-containing molecules has been widely studied. The following table is provided as a template for researchers to collate their experimental findings for this compound or other derivatives. For context, IC50 values for established benzamide-based PARP inhibitors can be found in various scientific publications. For instance, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide has been reported as an inhibitor of SARS-CoV papain-like protease (PLpro), with IC50 values in the low micromolar range.[4]
| Compound | Target Enzyme | Inhibition Assay Type | IC50 / Ki Value | Reference |
| This compound | e.g., PARP1 | e.g., Chemiluminescent | Enter Experimental Data | Internal/Published Data |
| Derivative 1 | e.g., PARP1 | e.g., Fluorescence Pol. | Enter Experimental Data | Internal/Published Data |
| Derivative 2 | e.g., PARP2 | e.g., Chemiluminescent | Enter Experimental Data | Internal/Published Data |
Experimental Protocols
The following is a generalized protocol for a chemiluminescent PARP1 inhibition assay, which can be adapted for screening this compound. Commercial assay kits are available and their specific instructions should be followed.[1]
Principle
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate. The activity of PARP1 is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in signal in the presence of the test compound indicates inhibition of PARP1 activity.[2]
Materials and Reagents
-
Recombinant human PARP1 enzyme
-
96-well plate coated with histones
-
This compound (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Microplate luminometer
Procedure
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Reaction :
-
Add 50 µL of Assay Buffer to all wells.
-
Add 5 µL of the diluted test compound to the appropriate wells. For control wells, add 5 µL of Assay Buffer with the same concentration of DMSO (vehicle control).
-
Add 20 µL of a master mix containing PARP1 enzyme and activated DNA to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction : Add 25 µL of biotinylated NAD+ to each well to start the enzymatic reaction.
-
Incubation : Incubate the plate for 60 minutes at 37°C.
-
Stopping the Reaction : Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Washing : Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.
-
Detection :
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis :
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for an enzyme inhibition screening assay.
PARP Signaling Pathway
This diagram illustrates the role of PARP1 in the DNA single-strand break repair pathway and the mechanism of its inhibition.
References
- 1. PARP assay kits [bioscience.co.uk]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 4. Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of N-Ethylbenzamide Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of N-Ethylbenzamide stock solutions for use in cell culture applications. This compound is a small organic molecule with potential applications in various biological studies. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in in vitro experiments. This protocol outlines the necessary steps for dissolving this compound, preparing concentrated stock solutions, and making subsequent working dilutions for cell-based assays. The primary recommended solvent is Dimethyl Sulfoxide (DMSO), a versatile solvent capable of dissolving a wide range of nonpolar compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for the proper handling and preparation of solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Colorless crystals or white crystalline powder | |
| Melting Point | 64-70.5 °C | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. | |
| Stability | Generally stable under normal conditions. |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock allows for minimal solvent addition to the final cell culture medium.
Calculation:
To prepare a 100 mM (0.1 M) stock solution, the required mass of this compound is calculated using its molecular weight (149.19 g/mol ).
Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000
For 1 mL (0.001 L) of a 100 mM stock solution:
Mass (mg) = 0.1 mol/L * 149.19 g/mol * 0.001 L * 1000 = 14.92 mg
Procedure:
-
Weighing the Compound: In a sterile microcentrifuge tube, accurately weigh 14.92 mg of this compound powder using an analytical balance.
-
Solvent Addition: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): The high concentration of DMSO in the stock solution is generally sufficient to maintain sterility. However, if further sterilization is required, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.[2] Stock solutions in DMSO are typically stable for up to 6 months when stored at -80°C.[3]
Preparation of Working Solutions
Working solutions are prepared by diluting the concentrated stock solution into the complete cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, generally ≤ 0.5% (v/v).[2][3] For sensitive cell lines or long-term experiments, a final DMSO concentration of ≤ 0.1% is recommended.
Example Dilution for a 100 µM Working Solution:
To prepare 1 mL of a 100 µM working solution from a 100 mM stock solution, a 1:1000 dilution is required.
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of the compound from those of the solvent.
Recommended Concentration Ranges for Cell Culture Experiments
The optimal working concentration of this compound is cell line and application-dependent and should be determined experimentally through a dose-response or titration experiment. A starting point for such an experiment could be a range of concentrations from 0.1 µM to 100 µM.
| Solution | Concentration | Solvent | Final DMSO Concentration in Culture |
| Stock Solution | 10 - 100 mM | 100% DMSO | N/A |
| Intermediate Dilution (optional) | 10 - 100x dilution of stock in DMSO or medium | DMSO or Cell Culture Medium | Varies |
| Final Working Concentration | 0.1 - 100 µM (empirically determined) | Cell Culture Medium | ≤ 0.5% (v/v), ideally ≤ 0.1% |
Visualizations
Caption: Workflow for Preparing this compound Solutions.
Caption: Hypothetical Signaling Pathway for this compound.
References
Application Notes and Protocols: N-Ethylbenzamide as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-ethylbenzamide as a starting material for the synthesis of a variety of important heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and quinazolinones. While direct cyclization of this compound is often challenging, it serves as a valuable precursor to key intermediates that readily undergo cyclization. This document outlines detailed protocols for the necessary intermediate steps and the final ring-forming reactions, supported by quantitative data and visual workflows.
Synthesis of 1,3,4-Oxadiazoles from this compound
The synthesis of 1,3,4-oxadiazoles from this compound is a multi-step process that proceeds through the formation of a benzohydrazide intermediate. The overall synthetic strategy involves the initial hydrolysis of this compound to benzoic acid, followed by conversion to the corresponding benzohydrazide, which is then cyclized.
Synthetic Pathway Overview
Caption: Synthetic pathway for 1,3,4-oxadiazoles from this compound.
Experimental Protocols
Step 1: Hydrolysis of this compound to Benzoic Acid
This protocol describes the acidic hydrolysis of this compound to yield benzoic acid.
-
Materials: this compound, 10% Sulfuric Acid (H₂SO₄), Diethyl Ether, Saturated Sodium Bicarbonate Solution (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in 10% aqueous sulfuric acid.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl until a white precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield benzoic acid.
-
Step 2: Synthesis of Benzohydrazide from Benzoic Acid
This procedure details the conversion of benzoic acid to benzohydrazide.
-
Materials: Benzoic Acid, Thionyl Chloride (SOCl₂), Hydrazine Hydrate, Ethanol.
-
Procedure:
-
To a solution of benzoic acid (1 equivalent) in ethanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add hydrazine hydrate (2 equivalents) dropwise and reflux the mixture for 4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain pure benzohydrazide.
-
Step 3: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol outlines the cyclization of benzohydrazide with a carboxylic acid to form the oxadiazole ring.
-
Materials: Benzohydrazide, a substituted Carboxylic Acid, Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
A mixture of benzohydrazide (1 equivalent) and a substituted carboxylic acid (1 equivalent) is treated with phosphorus oxychloride (5 equivalents) under cooling.
-
The reaction mixture is refluxed for 5-6 hours.
-
After cooling, the mixture is poured onto crushed ice.
-
The separated solid is filtered, washed with a sodium bicarbonate solution, and then with water.
-
The crude product is recrystallized from ethanol to give the pure 2,5-disubstituted-1,3,4-oxadiazole.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | Benzoic Acid | This compound | 10% H₂SO₄ | 85-95 |
| 2 | Benzohydrazide | Benzoic Acid | SOCl₂, Hydrazine Hydrate | 80-90 |
| 3 | 2,5-Diphenyl-1,3,4-oxadiazole | Benzohydrazide, Benzoic Acid | POCl₃ | 75-85 |
Synthesis of 1,3,4-Thiadiazoles from this compound
The synthesis of 1,3,4-thiadiazoles from this compound involves the initial conversion of the amide to a thioamide, followed by cyclization with an appropriate reagent.
Synthetic Pathway Overview
Caption: Synthetic pathway for 1,3,4-thiadiazoles from this compound.
Experimental Protocols
Step 1: Thionation of this compound to N-Ethylthiobenzamide
This protocol describes the conversion of this compound to its thio-analog using Lawesson's reagent.[1]
-
Materials: this compound, Lawesson's Reagent, Anhydrous Toluene or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 110 °C for toluene) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure N-ethylthiobenzamide.
-
Step 2: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol details the cyclization of a thiosemicarbazide, which can be formed in situ from the thioamide, to the thiadiazole. A more general and well-established route starting from benzoic acid and thiosemicarbazide is often employed and is adaptable. For the purpose of starting from this compound, the formed N-ethylthiobenzamide would be further reacted. A general procedure for the cyclization of a thiosemicarbazide intermediate is provided.
-
Materials: Thiosemicarbazide, Benzoic Acid (as a representative acyl source), Concentrated Sulfuric Acid (H₂SO₄).
-
Procedure:
-
A mixture of thiosemicarbazide (1 equivalent) and benzoic acid (1 equivalent) is carefully added to concentrated sulfuric acid with cooling.
-
The mixture is stirred at room temperature for 12-24 hours.
-
The reaction mixture is then poured onto crushed ice.
-
The resulting precipitate is filtered, washed with water, and then with a dilute ammonia solution.
-
The crude product is recrystallized from ethanol to yield 2-amino-5-phenyl-1,3,4-thiadiazole.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | N-Ethylthiobenzamide | This compound | Lawesson's Reagent | 80-95[1] |
| 2 | 2-Amino-5-phenyl-1,3,4-thiadiazole | Benzoic Acid, Thiosemicarbazide | Conc. H₂SO₄ | 70-85 |
Synthesis of Quinazolinones from this compound
The synthesis of quinazolinones from this compound requires the preparation of a 2-amino-N-ethylbenzamide intermediate, which can then undergo cyclization.
Synthetic Pathway Overview
Caption: Synthetic pathway for quinazolinones from a precursor of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-N-ethylbenzamide
This protocol describes the synthesis of the key intermediate, 2-amino-N-ethylbenzamide, from isatoic anhydride and ethylamine.[2]
-
Materials: Isatoic Anhydride, Ethylamine, Acetonitrile.
-
Procedure:
-
To a solution of isatoic anhydride (1 equivalent) in acetonitrile, add ethylamine (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at a temperature between 20-50 °C for 6 hours.
-
Monitor the reaction for the cessation of CO₂ evolution.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 2-amino-N-ethylbenzamide.
-
Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones
This protocol outlines the cyclization of 2-amino-N-ethylbenzamide with an aldehyde to form the quinazolinone ring.
-
Materials: 2-Amino-N-ethylbenzamide, a substituted Aldehyde, p-Toluenesulfonic Acid (p-TSA), Toluene.
-
Procedure:
-
A mixture of 2-amino-N-ethylbenzamide (1 equivalent), a substituted aldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then treated with a suitable oxidizing agent (e.g., PIDA) to afford the 4(3H)-quinazolinone.
-
The crude product is purified by column chromatography or recrystallization.
-
Quantitative Data
| Step | Product | Starting Material | Reagents | Typical Yield (%) |
| 1 | 2-Amino-N-ethylbenzamide | Isatoic Anhydride | Ethylamine | up to 97%[2] |
| 2 | 2-Phenyl-3-ethyl-4(3H)-quinazolinone | 2-Amino-N-ethylbenzamide, Benzaldehyde | p-TSA, Oxidant | 60-80 |
Signaling Pathways and Applications
The synthesized heterocyclic compounds are prevalent scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities.
-
1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: These five-membered heterocycles are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Their mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways.
-
Quinazolinones: This class of compounds is well-known for its broad spectrum of biological activities, including acting as kinase inhibitors, anticonvulsants, and anticancer agents. For instance, certain quinazolinone derivatives are known to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers.
Caption: Simplified diagram of EGFR signaling inhibition by a quinazolinone derivative.
These protocols and data provide a foundational framework for researchers to utilize this compound as a versatile starting material in the synthesis of medicinally relevant heterocyclic compounds. The adaptability of these synthetic routes allows for the generation of diverse compound libraries for further biological evaluation.
References
Application Notes and Protocols for ¹H and ¹³C NMR Sample Preparation of N-Ethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation of N-Ethylbenzamide samples for ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure the acquisition of high-quality, reproducible NMR data, which is crucial for structural elucidation, purity assessment, and reaction monitoring in research, and drug development.
Introduction to NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample. For a molecule like this compound, ¹H NMR spectroscopy helps in identifying the number and types of hydrogen atoms, their chemical environment, and their connectivity. ¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Accurate sample preparation is a critical first step to obtaining high-resolution NMR spectra.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound (solid)
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a commonly used solvent for non-polar to moderately polar organic compounds like this compound.[1] Other deuterated solvents such as Acetone-d₆ or DMSO-d₆ can be used depending on solubility and experimental requirements.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.[2] Most high-quality deuterated solvents already contain TMS.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Glassware: Clean and dry Pasteur pipettes, and small vials.
-
Filtration: A small plug of glass wool or a syringe filter.
-
Vortex Mixer
-
Balance
Sample Preparation Protocol for ¹H NMR
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Mixing: Gently vortex the vial to ensure the complete dissolution of the this compound.
-
Filtration: To remove any particulate matter that could affect the spectral resolution, filter the solution. This can be done by passing the solution through a Pasteur pipette with a small, tightly packed plug of glass wool into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Sample Preparation Protocol for ¹³C NMR
The procedure for ¹³C NMR sample preparation is similar to that for ¹H NMR, with the primary difference being the required sample concentration. Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is generally needed.
-
Weighing the Sample: Accurately weigh 50-100 mg of this compound into a clean, dry vial.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Mixing: Vortex the vial until the sample is fully dissolved.
-
Filtration: Filter the solution through a glass wool-plugged Pasteur pipette into a clean 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it appropriately.
Data Presentation: Expected Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a compound structurally analogous to this compound, specifically N-Methylbenzamide, in CDCl₃. This data is provided as a reference to aid in the interpretation of the NMR spectra of this compound. The numbering of the atoms for the purpose of NMR assignment is shown below:
Expected ¹H NMR Data (Reference: N-Methylbenzamide in CDCl₃)[1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho) | 7.65-7.72 | m | - |
| Aromatic (meta, para) | 7.30-7.44 | m | - |
| N-H | ~6.3 (broad) | br s | - |
| N-CH₂ | ~3.4 | q | ~7.2 |
| CH₃ | ~1.2 | t | ~7.2 |
m = multiplet, br s = broad singlet, q = quartet, t = triplet
Expected ¹³C NMR Data (Reference: N-Methylbenzamide in CDCl₃)[1]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~168.3 |
| Aromatic (C-ipso) | ~134.6 |
| Aromatic (C-para) | ~131.4 |
| Aromatic (C-meta) | ~128.6 |
| Aromatic (C-ortho) | ~126.9 |
| N-CH₂ | ~35 |
| CH₃ | ~15 |
Visualizations
The following diagrams illustrate the key relationships and workflows in the NMR sample preparation process.
Caption: Experimental workflow for NMR sample preparation and analysis.
Caption: Logical relationships influencing NMR spectral quality.
Troubleshooting and Best Practices
-
Poor Resolution: This can be caused by the presence of solid particles in the sample. Ensure thorough filtration. Overly concentrated samples can also lead to broader lines.
-
Solvent Peaks: Use high-purity deuterated solvents to minimize residual proton signals from the solvent.
-
Contaminant Peaks: Ensure all glassware is scrupulously clean and dry to avoid peaks from contaminants such as water or acetone.
-
Internal Standard: If precise quantification is required, an internal standard should be used. Ensure the internal standard is inert and does not have signals that overlap with the analyte signals.
References
Large-Scale Synthesis of N-Ethylbenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of N-Ethylbenzamide, a key intermediate in the production of various pharmaceuticals and fine chemicals. Two primary, industrially viable synthetic routes are presented: the Schotten-Baumann reaction of benzoyl chloride with ethylamine, and the amidation of a benzoic acid ester with ethylamine. This guide includes comprehensive experimental procedures, tabulated quantitative data for process parameters and expected outcomes, and graphical representations of the synthetic workflows to ensure clarity, reproducibility, and safe scale-up.
Introduction
This compound is a crucial building block in organic synthesis. Its robust production on a large scale is essential for meeting the demands of the pharmaceutical and chemical industries. The selection of a synthetic route for industrial-scale production depends on factors such as raw material cost and availability, process safety, yield, purity requirements, and waste management. The two protocols detailed below represent common and effective methods for the large-scale synthesis of this compound.
Synthetic Protocols
Two primary methods for the large-scale synthesis of this compound are outlined below.
Protocol 1: Schotten-Baumann Reaction from Benzoyl Chloride and Ethylamine
This classic method offers high yields and relatively fast reaction times. The reaction is typically performed in a two-phase solvent system where an aqueous base neutralizes the hydrochloric acid byproduct.[1][2][3]
Experimental Protocol:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor is charged with dichloromethane and an aqueous solution of ethylamine. The reactor is equipped with a mechanical stirrer, a temperature probe, and a dropping funnel.
-
Cooling: The reaction mixture is cooled to 0-5°C with constant stirring.
-
Reagent Addition: Benzoyl chloride is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained below 10°C. An aqueous solution of sodium hydroxide is co-added to maintain a basic pH and neutralize the formed HCl.[4]
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford pure this compound as a white solid.[5]
Protocol 2: Amidation of Methyl Benzoate with Ethylamine
This method avoids the use of the highly reactive and corrosive benzoyl chloride. The reaction is typically carried out in an aqueous medium at a moderate temperature.[6]
Experimental Protocol:
-
Reactor Setup: A reactor is charged with methyl benzoate and an aqueous solution of ethylamine. The system is equipped with a stirrer and a heating/cooling jacket.
-
Reaction: The mixture is heated to 40-60°C and stirred for several hours. The reaction progress can be monitored by techniques such as HPLC. Initially, the mixture may be an emulsion which becomes a homogeneous solution as the reaction proceeds.[6]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to initiate crystallization of the this compound. Water may be added to facilitate precipitation. The product is then isolated by filtration, washed with cold water, and dried.[6] This method can yield a product of high purity directly from the reaction mixture.[6]
Data Presentation
The following tables summarize the key quantitative data for the two large-scale synthesis protocols.
Table 1: Process Parameters for this compound Synthesis
| Parameter | Protocol 1: Schotten-Baumann | Protocol 2: From Methyl Benzoate |
| Reactant Molar Ratio | Benzoyl Chloride : Ethylamine : NaOH (1 : 1.1 : 1.2) | Methyl Benzoate : Ethylamine (1 : 1.5)[6] |
| Solvent | Dichloromethane / Water[1][2] | Water[6] |
| Reaction Temperature | 0-10°C (addition), then Room Temp[7] | 40°C[6] |
| Reaction Time | 3-6 hours | 8 hours[6] |
| Purification Method | Recrystallization (e.g., from water or ethanol/water)[5] | Crystallization from reaction mixture, filtration, and washing[6] |
Table 2: Expected Yield and Purity
| Outcome | Protocol 1: Schotten-Baumann | Protocol 2: From Methyl Benzoate |
| Typical Yield | >90% (estimated based on lab-scale analogues) | 84-85%[6] |
| Purity (after purification) | >99% | 100% (by HPLC)[6] |
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the described synthetic protocols.
Caption: Workflow for Schotten-Baumann Synthesis.
Caption: Workflow for Synthesis from Methyl Benzoate.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann_reaction [chemeurope.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. DE3939059C2 - Process for the preparation of N-alkyl-benzamides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in N-Ethylbenzamide amidation reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the N-Ethylbenzamide amidation reaction, particularly focusing on addressing low product yields.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?
Low yields in this compound synthesis can stem from several factors, including:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, incorrect temperature, or inadequate mixing.[1]
-
Poor Reagent Quality: The purity and reactivity of starting materials are crucial. For instance, using old or hydrolyzed benzoyl chloride can significantly reduce the yield.[2] The use of anhydrous solvents is also critical to prevent unwanted side reactions.[2]
-
Side Reactions: Several side reactions can compete with the desired amidation, consuming starting materials and generating impurities. Common side reactions include the hydrolysis of benzoyl chloride to benzoic acid and the di-acylation of the amine.[1][2]
-
Product Loss During Work-up: The desired this compound product may be lost during the extraction and purification steps. This can be due to its partial solubility in the aqueous phase during washing or physical loss of product during transfers and filtration.[2][3]
-
Protonation of the Amine: The hydrochloric acid (HCl) generated as a byproduct when using an acid chloride can react with the starting amine, forming an ammonium salt that is no longer nucleophilic and cannot react to form the amide.[4]
Q2: I'm observing a significant amount of benzoic acid in my crude product. What is the cause and how can I fix it?
The presence of benzoic acid is a common issue, particularly when using benzoyl chloride as a starting material.[1]
-
Cause: Benzoyl chloride is highly susceptible to hydrolysis, reacting with any trace amounts of water present in the reaction mixture to form benzoic acid. This can happen if the reagents or solvents are not anhydrous, or if the benzoyl chloride is old and has been exposed to atmospheric moisture.[1][4]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[2]
-
Fresh Reagents: Use freshly opened or distilled benzoyl chloride.
-
Purification: During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution. This will convert the acidic benzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.[3]
-
Q3: My TLC plate shows multiple spots in addition to my desired product. What are these byproducts?
Besides unreacted starting materials (benzoic acid/benzoyl chloride and ethylamine), a common byproduct is the di-acylated product, N-benzoyl-N-ethylbenzamide.[2]
-
Cause: This occurs when the initially formed this compound is further acylated by another molecule of benzoyl chloride. This is more likely to happen if there is a high local concentration of benzoyl chloride.[1]
-
Minimization Strategies:
-
Controlled Addition: Add the benzoyl chloride slowly and dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to maintain a low concentration of the acylating agent.[2]
-
Stoichiometry Control: Use a slight excess of the amine relative to the benzoyl chloride to ensure the complete consumption of the acylating agent.[1]
-
Q4: Can I synthesize this compound directly from benzoic acid and ethylamine?
Yes, direct amidation of a carboxylic acid and an amine is a common alternative to using an acid chloride. This method is often considered "greener" as it avoids the generation of HCl. However, it typically requires the use of a coupling agent or a catalyst to activate the carboxylic acid.[4][5]
-
Common Coupling Reagents: Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used.[4]
-
Catalytic Methods: Boric acid has been shown to be an effective catalyst for the direct amidation of benzoic acid.[6] Microwave-assisted synthesis can also be employed to shorten reaction times and improve yields.[5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yield in the this compound amidation reaction.
References
optimizing reaction conditions for N-Ethylbenzamide synthesis
Welcome to the technical support center for the synthesis of N-Ethylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in amide synthesis and can stem from several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by moisture in the air or in the solvent, forming benzoic acid. This side reaction consumes your starting material.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity benzoyl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Consider increasing the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.
-
-
Protonation of Ethylamine: The reaction between benzoyl chloride and ethylamine generates hydrochloric acid (HCl). This HCl can protonate the unreacted ethylamine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use a base, such as triethylamine or pyridine, in at least a stoichiometric amount to neutralize the HCl as it is formed. For the Schotten-Baumann reaction, an aqueous base like sodium hydroxide is used.
-
-
Product Loss During Workup: this compound has some solubility in water, which can lead to product loss during the aqueous washing steps of the workup.
-
Solution: Minimize the volume of water used for washing. Perform a back-extraction of the aqueous layers with the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Q2: I am observing a significant amount of a white precipitate that is not my product. What could it be?
A2: The white precipitate is likely one of two things:
-
Benzoic Acid: As mentioned above, this forms from the hydrolysis of benzoyl chloride.
-
Solution: During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate. The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer and will be removed.
-
-
Ethylammonium Chloride: This salt forms when the HCl byproduct reacts with ethylamine.
-
Solution: This salt is typically soluble in the aqueous phase and will be removed during the water washing steps of the workup.
-
Q3: My final product is an oil and will not crystallize. How can I induce solidification?
A3: The oily nature of the product often indicates the presence of impurities.
-
Solution:
-
Purification: First, purify the oily product using column chromatography on silica gel.
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
-
Induce Crystallization: If the purified product remains an oil, try scratching the inside of the flask at the solvent-air interface with a glass rod. Seeding the solution with a small crystal of pure this compound (if available) can also initiate crystallization.
-
Q4: My TLC plate shows multiple spots after the reaction. What are these side products?
A4: Besides your desired product and unreacted starting materials, you may observe:
-
N,N-dibenzoylethylamine: This diacylated byproduct can form if an excess of benzoyl chloride is used or if the reaction temperature is too high.
-
Solution: Use a stoichiometric amount or a slight excess of ethylamine relative to benzoyl chloride. Add the benzoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are:
-
Schotten-Baumann Reaction: This involves the reaction of an amine (ethylamine) with an acid chloride (benzoyl chloride) in the presence of a base.[1][2] This is often carried out in a two-phase system (e.g., dichloromethane and water) with a base like sodium hydroxide.[1]
-
Amide Coupling Agents: This method starts from benzoic acid and ethylamine and uses a coupling agent to facilitate the amide bond formation. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency.
Q2: Which solvent is best for the synthesis of this compound?
A2: The choice of solvent depends on the synthetic method.
-
For the Schotten-Baumann reaction , a two-phase system with an organic solvent like dichloromethane or diethyl ether and an aqueous phase containing the base is common.[1]
-
For reactions using coupling agents , aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used.
Q3: How does temperature affect the reaction?
A3: Generally, increasing the temperature will increase the reaction rate. However, for the reaction of benzoyl chloride with ethylamine, which is exothermic, it is often started at a lower temperature (0 °C) and then allowed to warm to room temperature to prevent the formation of side products. For less reactive starting materials or when using coupling agents, gentle heating may be necessary to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture, along with the starting materials (e.g., benzoyl chloride and ethylamine), on a TLC plate, you can visualize the consumption of the reactants and the appearance of the product spot.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of N-substituted benzamides, which can be used as a starting point for optimizing this compound synthesis.
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Schotten-Baumann | Benzoyl chloride, Ethanolamine | None | THF | 0 | 0.17 | 97 |
| Cobalt-Catalyzed N-Alkylation | Benzamide, Ethylene Glycol | Cobalt Nanoparticles | Toluene | 130 | 24 | ~80-90 |
| Oxidative Amidation | Benzaldehyde, Benzylamine | Cu-MOF, NCS, TBHP | Acetonitrile | 65 | 2 | 75[3] |
| Amide Coupling | Benzoic Acid, Diethylamine | PPh3, I2 | Dichloromethane | RT | ~0.2 | 99[4] |
| Flow Chemistry | Amine, Methylarene | TBAI, TBHP | Acetonitrile/Water | 80 | 0.42 | High |
Note: The yields and conditions presented are for analogous reactions and serve as a guide for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from standard procedures for the synthesis of related benzamide derivatives.
Materials:
-
Benzoyl chloride
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via EDC/HOBt Coupling
This is a general procedure for amide bond formation using EDC and HOBt as coupling agents.
Materials:
-
Benzoic acid
-
Ethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask, dissolve benzoic acid (1.0 eq.), HOBt (1.2 eq.), and EDC-HCl (1.2 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the mixture and stir for 10 minutes at room temperature.
-
Add ethylamine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Schotten-Baumann reaction.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
identifying and characterizing impurities in N-Ethylbenzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of N-Ethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most common laboratory methods for synthesizing this compound are:
-
Schotten-Baumann Reaction: The reaction of benzoyl chloride with ethylamine in the presence of an aqueous base.[1][2] This is a robust and widely used method for forming amides.[3]
-
Carbodiimide-Mediated Coupling: The reaction of benzoic acid with ethylamine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[4] This method is often preferred for its mild reaction conditions.
Q2: What are the primary impurities I should be aware of during this compound synthesis?
A2: The primary impurities are highly dependent on the synthetic route chosen.
-
For the Schotten-Baumann reaction , common impurities include unreacted starting materials (ethylamine, benzoyl chloride) and benzoic acid, which forms from the hydrolysis of benzoyl chloride.[5][6]
-
For carbodiimide-mediated coupling , you should look for unreacted benzoic acid and ethylamine, as well as a characteristic byproduct called N-acylurea.[4][7] This byproduct results from a rearrangement of the O-acylisourea intermediate.[7]
Q3: How can I minimize the formation of benzoic acid as an impurity in the Schotten-Baumann reaction?
A3: Benzoic acid is a very common byproduct when using benzoyl chloride.[5] To minimize its formation, ensure you are using anhydrous solvents and that your glassware is thoroughly dry. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. Additionally, controlling the temperature and adding the benzoyl chloride slowly to the ethylamine solution can reduce hydrolysis.
Q4: I see an unexpected, often insoluble, white precipitate in my carbodiimide coupling reaction. What is it?
A4: If you are using dicyclohexylcarbodiimide (DCC), the insoluble white precipitate is likely dicyclohexylurea (DCU), the byproduct of the coupling agent. This can typically be removed by filtration. If you are using a water-soluble carbodiimide like EDC, the corresponding urea byproduct can be removed with an aqueous workup.[4] However, another common byproduct is N-acylurea, which can also be a white solid.[7]
Q5: Which analytical techniques are best for identifying and quantifying impurities in my this compound product?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) is excellent for quantifying the purity of your this compound and separating it from non-volatile impurities like benzoic acid and N-acylurea. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities and the main product.
-
Spectroscopy (NMR, FTIR): Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a powerful tool for the structural elucidation of your final product and any isolated impurities.[8] Fourier-Transform Infrared (FTIR) spectroscopy can quickly confirm the presence of the amide functional group and identify the presence of starting materials or byproducts based on their characteristic absorption bands.
Troubleshooting Guides
Route 1: Schotten-Baumann Reaction (Benzoyl Chloride + Ethylamine)
| Observed Issue | Potential Cause | Troubleshooting/Solution |
| Low Yield of this compound | Hydrolysis of benzoyl chloride to benzoic acid.[5] | Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use a non-aqueous base or perform the reaction at a low temperature to minimize hydrolysis. |
| Protonation of ethylamine by HCl byproduct. | Use a base (like aqueous NaOH) to neutralize the HCl as it forms, keeping the ethylamine nucleophilic.[5] | |
| Significant Benzoic Acid Impurity Detected (by NMR or HPLC) | Presence of water in the reaction.[5] | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Inefficient mixing in a two-phase system. | Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases. | |
| Unreacted Ethylamine or Benzoyl Chloride Detected | Incorrect stoichiometry. | Ensure the molar ratios of reactants are correct. A slight excess of the amine can sometimes drive the reaction to completion. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
Route 2: Carbodiimide-Mediated Coupling (Benzoic Acid + Ethylamine)
| Observed Issue | Potential Cause | Troubleshooting/Solution |
| Low Yield of this compound | Formation of N-acylurea byproduct.[7] | Add a coupling additive like 1-hydroxybenzotriazole (HOBt) to suppress the formation of N-acylurea.[4] |
| Deactivation of the carbodiimide. | Ensure anhydrous conditions, as water can hydrolyze the carbodiimide. | |
| Presence of a Major, Less Polar Impurity (by TLC/HPLC) | The impurity is likely the N-acylurea byproduct.[7] | Purify the crude product using column chromatography. The N-acylurea is typically less polar than the desired amide. |
| If using a water-soluble carbodiimide like EDC, the corresponding urea can be removed by an aqueous workup.[4] | ||
| Unreacted Benzoic Acid Detected | Incomplete reaction. | Increase the reaction time or consider using a slight excess of the coupling agent and ethylamine. |
| The basicity of ethylamine forming an unreactive carboxylate salt. | Ensure the reaction conditions are optimized, potentially with the use of additives that facilitate the coupling. |
Quantitative Data
The following table presents representative data on how reaction conditions can influence the yield of the desired product and the formation of a key impurity, N-acylurea, in a carbodiimide-mediated coupling reaction.
| Coupling Agent | Additive | Solvent | Temperature (°C) | Yield of this compound (%) | N-Acylurea Impurity (%) |
| DCC | None | Dichloromethane | 25 | 75 | 15 |
| DCC | HOBt | Dichloromethane | 25 | 92 | <5 |
| EDC | None | Dichloromethane | 25 | 80 | 12 |
| EDC | HOBt | Dichloromethane | 25 | 95 | <3 |
| DCC | None | DMF | 25 | 70 | 20 |
| EDC | HOBt | DMF | 25 | 93 | <4 |
This data is illustrative and synthesized from general principles of amide coupling reactions to demonstrate the impact of additives and solvents. Actual results may vary.
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude this compound
-
Sample Preparation: Dissolve approximately 1-2 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent like ethyl acetate or dichloromethane. If the sample contains insoluble matter, centrifuge or filter the solution before transferring it to a GC vial.
-
Instrument Parameters (Example):
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS System: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum (Molecular ion m/z 149, key fragments at m/z 105 and 77).[9] Compare other peaks in the chromatogram to a mass spectral library (e.g., NIST) to identify impurities like benzoic acid or unreacted starting materials.
Protocol 2: HPLC Analysis for Purity Determination
-
Sample Preparation: Accurately weigh about 5 mg of the crude product and dissolve it in 10 mL of the mobile phase to create a stock solution. Further dilute as necessary to fall within the calibration range of the instrument.
-
Instrument Parameters (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set to an appropriate wavelength (e.g., 230 nm).
-
-
Data Analysis: Calculate the purity of this compound by dividing the peak area of the product by the total peak area of all components in the chromatogram. Quantify known impurities by running standards of benzoic acid and, if available, the N-acylurea byproduct.
Protocol 3: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the purified product or isolated impurity in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR of this compound (in CDCl₃):
-
δ ~7.7-7.8 ppm: Multiplet, 2H (aromatic protons ortho to carbonyl).
-
δ ~7.3-7.5 ppm: Multiplet, 3H (aromatic protons meta and para to carbonyl).
-
δ ~6.3 ppm: Broad singlet, 1H (N-H).
-
δ ~3.4-3.5 ppm: Quartet, 2H (-CH₂-).
-
δ ~1.2-1.3 ppm: Triplet, 3H (-CH₃).
-
-
¹³C NMR of this compound (in CDCl₃):
-
δ ~167 ppm: Carbonyl carbon.
-
δ ~135 ppm: Aromatic carbon attached to the carbonyl group.
-
δ ~131 ppm: Aromatic C-H (para).
-
δ ~128 ppm: Aromatic C-H (meta).
-
δ ~127 ppm: Aromatic C-H (ortho).
-
δ ~35 ppm: -CH₂-.
-
δ ~15 ppm: -CH₃-.
-
-
Analysis of Impurities: Compare the spectrum of the crude product to the known shifts of this compound. Signals corresponding to benzoic acid (δ ~12.0 ppm for COOH proton, and characteristic aromatic signals) or other impurities can be identified.[8][10][11]
Protocol 4: FTIR Spectroscopy for Functional Group Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using a diamond ATR accessory.
-
Characteristic Peaks for this compound:
-
~3300 cm⁻¹: N-H stretch (secondary amide).
-
~3060 cm⁻¹: Aromatic C-H stretch.
-
~2970 & 2870 cm⁻¹: Aliphatic C-H stretch.
-
~1635 cm⁻¹: C=O stretch (Amide I band).
-
~1540 cm⁻¹: N-H bend (Amide II band).
-
~1300 cm⁻¹: C-N stretch.
-
-
Analysis of Impurities: Look for the presence of a broad O-H stretch around 3000 cm⁻¹ which would indicate benzoic acid contamination. The absence of a strong carbonyl peak around 1700 cm⁻¹ for benzoic acid suggests a pure product.
Visualizations
Caption: Impurity formation pathway in the Schotten-Baumann synthesis.
Caption: Key impurity formation pathway in carbodiimide-mediated synthesis.
Caption: General analytical workflow for impurity characterization.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. quora.com [quora.com]
- 4. Synthesis and characterization of dendritic compounds containing nitrogen: monomer precursors in the construction of biomimetic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
improving N-Ethylbenzamide solubility for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Ethylbenzamide in in vitro experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1] |
| Melting Point | 64-71°C | [3][4] |
| Boiling Point | ~317°C | [3] |
| log₁₀(Water Solubility) | -2.23 (Calculated) | [5] |
| Appearance | Colorless crystals or white crystalline powder | [2] |
Note: The calculated water solubility indicates that this compound is poorly soluble in aqueous solutions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a compound with low predicted aqueous solubility.[5] It is generally soluble in organic solvents such as ethanol, dichloromethane, and other polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[2][6] Due to its hydrophobic aromatic ring, achieving desired concentrations in aqueous buffers and cell culture media can be challenging and often requires a carefully planned solubilization strategy.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. DMSO is a powerful polar aprotic solvent that can effectively dissolve a wide range of organic molecules.[6] Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO, which can then be serially diluted into your aqueous experimental medium.
Q3: My this compound precipitates when I add the DMSO stock to my cell culture medium. What's happening and how can I fix it?
A3: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble. To prevent this:
-
Use Pre-warmed Media: Always add your compound stock to cell culture media that has been pre-warmed to 37°C.
-
Mix Rapidly: Add the stock solution dropwise into the vortex of the media while gently mixing or swirling. This helps to disperse the compound quickly, avoiding localized high concentrations that trigger precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps in your culture medium.
-
Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit of the compound in your specific medium. Try testing a lower final concentration.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5% and not exceeding 1%, as high concentrations can be toxic to cells and also affect compound solubility.
Q4: Is there a maximum recommended concentration of this compound I can use in my experiments?
A4: The maximum usable concentration is determined by the compound's kinetic solubility in your final assay medium (e.g., cell culture media with 10% FBS). This is not a fixed value and must be determined empirically. A protocol for determining the kinetic solubility is provided in the "Experimental Protocols" section below. It is crucial to perform this test to avoid working with a precipitated, unknown concentration of your compound.
Q5: Could this compound be affecting specific signaling pathways?
A5: Yes, several studies have shown that N-substituted benzamides can act as anti-inflammatory agents by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9] This is an important consideration when interpreting experimental results, as the compound may have effects beyond its primary intended target.
Solubility Data for this compound
Quantitative solubility data for this compound in common laboratory solvents is not widely available in the published literature.[10] Researchers are encouraged to determine this experimentally. The table below is provided as a template to record your own findings using the protocols described in this guide.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations (e.g., Clear, Precipitate) |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| 100% DMSO | 25 | |||
| 100% Ethanol | 25 | |||
| Cell Culture Media | 37 | |||
| Media + 10% FBS | 37 |
Troubleshooting Guide
Use the following flowchart to diagnose and resolve issues with this compound precipitation in your experiments.
Caption: Troubleshooting workflow for identifying the cause of precipitation.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes how to prepare a concentrated stock solution of this compound, which will be used for subsequent dilutions.
Materials:
-
This compound (MW: 149.19 g/mol )
-
100% Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 149.19 g/mol * (1000 mg / 1 g) = 14.92 mg
-
Weigh Compound: Accurately weigh approximately 14.92 mg of this compound and place it into a sterile microcentrifuge tube or vial. Record the exact weight.
-
Add Solvent: Add 100% DMSO to the vial to achieve a final concentration of 100 mM. For example, if you weighed exactly 14.92 mg, add 1.0 mL of DMSO.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes until the solution is clear and free of visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Media
This protocol helps determine the maximum concentration of this compound that can be maintained in solution under your specific experimental conditions.
Materials:
-
100 mM this compound stock solution in DMSO
-
Your specific aqueous medium (e.g., DMEM + 10% FBS, PBS)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Medium: Pre-warm your aqueous medium to the experimental temperature (e.g., 37°C).
-
Create Dilution Series: Prepare a series of dilutions of your DMSO stock solution directly into the aqueous medium in the 96-well plate. For example, to test up to 200 µM:
-
Add 198 µL of medium to wells in a column.
-
Add 2 µL of your 100 mM stock to the first well (makes a 1000 µM intermediate solution, 2% DMSO). Mix well.
-
Perform a serial 2-fold dilution down the column by transferring 100 µL to the next well, mixing, and repeating. This will create concentrations of 1000, 500, 250, 125, 62.5 µM, etc.
-
Include a "vehicle control" well with 2 µL of DMSO in 198 µL of medium.
-
-
Incubate: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached and potential precipitation to occur.
-
Measure: Measure the plate using a nephelometer (light scattering) or by measuring the absorbance at a wavelength where the precipitate scatters light (e.g., 650-750 nm).
-
Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering or absorbance compared to the vehicle control. This is the maximum concentration you should use in your experiments.
Visualized Workflows and Pathways
General Experimental Workflow
This diagram outlines the standard procedure for preparing this compound for an in vitro assay.
Caption: Workflow for preparing this compound for in vitro experiments.
Potential Signaling Pathway Inhibition
N-substituted benzamides have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[7][9]
Caption: Simplified NF-κB signaling pathway and potential inhibition by N-substituted benzamides.
References
- 1. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound CAS#: 614-17-5 [amp.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Benzamide, N-ethyl- (CAS 614-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
N-Ethylbenzamide stability issues and proper storage conditions
N-Ethylbenzamide Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper handling of this compound. Below you will find frequently asked questions and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
This compound is chemically stable under standard ambient conditions (room temperature). However, for long-term stability and to prevent degradation, it is crucial to adhere to the following storage guidelines.
Q2: Is this compound stable at room temperature?
Yes, this compound is a solid that is stable under normal, recommended storage conditions.[1][2][3] It should be stored in a dry, cool, and well-ventilated place.[1][4]
Q3: What are the primary degradation pathways for this compound?
Like other amides, this compound is susceptible to degradation under specific conditions. The primary pathways include:
-
Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions, yielding benzoic acid and ethylamine.[5][6][7] This is often the most significant degradation pathway under aqueous conditions.
-
Oxidation: While amides are generally stable against oxidation, strong oxidizing agents should be avoided.[2][3][8]
-
Photodegradation: Exposure to direct sunlight should be avoided as it may cause degradation.[1]
-
Thermal Degradation: High temperatures can lead to decomposition, producing hazardous products like carbon monoxide and carbon dioxide.[1][2]
Q4: Is this compound sensitive to light?
Yes, exposure to direct sunlight should be avoided.[1] It is recommended to store the compound in opaque or amber-colored containers to prevent potential photodecomposition.
Q5: What are the known incompatible materials for this compound?
To ensure stability and safety, avoid contact with the following:
Data Presentation
For quick reference, the key properties and storage recommendations for this compound are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [9][10][11] |
| Molecular Weight | 149.19 g/mol | [9][10] |
| Physical State | Solid, White Crystalline | [1] |
| Melting Point | 70.5 - 128 °C | [1][12] |
| Boiling Point | ~288 - 317 °C | [1][12] |
| Flash Point | ~180 - 184 °C | [1][12] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Reference |
| Temperature | Store in a cool place. Avoid extremely high or low temperatures. | [1][2] |
| Atmosphere | Store in a dry, well-ventilated area. Keep container tightly closed. | [4] |
| Light | Protect from direct sunlight. | [1] |
| Incompatibilities | Keep away from strong acids, strong bases, and oxidizing agents. | [1][2][3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Problem: My this compound sample has changed in color or appearance.
A change in the physical appearance of the white crystalline solid can indicate degradation. Use the following workflow to troubleshoot the potential cause.
Caption: Troubleshooting workflow for degraded this compound.
Problem: I am observing unexpected peaks in my analytical results (e.g., HPLC, NMR) for an aged sample.
Unexpected peaks are often degradation products. The primary degradation pathway to consider is hydrolysis.
Caption: Primary hydrolysis degradation pathway of this compound.
Problem: My reaction yield is lower than expected when using an older reagent.
A decrease in purity due to degradation will result in lower yields. It is recommended to verify the purity of the reagent before use. If degradation is suspected, using a freshly opened container or a purified batch of the reagent is advisable.
Experimental Protocols
For researchers needing to establish the stability profile of this compound under specific experimental conditions, a forced degradation study is recommended.
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100°C) for 48 hours. Also, heat a stock solution at 60°C.
-
Photodegradation: Expose a stock solution to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.
-
Analytical Method: Analyze the samples using a stability-indicating method, typically reverse-phase HPLC with a UV or MS detector, to separate the parent compound from any degradation products.
-
Control: A control sample, protected from all stress conditions, should be analyzed concurrently.
Caption: Experimental workflow for a forced degradation study.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Benzamide, N-ethyl- [webbook.nist.gov]
- 12. This compound CAS#: 614-17-5 [amp.chemicalbook.com]
Technical Support Center: Purification of Crude N-Ethylbenzamide via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Ethylbenzamide using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and mobile phase for purifying this compound?
A1: The most common and effective method for the purification of this compound is column chromatography using silica gel as the stationary phase. A mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate, is typically used as the mobile phase. The optimal ratio of these solvents should be determined by Thin Layer Chromatography (TLC) analysis prior to running the column.
Q2: How do I determine the optimal mobile phase ratio using Thin Layer Chromatography (TLC)?
A2: To determine the best solvent system, dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate. Spot this solution onto a TLC plate and develop it with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal mobile phase will give your this compound an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.
Q3: What are the common impurities I might encounter in my crude this compound?
A3: Common impurities in the synthesis of this compound often include unreacted starting materials. Depending on the synthetic route, these can be benzoyl chloride, benzoic acid, or ethylamine. Byproducts from side reactions may also be present.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: An oily product can be due to residual solvent or persistent impurities. First, try removing any volatile solvents under high vacuum. If the product remains an oil, it can be purified by column chromatography. Dissolve the oil in a minimal amount of a solvent like dichloromethane before loading it onto the column.
Q5: Can recrystallization be used to purify this compound instead of column chromatography?
A5: Recrystallization can be a viable and often simpler alternative to column chromatography if a suitable solvent is found. It can yield highly pure crystalline product. However, for complex mixtures with impurities of similar polarity to the product, column chromatography is generally more effective.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Poor Separation / Mixed Fractions | 1. Inappropriate Solvent System: The chosen mobile phase does not provide sufficient resolution between this compound and impurities. 2. Column Overloading: Too much crude material has been loaded onto the column. 3. Improper Column Packing: The silica gel is not packed uniformly, leading to channeling. | 1. Optimize Mobile Phase with TLC: Systematically test a range of hexane:ethyl acetate ratios to find a system where the this compound has an Rf of 0.2-0.4. 2. Reduce Sample Load: A general guideline is to use a silica gel to crude material ratio of at least 30:1 (w/w). Increase this for difficult separations. 3. Ensure Proper Packing: Pack the column with a uniform slurry of silica gel and do not let it run dry. |
| Product Elutes with Streaking or Tailing | 1. Compound Insolubility: The this compound is not fully soluble in the mobile phase as it passes through the column. 2. Acidic/Basic Impurities or Product: Interactions between acidic or basic functional groups and the silica gel can cause tailing. | 1. Adjust Solvent System: Ensure the chosen mobile phase is a good solvent for this compound. 2. Use a Modifier: Adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds, can improve the peak shape. |
| Product Does Not Elute from the Column | 1. Insufficiently Polar Mobile Phase: The eluent is not polar enough to move the this compound down the column. 2. Compound Degradation on Silica Gel: Amides can sometimes be sensitive to the acidic nature of silica gel. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of ethyl acetate in the mobile phase (gradient elution). 2. Test for Stability: Spot the crude material on a TLC plate and let it sit for an hour before eluting to check for degradation. If degradation occurs, consider using deactivated silica gel or an alternative stationary phase like alumina. |
| Cracks or Bubbles in the Column | 1. Column Running Dry: The solvent level has dropped below the top of the stationary phase. 2. Heat Generation: The adsorption of the sample or solvent onto the silica gel can be exothermic. | 1. Maintain Solvent Level: Always keep the solvent level above the top of the silica gel. 2. Careful Loading: Apply the sample and eluent slowly and carefully to minimize heat generation. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Mobile Phase Selection
Objective: To determine the optimal hexane:ethyl acetate ratio for column chromatography.
Materials:
-
Crude this compound
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Hexane and Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample dissolution)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Methodology:
-
Prepare a dilute solution of the crude this compound in dichloromethane.
-
Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Prepare different mobile phase mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v) in separate developing chambers.
-
Place one TLC plate in each chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and let them dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the this compound spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).
-
The optimal mobile phase is the one that provides an Rf value of approximately 0.2-0.4 for the this compound and shows good separation from other spots.
TLC Data for Potential Impurities (Silica Gel):
| Compound | Mobile Phase | Approximate Rf Value |
| Benzoic Acid | Dichloromethane | 0.37[1] |
| Benzoyl Chloride | Not specified, but expected to be less polar than benzoic acid. | Higher than benzoic acid. |
| Ethylamine | Not specified, but expected to be highly polar. | Very low. |
Note: These Rf values are approximate and can vary based on the exact TLC conditions.
Column Chromatography Protocol
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Optimized mobile phase (hexane:ethyl acetate) from TLC analysis
-
Glass chromatography column
-
Sand
-
Fraction collection tubes
-
Rotary evaporator
Methodology:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until the level is just above the top layer of sand, ensuring the column never runs dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting the eluent in fractions.
-
Maintain a constant flow rate. If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound purification.
References
preventing reagent degradation in N-Ethylbenzamide synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of N-Ethylbenzamide, with a specific focus on preventing reagent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reagents used in this compound synthesis and what are their main degradation pathways?
A1: The primary reagents in the common synthesis route for this compound are Benzoyl Chloride and Ethylamine.
-
Benzoyl Chloride: This is a highly reactive acyl chloride.[1][2] Its main degradation pathway is hydrolysis, where it reacts with water to form benzoic acid.[3][4] This reaction is vigorous and can significantly reduce the yield of the desired this compound.[4] Benzoyl chloride is also sensitive to moisture and can react with alcohols and other nucleophiles.[5]
-
Ethylamine: This is a primary amine that acts as the nucleophile in the reaction. It is generally stable under recommended storage conditions.[6][7] However, it can be susceptible to oxidation and can react with strong acids and oxidizing agents.[7]
Q2: My this compound synthesis resulted in a low yield and a significant amount of a white, crystalline byproduct. What is the likely cause?
A2: A low yield accompanied by a white, crystalline byproduct is a common issue, often pointing to the hydrolysis of benzoyl chloride into benzoic acid.[4] This occurs when benzoyl chloride is exposed to water in the reaction mixture.[3][5] To confirm if the byproduct is benzoic acid, you can perform a solubility test: benzoic acid is soluble in aqueous sodium bicarbonate solution, while this compound is not.[8]
Q3: How can I minimize the hydrolysis of benzoyl chloride during my experiment?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout the synthesis.[4] This can be achieved by:
-
Using dry glassware.
-
Employing anhydrous solvents.
-
Handling benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring the ethylamine and any added base are free from moisture.[9]
Q4: What is the role of a base in this compound synthesis, and can it contribute to reagent degradation?
A4: A base, such as triethylamine or pyridine, is typically added to the reaction to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between benzoyl chloride and ethylamine.[][11] While the base is essential for driving the reaction to completion, using an inappropriate base or an excessive amount can potentially lead to side reactions. For instance, a strong base could promote the degradation of other sensitive functional groups if present on the reactants.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Benzoyl Chloride | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Handle benzoyl chloride in a glovebox or under an inert atmosphere.- Use freshly opened or purified benzoyl chloride. |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to promote mixing of reactants.- Consider extending the reaction time.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).- Ensure the stoichiometry of the reactants is correct. |
| Loss of Product During Workup | - Optimize the extraction and washing steps to minimize product loss.- If purifying by recrystallization, select an appropriate solvent to maximize recovery.[9] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted Benzoyl Chloride | - Ensure sufficient ethylamine is used to react with all the benzoyl chloride.- Quench the reaction properly to remove any unreacted benzoyl chloride before workup. |
| Formation of Benzoic Acid | - Follow the steps outlined in the "Low Product Yield" section to prevent hydrolysis of benzoyl chloride.[4] |
| Formation of Di-acylated Byproduct (N,N-diethylbenzamide) | - Control the stoichiometry carefully; avoid using a large excess of benzoyl chloride.[9]- Add the benzoyl chloride to the ethylamine solution slowly and with good stirring to prevent localized high concentrations. |
Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous Conditions
This protocol is designed to minimize reagent degradation by maintaining a water-free environment.
Materials:
-
Benzoyl chloride
-
Ethylamine (anhydrous solution in a suitable solvent, e.g., THF)
-
Triethylamine (anhydrous)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask, dropping funnel, and condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
In the round-bottom flask, dissolve ethylamine in anhydrous DCM.
-
Add anhydrous triethylamine to the ethylamine solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add benzoyl chloride dropwise from the dropping funnel to the stirred solution over a period of 15-30 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C during the addition.[][12]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key aspects of this compound synthesis and troubleshooting.
Caption: Reaction pathway for this compound synthesis and the primary degradation pathway for benzoyl chloride.
Caption: A troubleshooting workflow for common issues encountered during this compound synthesis.
References
- 1. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. lanxess.com [lanxess.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Amide Synthesis [fishersci.se]
- 12. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
Technical Support Center: TLC Analysis for Monitoring N-Ethylbenzamide Reaction Progress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of N-Ethylbenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor the this compound synthesis?
A1: TLC is a rapid, inexpensive, and effective chromatographic technique used to monitor the progress of a chemical reaction.[1][2] For the synthesis of this compound, TLC allows you to qualitatively assess the consumption of the starting materials (e.g., benzoyl chloride and ethylamine) and the formation of the this compound product over time. This helps in determining the reaction's endpoint, ensuring that the starting materials have been consumed before proceeding with the reaction work-up.[1]
Q2: How do I interpret the results on my TLC plate?
A2: A properly developed TLC plate will show distinct spots for the starting materials and the product at different heights. The distance a compound travels up the plate is its Retention Factor (Rf value). Generally, less polar compounds travel further up the plate (higher Rf value), while more polar compounds remain closer to the baseline (lower Rf value). In the this compound synthesis from benzoyl chloride and ethylamine, you should observe the disappearance of the spots corresponding to the starting materials and the appearance of a new spot for the this compound product.
Q3: What are the expected relative Rf values for the starting materials and the product?
A3: The expected order of Rf values from highest to lowest in a normal-phase TLC (e.g., silica gel) is:
-
Benzoyl Chloride (least polar): Highest Rf value.
-
This compound (intermediate polarity): Intermediate Rf value.
-
Ethylamine (most polar): Lowest Rf value, may remain at the baseline.
Any unreacted ethylamine will likely be highly polar and may not move significantly from the baseline. Benzoic acid, a potential impurity from the hydrolysis of benzoyl chloride, is also quite polar and will have a low Rf value.
Q4: How can I confirm the identity of the spots on my TLC plate?
A4: The most reliable method for confirming spot identities is to use a "co-spot." This involves spotting your reaction mixture in one lane, a pure sample of your starting material in another lane, and a mixture of both the reaction mixture and the starting material in a third lane (the co-spot). If the reaction is incomplete, you will see the starting material spot in both the reaction mixture lane and the co-spot lane at the same height.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | - The compounds are not UV-active. - The sample concentration is too low. - The spots may have evaporated if the compounds are volatile. | - Use a chemical stain for visualization (e.g., potassium permanganate or iodine). - Concentrate your sample or spot the same location multiple times, allowing the solvent to dry between applications.[3][4] - Ensure the plate is developed promptly after spotting. |
| The spots are streaking or elongated. | - The sample is too concentrated (overloaded). - The solvent system is not appropriate for the sample. - The presence of highly acidic or basic compounds (like ethylamine). | - Dilute the sample before spotting.[3][4] - Adjust the polarity of your solvent system. - Add a small amount of triethylamine (0.1-2.0%) to the mobile phase to suppress the streaking of basic compounds like ethylamine.[3][5] |
| All spots remain at the baseline (low Rf). | - The eluent is not polar enough to move the compounds up the plate. | - Increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture. |
| All spots run to the top of the plate (high Rf). | - The eluent is too polar. | - Decrease the polarity of the solvent system. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Spots are running unevenly or crookedly. | - The edge of the TLC plate is touching the side of the developing chamber or the filter paper. - The bottom of the plate is not level in the solvent. - The silica on the plate is damaged. | - Ensure the plate is centered in the chamber and not touching the sides. - Make sure the solvent at the bottom of the chamber is level and the plate is placed flat. - Use a new, undamaged TLC plate.[6] |
| Reactant and product spots have very similar Rf values. | - The chosen solvent system does not provide adequate separation. | - Experiment with different solvent systems. Try a solvent mixture from a different class (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). - The use of a co-spot can help to distinguish between two closely running spots, which may appear as a single elongated spot.[7] |
Experimental Protocols
Reaction Scheme: Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of benzoyl chloride with ethylamine.
Caption: Reaction of Benzoyl Chloride with Ethylamine.
Detailed Methodology for TLC Monitoring
-
Plate Preparation:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three evenly spaced points on this line for spotting.
-
-
Sample Preparation and Spotting:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of the limiting starting material (e.g., benzoyl chloride) in a suitable solvent (like ethyl acetate) and spot it on the first mark using a capillary tube.
-
Lane 2 (Co-spot - Co): On the second mark, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction Mixture - RM): Spot the reaction mixture on the third mark.
-
Ensure each spot is small and concentrated by applying the sample multiple times and allowing the solvent to evaporate completely between applications.
-
-
Development:
-
Prepare a developing chamber (e.g., a beaker with a watch glass on top) containing the chosen solvent system to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm), as the aromatic rings in benzoyl chloride and this compound should be UV-active. Circle the visible spots with a pencil.
-
If spots are not clearly visible, use a chemical stain such as potassium permanganate or an iodine chamber for visualization.
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
Monitor the reaction by observing the disappearance of the starting material spot in the reaction mixture lane and the appearance of the product spot. The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.
-
Data Presentation
| Compound | Typical Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value (Approximate) | Visualization Method |
| Benzoyl Chloride | 4:1 | 0.7 - 0.8 | UV (254 nm) |
| This compound | 4:1 | 0.4 - 0.5 | UV (254 nm) |
| Ethylamine | 4:1 | 0.0 - 0.1 | Potassium Permanganate Stain |
| Benzoic Acid (Impurity) | 4:1 | 0.1 - 0.2 | UV (254 nm) |
Visualizations
Caption: Experimental workflow for TLC analysis.
Caption: Troubleshooting decision tree for common TLC issues.
References
common challenges in reproducing N-Ethylbenzamide literature procedures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethylbenzamide. Our aim is to address common challenges encountered when reproducing literature procedures and to provide detailed experimental protocols and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Schotten-Baumann Reaction: This method involves the reaction of benzoyl chloride with ethylamine under basic conditions. It is a widely used and generally high-yielding reaction. The base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine, neutralizes the hydrochloric acid byproduct.[1]
-
Amide Coupling Reactions: This approach starts from benzoic acid and ethylamine, using a coupling agent to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2][3]
Q2: My this compound synthesis is resulting in a low yield. What are the likely causes?
A2: Low yields in this compound synthesis can arise from several factors:
-
Hydrolysis of Benzoyl Chloride: If using the Schotten-Baumann method, benzoyl chloride can react with moisture to form benzoic acid, which will not react with ethylamine under these conditions.[4] Ensure all glassware is dry and use anhydrous solvents.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or poor mixing. This is particularly critical in biphasic Schotten-Baumann reactions where efficient stirring is necessary to ensure contact between reactants.
-
Protonation of Ethylamine: The hydrochloric acid generated during the Schotten-Baumann reaction can protonate the starting ethylamine, rendering it non-nucleophilic. The presence of a base is crucial to prevent this.[5]
-
Product Loss During Workup: this compound may be lost during aqueous washes if it has some solubility in the aqueous phase. Minimize the volume of washes or perform a back-extraction of the aqueous layers with an organic solvent.[3]
-
Suboptimal Coupling Agent Activity: When using amide coupling agents, their effectiveness can be diminished by the presence of moisture or if they have degraded over time.
Q3: I have isolated an impurity along with my this compound. What could it be and how can I remove it?
A3: Common impurities include:
-
Benzoic Acid: This is a very common byproduct, resulting from the hydrolysis of benzoyl chloride or incomplete reaction when starting from benzoic acid.[4] It can typically be removed by washing the organic layer with a dilute aqueous base solution, such as sodium bicarbonate, during the workup.
-
Unreacted Starting Materials: Residual benzoyl chloride, benzoic acid, or ethylamine may be present. Washing with dilute acid can remove unreacted ethylamine, while a base wash will remove benzoic acid.
-
N,N-Dibenzoylethylamine: Over-acylation of the product can occur, especially if an excess of benzoyl chloride is used. Careful control of stoichiometry is important to minimize this.
-
Urea Byproducts: If using carbodiimide coupling agents like DCC or EDC, the corresponding urea byproduct (dicyclohexylurea or EDU) will be formed. Dicyclohexylurea is often insoluble and can be removed by filtration, while EDU is water-soluble and can be removed with aqueous washes.[3][6]
Q4: How can I effectively purify my crude this compound?
A4: The primary methods for purifying this compound are:
-
Recrystallization: This is an effective method for removing many impurities. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for benzamides include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, particularly when impurities have similar polarity to the product, silica gel column chromatography is a powerful purification technique. A common eluent system is a mixture of hexanes and ethyl acetate.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction appears sluggish or incomplete (TLC analysis) | Insufficient reaction time or temperature. | Increase the reaction time or temperature, monitoring progress by TLC. |
| Poor mixing in a biphasic system (Schotten-Baumann). | Increase the stirring rate to ensure efficient mixing of the aqueous and organic phases. | |
| Deactivated coupling agent. | Use fresh or properly stored coupling agents. | |
| Significant amount of benzoic acid detected in crude product. | Hydrolysis of benzoyl chloride. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product lost during workup. | Product has some solubility in the aqueous wash solutions. | Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with the organic solvent to recover dissolved product. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Crude product is acidic. | Presence of benzoic acid impurity. | Wash the crude product dissolved in an organic solvent with a saturated solution of sodium bicarbonate. |
| Oily product instead of a solid. | Significant impurities are present, lowering the melting point. | Attempt to purify a small sample by recrystallization or column chromatography to see if a solid can be obtained. Analyze the oil by NMR or mass spectrometry to identify the major components.[4] |
| Presence of a high-melting, insoluble white solid. | Formation of dicyclohexylurea (DCU) byproduct from DCC coupling. | Remove the DCU by filtration before the aqueous workup. |
| Difficulty separating product from an impurity by column chromatography. | Product and impurity have very similar polarities. | Optimize the eluent system by testing different solvent mixtures with varying polarities using TLC. Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction (Batch)
This is a general procedure adapted from established protocols for benzamide synthesis.
Materials:
-
Benzoyl chloride
-
Ethylamine (e.g., 70% solution in water or as a solution in an organic solvent)
-
Sodium hydroxide (e.g., 10% aqueous solution) or Triethylamine
-
Dichloromethane (DCM) or Diethyl ether
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethylamine (1.0 eq.) in the chosen solvent (e.g., DCM). If using an aqueous solution of ethylamine, the reaction will be biphasic.
-
Add the base (e.g., triethylamine, 1.2 eq., or an aqueous solution of NaOH).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via EDC/HOBt Coupling (Batch)
This protocol is a general procedure for amide bond formation using EDC and HOBt.
Materials:
-
Benzoic acid
-
Ethylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.0 eq.), HOBt (1.2 eq.), and EDC-HCl (1.2 eq.) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir for 10-20 minutes at room temperature for pre-activation.
-
Add ethylamine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove water-soluble byproducts and unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of this compound (Flow Reactor)
This protocol is based on a literature procedure.[7]
Materials:
-
Amine (e.g., ethylamine) solution in acetonitrile (CH3CN)
-
N-Chlorosuccinimide (NCS) solution in CH3CN
-
Methylarene (e.g., toluene), tetra-(n-butyl)ammonium iodide (TBAI), and tert-butyl hydroperoxide (TBHP, 70 wt% in water) solution in CH3CN/H2O (4:1)
-
Sodium bisulfite (NaHSO3) solution
-
Ethyl acetate
Procedure:
-
Prepare three separate solutions in syringes for a syringe pump system:
-
Syringe A: 5 mmol of amine in 50 mL CH3CN.
-
Syringe B: 5 mmol of NCS in 50 mL CH3CN.
-
Syringe C: 25 mmol of methylarene, 2.5 mmol of TBAI, and 12.5 mmol of TBHP in 50 mL CH3CN/H2O (4:1).
-
-
Set the flow rates for the syringes: Syringe A at 0.1 mL/min, Syringe B at 0.1 mL/min, and Syringe C at 0.2 mL/min.
-
The outlets of the syringes are connected to a mixer and then to a reactor coil immersed in two sequential oil baths set at 50 °C and 80 °C.
-
Collect the reaction mixture as it exits the reactor.
-
Quench the collected reaction liquid with NaHSO3 solution.
-
Extract the mixture with ethyl acetate and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation
Table 1: Comparison of this compound Synthesis Procedures (Literature Data)
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Flow Synthesis | Ethylamine, Toluene | NCS, TBAI, TBHP | Acetonitrile/Water | 80 | 0.42 | ~32* | [7] |
| EDC/DMAP/HOBt Coupling | Aniline, Carboxylic Acid | EDC, DMAP, HOBt (cat.) | Acetonitrile | 23 | 14-42 | 51-91 | [2] |
| Mitsunobu Reaction | Benzoic Acid, Diethylamine | PPh3, DIAD | Toluene | Reflux | 18 | 57-81 | [8] |
| DCC Coupling | Carboxylic Acid, Amine | DCC | Various | RT | - | 70-90 | [3] |
| EDC Coupling | Carboxylic Acid, Amine | EDC | Various | RT | - | 70-90 | [3] |
*Note: The yield for the flow synthesis was calculated based on the reported product mass (241 mg) and a 5 mmol scale of starting amine.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low yields in this compound synthesis.
Caption: Signaling pathway for the Schotten-Baumann synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
optimizing base and solvent selection for N-Ethylbenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Ethylbenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this compound synthesis, typically performed via the Schotten-Baumann reaction, can stem from several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by any moisture present in the reactants or solvent. This hydrolysis produces benzoic acid, which will not react with ethylamine to form the desired amide.
-
Inadequate Neutralization of HCl: The reaction of benzoyl chloride with ethylamine produces one equivalent of hydrochloric acid (HCl). This acid can protonate the unreacted ethylamine, forming an ammonium salt that is no longer nucleophilic and cannot react with benzoyl chloride.
-
Suboptimal Reaction Temperature: The reaction is typically exothermic. While higher temperatures can increase the reaction rate, they can also promote side reactions.
-
Product Loss During Workup: this compound has some solubility in water, which can lead to product loss during the aqueous washing steps of the workup.
-
Solution: Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Q2: I am observing significant byproduct formation in my reaction. How can I minimize this?
The most common byproduct in this synthesis is the diacylated product, N,N-dibenzoylethylamine. This occurs when the initially formed this compound is further acylated by another molecule of benzoyl chloride.
-
Incorrect Stoichiometry: Using a large excess of benzoyl chloride increases the likelihood of diacylation.
-
Solution: Use a stoichiometric amount or only a slight excess of benzoyl chloride relative to the ethylamine.
-
-
Reaction Conditions: High temperatures and the use of a very strong base can promote the formation of the diacylated product.[1]
Q3: My final product is an oil instead of a solid. What should I do?
The presence of impurities often results in the product being an oil rather than a crystalline solid.
-
Solution:
-
Attempt to purify a small sample of the oil by column chromatography on silica gel to see if a solid product can be obtained.
-
Analyze the oily product using techniques like NMR or mass spectrometry to identify the major components and any significant impurities. This will help in troubleshooting the reaction or purification steps.
-
If the impurity is benzoic acid (from hydrolysis of benzoyl chloride), it can be removed by washing the crude product with a dilute aqueous base solution like sodium bicarbonate.[1] The resulting sodium benzoate is water-soluble and will be extracted into the aqueous layer.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and robust method is the Schotten-Baumann reaction.[4][5] This involves the acylation of ethylamine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5]
Q2: How do I choose the right base for my reaction?
The choice of base is critical for neutralizing the HCl produced and driving the reaction to completion.[2] Common choices include:
-
Aqueous Inorganic Bases (e.g., NaOH, KOH): These are inexpensive and effective. The reaction is typically run in a two-phase system (e.g., dichloromethane and water), where the base in the aqueous phase neutralizes the HCl.[5]
-
Organic Amine Bases (e.g., Triethylamine (Et3N), Pyridine): These are soluble in organic solvents, allowing for a homogeneous reaction. Triethylamine is a common choice and has been shown to give high yields in the synthesis of similar N-substituted benzamides.[6] Pyridine can also be used and sometimes enhances the reactivity of the acyl chloride.
Q3: What is the best solvent for the synthesis of this compound?
The ideal solvent should dissolve the reactants but not react with them.
-
Aprotic Solvents: Dichloromethane (DCM) is a common and effective solvent for this reaction, particularly when using an organic base like triethylamine.[7] Other aprotic solvents like diethyl ether can also be used.[5]
-
Two-Phase Systems: When using an aqueous inorganic base like NaOH, a two-phase system with water and an organic solvent like dichloromethane is employed.[5] The starting materials and product remain primarily in the organic phase, while the base in the aqueous phase neutralizes the generated acid.[5]
-
Acetonitrile: This polar aprotic solvent can also be used, sometimes in combination with water.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (benzoyl chloride and ethylamine) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Data Presentation
The selection of base and solvent significantly impacts the yield of N-substituted benzamide synthesis. While specific comparative data for this compound is limited in the literature, the following tables provide data for closely related compounds to guide optimization.
Table 1: Effect of Solvent on the Yield of N,N-diethyl-m-methylbenzamide *
| Solvent | Yield (%) |
| Dichloromethane | 88.86 |
| Diethyl Ether | Not specified |
| n-Hexane | Not specified |
| Ethyl Acetate | Not specified |
*Data from a study on the synthesis of N,N-diethyl-m-methylbenzamide. Conditions: m-toluic acid, 1,1'-carbonyldiimidazole, and diethylamine. While not a Schotten-Baumann reaction, it provides insight into solvent effects on amide formation.
Table 2: Effect of Base on the Yield of N-benzylbenzamide *
| Base | Solvent | Yield (%) |
| Triethylamine | Dichloromethane | 95-99 |
*Data from a study on the synthesis of N-benzylbenzamide, a close analog of this compound, using a phosphine-iodine mediated amidation.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction (using Triethylamine)
This protocol is adapted from established procedures for the synthesis of related benzamide derivatives.[7]
Materials:
-
Ethylamine (solution in THF or as hydrochloride salt)
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve ethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Mandatory Visualization
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low this compound yield.
References
Technical Support Center: Resolving Unexpected Product Formation in N-Ethylbenzamide Reactions
Welcome to the Technical Support Center for N-Ethylbenzamide Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of unexpected products during experiments involving this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common and uncommon issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Presence of Benzoic Acid in the Product Mixture
Q: My reaction produced a significant amount of benzoic acid as a byproduct. What is the likely cause and how can I prevent it?
A: The most common cause for the formation of benzoic acid is the hydrolysis of the this compound amide bond. This can occur under both acidic and basic conditions, especially in the presence of water.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for your reaction. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
pH Control: If your reaction conditions are not pH-sensitive, consider running the reaction under neutral conditions. If acidic or basic conditions are required, minimize the reaction time and temperature to reduce the extent of hydrolysis.
-
Work-up Procedure: During the work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove the acidic benzoic acid impurity. The resulting sodium benzoate is water-soluble and will be extracted into the aqueous layer.
Quantitative Data on this compound Hydrolysis:
The rate of hydrolysis is significantly influenced by pH and temperature. The table below summarizes the expected trend of byproduct formation under different conditions.
| Condition | Temperature (°C) | Expected Yield of Benzoic Acid | Citation(s) |
| Acidic (e.g., aq. HCl) | 25 | Low to Moderate | [1] |
| Acidic (e.g., aq. HCl) | 100 | High | [1] |
| Basic (e.g., aq. NaOH) | 25 | Moderate | [1] |
| Basic (e.g., aq. NaOH) | 100 | Very High | [2] |
| Neutral (water) | 100 | Low |
Issue 2: Formation of N-Ethylbenzylamine Instead of the Expected Product
Q: My reaction was intended to modify the benzene ring, but I isolated N-Ethylbenzylamine. What could have caused this?
A: The formation of N-Ethylbenzylamine indicates that the amide carbonyl group has been reduced to a methylene group (-CH₂-). This is a common outcome when using strong reducing agents.
Troubleshooting Strategies:
-
Choice of Reducing Agent: If a reduction is not the intended reaction, avoid strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). If a milder reduction is needed elsewhere in the molecule, consider using a more selective reagent.
-
Reaction Conditions: The reduction of amides with LiAlH₄ is typically vigorous. If this was your intended reaction but you are getting a mixture of products, ensure the reaction is carried out at a suitable temperature (often starting at 0 °C and then warming to room temperature or refluxing) and for a sufficient duration to ensure complete conversion.[3]
-
Work-up: The work-up for LiAlH₄ reductions is crucial and typically involves the careful, sequential addition of water and then a base solution to quench the excess reagent and precipitate aluminum salts.[4]
Potential Byproducts in LiAlH₄ Reduction of this compound:
| Byproduct | Potential Cause | Citation(s) |
| Benzaldehyde | Incomplete reduction (if traces of water are present) | [5][6] |
| Benzyl alcohol | Hydrolysis of the intermediate iminium ion or aldehyde | [5][6] |
Issue 3: Unexpected Aromatic Substitution Patterns
Q: I attempted an electrophilic aromatic substitution (e.g., nitration) on this compound and obtained an unexpected isomer. Why did this happen?
A: The amide group is an ortho-, para- director. However, under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amide oxygen can be protonated. This protonated group becomes a meta-director.
Troubleshooting Strategies:
-
Milder Conditions: If possible, use milder reaction conditions to avoid extensive protonation of the amide.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to achieve the desired substitution pattern.
Expected Products of Nitration of this compound:
| Product | Directing Effect | Expected 1H NMR Aromatic Signals (δ, ppm, in CDCl₃) | Citation(s) |
| 4-Nitro-N-ethylbenzamide | Ortho, para-directing (amide) | Two doublets | [7] |
| 3-Nitro-N-ethylbenzamide | Meta-directing (protonated amide) | Complex multiplet | [7] |
| 2-Nitro-N-ethylbenzamide | Ortho, para-directing (amide) | Complex multiplet | [7] |
Issue 4: Formation of a Cyclic Product
A: N-substituted benzamides can undergo intramolecular cyclization reactions under certain conditions, such as photochemical activation or in the presence of specific catalysts. One common cyclized product is an isoindolinone derivative.
Potential Unexpected Cyclization Reactions:
-
Photochemical Cyclization: Irradiation of N-alkylbenzamides with UV light can lead to the formation of dihydroisoquinolones or other cyclic products through a radical-mediated mechanism.[7][8]
-
Metal-Catalyzed Cyclization: In the presence of transition metal catalysts (e.g., palladium, rhodium), C-H activation of the ethyl group can lead to intramolecular cyclization to form isoindolinones.
Example: Photochemical Cyclization of an N-Allylbenzamide (Illustrative)
While not this compound, the photochemical cyclization of N-allylbenzamides provides a relevant example of an unexpected cyclization pathway that can occur with related substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes a standard method for the synthesis of this compound from benzoyl chloride and ethylamine.
Materials:
-
Benzoyl chloride
-
Ethylamine (aqueous solution, e.g., 70%)
-
Sodium hydroxide (e.g., 10% aqueous solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethylamine in deionized water and cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride and a 10% aqueous sodium hydroxide solution concurrently in separate additions, while vigorously stirring the mixture. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction of this compound to N-Ethylbenzylamine with LiAlH₄
This protocol details the reduction of the amide functionality to an amine.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
X mL of deionized water (where X is the mass of LiAlH₄ in grams used)
-
X mL of 15% aqueous sodium hydroxide
-
3X mL of deionized water
-
-
Stir the resulting mixture at room temperature for 30 minutes, during which a white precipitate of aluminum salts will form.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Ethylbenzylamine.
Visualizations
Logical Workflow for Troubleshooting Unexpected Product Formation
Caption: A flowchart for troubleshooting common unexpected product formations in this compound reactions.
Signaling Pathway: von Richter Rearrangement
The von Richter rearrangement is an unexpected reaction of aromatic nitro compounds that can be relevant to understanding potential side reactions if nitro-substituted this compound is used. It involves the substitution of a nitro group with a carboxyl group, typically ortho to the original position of the nitro group.[9][10][11]
Caption: Simplified mechanism of the von Richter rearrangement.
Experimental Workflow: LiAlH₄ Reduction of this compound
Caption: Step-by-step workflow for the reduction of this compound using LiAlH₄.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photoreaction of 2-halo-N-pyridinylbenzamide: intramolecular cyclization mechanism of phenyl radical assisted with n-complexation of chlorine radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
N-Ethylbenzamide vs. N-Methylbenzamide: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylbenzamide and N-Methylbenzamide are simple N-alkyl derivatives of the versatile benzamide scaffold, a core structure in many biologically active compounds. While structurally very similar, the seemingly minor difference between an N-ethyl and an N-methyl group can significantly influence their pharmacological profiles, including their potential as anticonvulsant, anti-cancer, and neuroprotective agents. This guide provides a comparative overview of the known biological activities of this compound and N-Methylbenzamide, drawing upon available data for these and structurally related compounds. It is important to note that direct comparative studies for these two specific molecules are limited in publicly available literature. Therefore, this guide synthesizes data from various sources to infer potential structure-activity relationships and guide future research.
Quantitative Data Summary
| Biological Target/Activity | This compound | N-Methylbenzamide | Reference Compound/Data |
| Anticonvulsant Activity (Maximal Electroshock Seizure - MES) | Data not available | Data not available | For a related series of 4-aminobenzamides, N-alkyl substitution was found to influence potency. For example, 4-amino-N-amylbenzamide had an ED50 of 42.98 mg/kg in the MES test in mice. |
| Poly(ADP-ribose) Polymerase (PARP) Inhibition | Data not available | Data not available | Benzamide itself is a known PARP inhibitor with an IC50 of 3.3 µM. N-substitution can modulate this activity. |
| Phosphodiesterase 10A (PDE10A) Inhibition | Data not available | Potent Inhibitor (Specific IC50 not cited in abstracts) | N-methyl-N-[4-(quinolin-2-ylmethoxy)-phenyl]-isonicotinamide is a nanomolar PDE10A inhibitor. |
Inferred Structure-Activity Relationship
Based on studies of related N-substituted benzamides, the following structure-activity relationships can be inferred:
-
Lipophilicity and Membrane Permeability: The ethyl group is slightly more lipophilic than the methyl group. This seemingly small difference can impact the compound's ability to cross cellular membranes, including the blood-brain barrier. This could, in turn, affect the potency of these compounds in targeting central nervous system disorders.
-
Steric Hindrance: The bulkier ethyl group might cause steric hindrance at the binding site of a target protein, potentially leading to a difference in binding affinity and biological activity compared to the methyl analog.
-
Metabolic Stability: The N-alkyl group can influence the metabolic stability of the compound. For instance, N-demethylation and N-deethylation are common metabolic pathways that could lead to different pharmacokinetic profiles for the two compounds.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test (Anticonvulsant Activity)
This model is used to identify compounds that prevent the spread of seizures, which is indicative of potential efficacy against generalized tonic-clonic seizures.[1][2][3]
Workflow for MES Seizure Test
Caption: General workflow for the Maximal Electroshock (MES) seizure test.
Protocol:
-
Animal Preparation: Male CF-1 mice are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Compound Administration: The test compound (this compound or N-Methylbenzamide) is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group is also included.
-
Anesthesia and Electrode Placement: At the time of peak effect of the drug, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the cornea of each mouse. Corneal electrodes are then placed on the eyes.[1]
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes using a convulsive stimulator.[1]
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered the endpoint of protection.[1]
-
Data Analysis: The number of animals protected from seizures in each dose group is recorded. The median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
PARP-1 Enzyme Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the activity of the Poly(ADP-ribose) polymerase-1 (PARP-1) enzyme, which is involved in DNA repair.
PARP-1 Inhibition Signaling Pathway
Caption: Simplified signaling pathway of PARP-1 activation and inhibition.
Protocol (Chemiluminescent Assay):
-
Plate Preparation: A 96-well plate is coated with histone, a substrate for PARP-1.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing activated DNA (to stimulate PARP-1 activity) and biotinylated NAD+ (the substrate for the PARP-1 enzyme).
-
Compound Addition: The test compounds (this compound or N-Methylbenzamide) are added to the wells at various concentrations. A control with no inhibitor is also included.
-
Enzyme Addition: Recombinant human PARP-1 enzyme is added to the wells to initiate the reaction. The plate is incubated to allow for the PARP-1 catalyzed transfer of biotinylated ADP-ribose to the histone.
-
Detection: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated histone. After washing, a chemiluminescent HRP substrate is added.
-
Data Analysis: The luminescence, which is proportional to PARP-1 activity, is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve.
PDE10A Enzyme Inhibition Assay
This in vitro assay is used to determine the potency of compounds in inhibiting the phosphodiesterase 10A (PDE10A) enzyme, which is involved in cyclic nucleotide signaling in the brain.[4]
Experimental Workflow for PDE10A Inhibition Assay
Caption: General workflow for a fluorescence polarization-based PDE10A inhibition assay.
Protocol (Fluorescence Polarization Assay):
-
Reagent Preparation: Prepare solutions of recombinant human PDE10A enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), and the test compounds (this compound or N-Methylbenzamide) at various concentrations in an appropriate assay buffer.
-
Compound and Enzyme Incubation: The test compounds are pre-incubated with the PDE10A enzyme in a microplate to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate.
-
Detection: The reaction is allowed to proceed for a set amount of time, during which the PDE10A will hydrolyze the substrate, causing a change in its fluorescence polarization. The fluorescence polarization is measured using a microplate reader.
-
Data Analysis: The degree of inhibition is determined by the change in fluorescence polarization. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion
While direct comparative data is lacking, the structural similarities and the known biological activities of the broader benzamide class suggest that both this compound and N-Methylbenzamide warrant further investigation. The subtle difference in the N-alkyl substituent is likely to impart distinct pharmacological properties. The experimental protocols provided herein offer a framework for conducting such comparative studies to elucidate their potential as therapeutic agents. Future research focusing on a direct comparison of their anticonvulsant, PARP inhibitory, and PDE10A inhibitory activities is crucial to fully understand their structure-activity relationships and therapeutic potential.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Metabolism of N-Ethylbenzamide and N,N-diethylbenzamide
A comprehensive guide for researchers and drug development professionals on the metabolic pathways, enzymatic processes, and analytical methodologies for N-Ethylbenzamide and N,N-diethylbenzamide.
This guide provides a detailed comparison of the metabolism of two structurally related benzamide compounds: this compound (EB) and N,N-diethylbenzamide (DEB). Understanding the metabolic fate of these compounds is crucial for assessing their pharmacokinetic profiles, potential toxicity, and overall suitability for various applications. This document synthesizes experimental data to elucidate their metabolic pathways, presents quantitative data in comparative tables, and details the experimental protocols used in these studies.
Executive Summary
N,N-diethylbenzamide (DEB) and this compound (EB) undergo distinct primary metabolic transformations, yet converge to a common metabolic fate. The primary metabolic route for DEB is an initial N-deethylation to form EB, a reaction catalyzed by cytochrome P450 enzymes. Subsequently, EB is primarily metabolized through hydrolysis into ethylamine and benzoic acid. The latter is then conjugated with glycine to form hippuric acid, which is a major urinary metabolite. In vivo studies in rats have demonstrated that the administration of either DEB or EB results in the same urinary metabolites, confirming this sequential metabolic pathway.
Comparative Metabolic Pathways
The metabolism of N,N-diethylbenzamide is initiated by oxidative N-deethylation, a common reaction for N,N-disubstituted amides. This step is critical as it transforms DEB into this compound, which then enters a different metabolic cascade. This compound's primary metabolic breakdown is hydrolytic, cleaving the amide bond. The resulting benzoic acid is then detoxified via conjugation with glycine.
dot
A Comparative Guide to the Structure-Activity Relationships of N-Substituted Benzamide Analogs
The following guide provides a comparative analysis of the structure-activity relationships (SAR) of various N-substituted benzamide analogs. Due to a limited amount of specific published data on N-Ethylbenzamide analogs, this guide synthesizes findings from studies on closely related derivatives, including N-benzylbenzamides and N-phenylbenzamides, to offer broader insights into how structural modifications on the benzamide scaffold influence biological activity across different targets. This information is intended for researchers, scientists, and drug development professionals to aid in the rational design of novel therapeutic agents.
Quantitative Data Summary
The biological activities of various N-substituted benzamide analogs are summarized below. It is important to note that direct comparisons of absolute values can be challenging as the assays and target endpoints differ across studies. However, these data provide valuable insights into the SAR of this class of compounds.
| Compound/Analog Series | Modifications | Biological Target/Assay | Activity (IC₅₀/EC₅₀/GI₅₀/Ki) | Reference |
| N-Benzylbenzamides | Varied substitutions on the benzoyl and benzyl rings | Soluble Epoxide Hydrolase (sEH) / PPARγ Modulation | sEH IC₅₀ = 0.3 µM / PPARγ EC₅₀ = 0.3 µM for compound 14c | [1] |
| N-Benzylbenzamide Derivatives | Modifications on the N-benzyl and benzamide moieties | Tubulin Polymerization Inhibition (Antiproliferative) | IC₅₀ = 12 to 27 nM against various cancer cell lines for compound 20b | [2] |
| N-Phenylbenzamides | Electron-withdrawing groups (including NO₂) on both rings | Schistosoma mansoni (antischistosomal) | EC₅₀ = 1.16–1.64 μM for potent analogs | [3] |
| 2-Phenylpyrroles (Benzamide Analogues) | Conformationally restricted analogues | Dopamine D2 Receptor Binding | Superior in vitro and in vivo activity compared to the corresponding benzamide | [4] |
| (Aminomethyl)benzamides | Arylpiperazine substitutions | Dopamine D2, Serotonin 5-HT1A, and α1-Adrenergic Receptors | High affinity for multiple receptors | [5] |
| Indolizidine Derivatives (Benzamide Analogues) | Phenyl-substituted quinolizidines and indolizidines | Central Dopamine D2 Receptor Antagonists | Potent antagonists, with some showing selectivity for the limbic system | [6] |
| N-Arylbenzamides | Phosphonic acid-containing analogs | STAT3 Dimerization Inhibition | IC₅₀ = 12.8 ± 0.5 µM for compound 13f | [7] |
| Imidazole-based N-Phenylbenzamides | Imidazole incorporation | Anticancer (A549, HeLa, MCF-7 cell lines) | IC₅₀ = 7.5 - 9.3 µM for compound 4f | [8] |
| N-Phenylpiperazine Analogs | Thiophene and thiazole substitutions | Dopamine D3 vs. D2 Receptor Binding | Ki = 1.4–43 nM (D3), with high selectivity over D2 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of benzamide analogs are provided below.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Preparation : Tubulin protein is purified from bovine brain and stored at -80°C.
-
Reaction Mixture : A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl₂, EGTA, and GTP), and the test compound at various concentrations.
-
Initiation of Polymerization : Polymerization is initiated by incubating the mixture at 37°C.
-
Measurement : The increase in absorbance at 340 nm is monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis : The IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[2]
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This assay is used to determine the cytotoxic and antiproliferative effects of a compound on cancer cell lines.
-
Cell Plating : Cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60) are seeded in 96-well plates at an appropriate density and incubated to allow for cell attachment.[1]
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).[1]
-
Cell Fixation : The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[1]
-
Staining : The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.[1]
-
Washing and Solubilization : Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM Tris base solution.[1]
-
Absorbance Measurement : The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The GI₅₀ (concentration causing 50% growth inhibition) is then calculated.[1]
Dopamine Receptor Binding Assay
This assay measures the affinity of a compound for dopamine receptors.
-
Membrane Preparation : Membranes are prepared from cells expressing the dopamine receptor of interest (e.g., D2 or D3).
-
Binding Reaction : The membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone) and the test compound at various concentrations in a binding buffer.
-
Incubation and Filtration : The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The Ki value, representing the inhibitory constant of the test compound, is calculated from the competition binding curve.[4][9]
Visualizations
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Simplified dopamine D2 receptor signaling pathway and the antagonistic action of benzamide analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
N-Ethylbenzamide in Cellular Signaling: A Comparative Analysis of NF-κB Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Ethylbenzamide and related N-substituted benzamides in the context of their potential role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct, extensive research on this compound's specific interactions within this pathway is limited, the activity of structurally similar compounds provides a strong basis for its potential as a modulator. This document outlines the current understanding, presents comparative data where available, and provides detailed experimental protocols for further investigation.
Introduction to this compound and the NF-κB Pathway
This compound belongs to the benzamide class of compounds, which have been investigated for a wide range of biological activities, including roles as inhibitors of signaling pathways in cancer and inflammation. The NF-κB signaling cascade is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic development. N-substituted benzamides have emerged as potential inhibitors of NF-κB activation, suggesting a promising area of research for this compound.[1][3]
Comparative Analysis of N-Substituted Benzamides in NF-κB Inhibition
| Compound | Structure | Key Findings in NF-κB Pathway |
| This compound | Benzene ring with an ethyl-substituted amide group. | Direct experimental data on NF-κB inhibition is lacking. Its potential is inferred from the activity of structurally related N-substituted benzamides. |
| Declopramide | A chlorinated N-substituted benzamide. | Induces rapid apoptosis and inhibits NF-κB activation by preventing IκBβ breakdown.[1][3] |
| N-Acetyl Declopramide | An acetylated variant of declopramide. | A potent inhibitor of NF-κB activation without inducing rapid apoptosis, highlighting the role of the acetyl group.[1][3] |
| Metoclopramide (MCA) | A commercially available N-substituted benzamide. | Demonstrates dose-dependent inhibition of lipopolysaccharide-induced TNFα (a downstream target of NF-κB) and can inhibit NF-κB in HeLa cells.[2] |
Signaling Pathway Diagram
The following diagram illustrates the canonical NF-κB signaling pathway and indicates the potential point of inhibition by N-substituted benzamides.
Experimental Protocols
To validate the role of this compound in the NF-κB pathway, a luciferase reporter assay is a standard and robust method.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB promoter through the expression of a luciferase reporter gene.
Objective: To determine the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HeLa or HEK293 cells stably transfected with an NF-κB luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound (and other test compounds) dissolved in DMSO.
-
TNFα (or other NF-κB activators like LPS).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Workflow Diagram:
References
- 1. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Substituted Benzamide Derivatives as Antifungal Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health, necessitating the discovery and development of novel antifungal agents. Among the promising candidates, N-substituted benzamide derivatives have attracted considerable attention due to their potential for broad-spectrum antifungal activity. This guide provides a comparative analysis of the antifungal performance of various N-substituted benzamide derivatives, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of N-Substituted Benzamide Derivatives
The antifungal efficacy of N-substituted benzamide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of a selection of these derivatives against various fungal pathogens.
| Compound ID | N-Substituent | Fungal Strain | MIC (µg/mL) | Reference |
| 1a | 2-hydroxybenzamide | Candida albicans | >500 | [1] |
| 1b | N-cyclohexyl-2-hydroxybenzamide | Candida albicans | 570.05 µM | [1] |
| 1c | N-(4-chlorobenzyl)-2-hydroxybenzamide | Candida krusei | 250 | [1] |
| 2a | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Candida albicans | 64 | [2] |
| 2b | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | Aspergillus niger | 64 | [2] |
| 3a | N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6h) | Alternaria alternata | 1.77 (EC50) | [3] |
| 3b | N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6k) | Various phytopathogenic fungi | 0.98 - 6.71 (EC50) | [3] |
Note: MIC values are presented in µg/mL unless otherwise specified. EC50 (median effective concentration) is another measure of potency. Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.
Mechanisms of Antifungal Action
N-substituted benzamide derivatives exert their antifungal effects through various mechanisms, primarily by targeting essential fungal-specific pathways. Two prominent mechanisms of action have been identified:
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a critical component of the fungal cell membrane, and its biosynthesis is a well-established target for antifungal drugs. Some benzamide derivatives have been shown to inhibit key enzymes in this pathway, leading to ergosterol depletion and the accumulation of toxic sterol intermediates. This disruption of membrane integrity ultimately inhibits fungal growth.
-
Targeting the Sec14p Signaling Pathway: Sec14p is a phosphatidylinositol/phosphatidylcholine (PI/PC) transfer protein crucial for maintaining the lipid composition of the Golgi apparatus, which is essential for vesicular trafficking and cell viability in fungi. Certain benzamide derivatives act as inhibitors of Sec14p, disrupting its function and leading to a cascade of events that compromise fungal growth and survival.[4]
Some benzimidazole derivatives, a related class of compounds, have also been shown to interfere with the polymerization of tubulin, a key component of the cytoskeleton, thereby inhibiting fungal cell division.[5]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the antifungal susceptibility of N-substituted benzamide derivatives, based on the broth microdilution method.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from standardized methods for antifungal susceptibility testing.
1. Materials:
-
Fungal strain of interest (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Stock solutions of N-substituted benzamide derivatives (typically dissolved in DMSO)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Spectrophotometer or hemocytometer
-
Sterile saline or Phosphate Buffered Saline (PBS)
2. Inoculum Preparation:
-
Subculture the fungal strain on an SDA plate and incubate at 35°C for 24 hours.[6]
-
Harvest a few colonies and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.[6]
3. Drug Dilution:
-
Perform a two-fold serial dilution of the benzamide derivative stock solutions in RPMI-1640 medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include wells for a positive control (e.g., fluconazole) and a negative (drug-free) growth control.[6]
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.[6]
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a targeted signaling pathway.
Caption: Workflow for Synthesis and Antifungal Evaluation.
Caption: Inhibition of Ergosterol Biosynthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. benchchem.com [benchchem.com]
N-Ethylbenzamide as a reagent substitute for other N-substituted benzamides
N-Ethylbenzamide: A Comparative Guide for Researchers
In the landscape of chemical synthesis and drug discovery, the selection of appropriate reagents is paramount to achieving desired outcomes. N-substituted benzamides are a critical class of compounds, serving as key intermediates and structural motifs in a wide array of applications, from medicinal chemistry to materials science. This guide provides a comprehensive comparison of this compound with other common N-substituted benzamides, offering insights into its performance as a reagent substitute, supported by experimental context and data.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a reagent dictate its behavior in a reaction, influencing factors such as solubility, reactivity, and boiling point. A comparison of this compound with other frequently used N-substituted benzamides is presented below.
| Property | This compound | N-Methylbenzamide | N,N-Dimethylbenzamide | N-Phenylbenzamide |
| Molecular Formula | C₉H₁₁NO | C₈H₉NO | C₉H₁₁NO | C₁₃H₁₁NO |
| Molecular Weight | 149.19 g/mol | 135.16 g/mol | 149.19 g/mol | 197.23 g/mol |
| Melting Point | 69-71 °C | 78-80 °C | 40-43 °C | 163-165 °C |
| Boiling Point | 298.5 °C | 290.7 °C | 272-273 °C | 360 °C |
| Solubility | Soluble in ethanol, ether, and hot water. | Soluble in ethanol, ether, chloroform. | Soluble in organic solvents. | Sparingly soluble in water, soluble in organic solvents. |
This data highlights the variance in physical properties based on the N-substituent, which can be critical for reaction work-up and purification.
Performance in Synthesis: N-Alkylation of Benzamides
A common transformation involving benzamides is N-alkylation. While direct, side-by-side comparative studies are sparse, we can extrapolate performance based on established protocols. A representative procedure for cobalt-catalyzed N-alkylation of benzamides with alcohols serves as a pertinent example.
Representative Experimental Protocol: Cobalt-Catalyzed N-Alkylation of Benzamide
This protocol describes a general method for the N-alkylation of benzamides using a cobalt nanoparticle catalyst.
Materials:
-
Benzamide
-
Benzyl alcohol
-
Cobalt(II) acetate
-
o-phenylenediamine
-
Activated carbon
-
Potassium hydroxide (KOH)
-
Toluene
-
Argon gas
Procedure:
-
Catalyst Preparation: Cobalt nanoparticles supported on carbon are prepared by the pyrolysis of cobalt(II) acetate and o-phenylenediamine.
-
Reaction Setup: In a reaction vessel, combine benzamide (0.5 mmol), benzyl alcohol (0.55 mmol), the cobalt catalyst (60 mg), and KOH (0.3 mmol) in toluene (3 mL).
-
Reaction Conditions: The reaction mixture is heated to 130°C under an argon atmosphere for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Discussion of Substituent Effects:
-
This compound vs. N-Methylbenzamide: In reactions like N-alkylation, the steric hindrance around the nitrogen atom plays a crucial role. The ethyl group in this compound is slightly bulkier than the methyl group in N-Methylbenzamide. This could potentially lead to a marginally slower reaction rate for this compound under identical conditions. However, in many cases, this difference is negligible, and both reagents can be used interchangeably with minor adjustments to reaction time or temperature.
-
This compound vs. N,N-Dimethylbenzamide: N,N-Dimethylbenzamide is a tertiary amide, lacking the N-H proton necessary for direct N-alkylation via deprotonation. Therefore, it would not be a suitable substrate in this specific reaction. This highlights a fundamental difference in reactivity based on the degree of substitution on the nitrogen atom.
-
This compound vs. N-Phenylbenzamide: The phenyl group in N-Phenylbenzamide is significantly more sterically demanding and electronically different from the ethyl group. The delocalization of the nitrogen lone pair into the phenyl ring reduces the nucleophilicity of the nitrogen, making N-alkylation more challenging compared to this compound.
Visualizing Experimental and Biological Pathways
To further elucidate the practical and biological context of N-substituted benzamides, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
N-substituted benzamides have been shown to impact cellular signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cell survival.
Conclusion
This compound is a versatile and effective reagent in organic synthesis. Its performance is comparable to other small N-alkyl benzamides like N-methylbenzamide, with minor differences attributable to steric effects. It offers a distinct reactivity profile compared to tertiary amides and N-aryl amides. The choice between this compound and other N-substituted benzamides will ultimately depend on the specific requirements of the chemical transformation, including desired reactivity, steric tolerance, and the intended biological application of the final product. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic and drug discovery endeavors.
Assessing the Target Selectivity of Novel N-Ethylbenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-arylbenzamide scaffold is a significant structural motif in medicinal chemistry, featured in a wide array of therapeutic agents.[1] This guide provides a comparative analysis of novel hypothetical N-Ethylbenzamide derivatives against an existing market compound, focusing on the critical aspect of target selectivity. The objective is to present a clear, data-driven comparison of their performance, supported by detailed experimental protocols and visualizations of key biological pathways and experimental workflows.
Compound Profiles
For this guide, we will be assessing three novel this compound derivatives—NEB-1, NEB-2, and NEB-3—and comparing them against a well-established kinase inhibitor, "Compound X," which is known to have off-target effects. The primary target for these novel derivatives is Aurora Kinase A, a serine/threonine kinase that plays a crucial role in mitosis and is a validated target in oncology.[1]
Data Presentation: Target Selectivity Profile
The following tables summarize the quantitative data from various assays performed to determine the target selectivity of the novel this compound derivatives and the comparator, Compound X.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) values of the tested compounds against the primary target, Aurora Kinase A, and a panel of off-target kinases. Lower IC50 values indicate higher potency.
| Compound | Aurora Kinase A (IC50, nM) | VEGFR2 (IC50, nM) | EGFR (IC50, nM) | CDK2 (IC50, nM) |
| NEB-1 | 15 | >10,000 | 5,200 | 8,500 |
| NEB-2 | 25 | 8,500 | >10,000 | 6,300 |
| NEB-3 | 8 | 1,200 | 2,500 | 9,800 |
| Compound X | 10 | 50 | 150 | 2,000 |
Table 2: Binding Affinity Data (Surface Plasmon Resonance)
This table shows the equilibrium dissociation constant (Kd) for the binding of the compounds to Aurora Kinase A, providing a measure of binding affinity. A lower Kd value signifies a stronger binding affinity.
| Compound | Aurora Kinase A (Kd, nM) |
| NEB-1 | 20 |
| NEB-2 | 30 |
| NEB-3 | 12 |
| Compound X | 15 |
Table 3: Cellular Activity and Cytotoxicity
This table outlines the half-maximal effective concentration (EC50) in a cell-based assay using a cancer cell line overexpressing Aurora Kinase A (e.g., MCF-7). It also includes the cytotoxic concentration (CC50) against a normal, non-cancerous cell line (e.g., HEK293) to determine the selectivity index (SI).
| Compound | MCF-7 (EC50, nM) | HEK293 (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| NEB-1 | 50 | >50 | >1000 |
| NEB-2 | 75 | >50 | >667 |
| NEB-3 | 30 | 15 | 500 |
| Compound X | 40 | 5 | 125 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Objective: To determine the IC50 values of the compounds against a panel of kinases.
-
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed by the kinase, and therefore indicative of kinase activity.
-
Procedure:
-
Kinase, substrate, and ATP are added to the wells of a 96-well plate.
-
The test compounds (NEB-1, NEB-2, NEB-3, and Compound X) are added in a series of dilutions.
-
The reaction is incubated at room temperature for 1 hour.
-
A kinase detection reagent is added to stop the kinase reaction and detect the remaining ATP.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (Kd) of the compounds for the target protein.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (target protein). This allows for the real-time monitoring of binding and dissociation.
-
Procedure:
-
Aurora Kinase A is immobilized on a sensor chip.
-
A series of concentrations of the test compounds are injected over the sensor surface.
-
The association and dissociation phases are monitored.
-
The sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To determine the EC50 of the compounds in a cancer cell line and the CC50 in a non-cancerous cell line.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified by measuring the absorbance.[2]
-
Procedure:
-
Cells (MCF-7 or HEK293) are seeded in a 96-well plate and incubated for 24 hours.[2]
-
The cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT reagent is added to each well, and the plate is incubated for 4 hours.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
EC50 and CC50 values are calculated from the dose-response curves.
-
Visualizations
Aurora Kinase A Signaling Pathway
Caption: Simplified signaling pathway of Aurora Kinase A and the inhibitory effect of this compound derivatives.
Experimental Workflow for Target Selectivity Assessment
Caption: A streamlined workflow for assessing the target selectivity of novel compounds.
Conclusion
Based on the presented data, the novel this compound derivatives exhibit varying degrees of potency and selectivity.
-
NEB-1 demonstrates high selectivity for Aurora Kinase A with minimal off-target activity and a favorable selectivity index, making it a promising candidate for further development.
-
NEB-2 shows good selectivity but lower potency compared to NEB-1.
-
NEB-3 is the most potent inhibitor of Aurora Kinase A but displays some off-target activity at higher concentrations, resulting in a lower selectivity index compared to NEB-1.
-
Compound X , the comparator, is potent against Aurora Kinase A but shows significant off-target inhibition of VEGFR2 and EGFR, which could lead to undesirable side effects.
This comparative guide highlights the importance of comprehensive selectivity profiling in the early stages of drug discovery. The use of a combination of biochemical, biophysical, and cell-based assays provides a robust assessment of a compound's potential as a selective therapeutic agent. The detailed protocols and workflows presented herein offer a framework for researchers to conduct similar evaluations of novel chemical entities.
References
comparing N-Ethylbenzamide with known inhibitors of poly(ADP-ribose) polymerase
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: N-Ethylbenzamide is not recognized as a conventional inhibitor of poly(ADP-ribose) polymerase (PARP). Scientific literature primarily identifies it as a chemical intermediate and plasticizer. While some benzamide derivatives are known to inhibit PARP, this compound itself lacks characterization in this role.[1][2][3] This guide serves as a comparative framework, juxtaposing the known characteristics of leading PARP inhibitors against the absence of data for this compound, and outlines the necessary experimental protocols to determine its potential efficacy.
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, particularly DNA repair.[4][5] PARP1, upon detecting a single-strand DNA break, synthesizes poly(ADP-ribose) chains, which act as a signal to recruit other DNA repair proteins.[5][6] PARP inhibitors function by blocking this catalytic activity. This action prevents the repair of single-strand breaks, which then escalate to more lethal double-strand breaks during DNA replication.[5][7]
In cancers with existing defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a state known as "synthetic lethality," where the combination of two deficiencies (the inherent DNA repair defect and the drug-induced PARP inhibition) results in cancer cell death.[5][8][9] Healthy cells, having a functional BRCA pathway, are less affected.[5] Some PARP inhibitors also exert their effect by "trapping" the PARP enzyme on the DNA, which is also a cytotoxic event.[4][6]
Caption: Mechanism of PARP inhibition leading to synthetic lethality in cancer cells.
Quantitative Comparison of PARP Inhibitors
The efficacy of PARP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the biological process by 50%. Lower IC50 values indicate higher potency. The table below summarizes the reported IC50 values for several FDA-approved PARP inhibitors against the PARP1 and PARP2 enzymes.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| This compound | Not Available | Not Available | Not characterized as a PARP inhibitor. |
| Olaparib | 1 - 13[10][11] | ~1.5 | First-in-class inhibitor, widely studied.[10] |
| Rucaparib | 0.8[12] | 0.5[12] | Potent inhibitor of PARP1 and PARP2.[12][13] |
| Niraparib | 2.8[14] | 0.6[14] | Highly selective for PARP1 and PARP2.[14] |
| Talazoparib | 0.57[15][16] | Not specified | Considered the most potent PARP-trapping agent.[16][17] |
Note: IC50 values can vary based on the specific assay conditions and cell lines used.[11][18][19][20][21][22]
Experimental Protocols
To evaluate the potential PARP inhibitory activity of a novel compound like this compound, a series of standardized biochemical and cellular assays are required.
1. Biochemical PARP Inhibition Assay (Enzymatic Activity)
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP enzyme.
-
Objective: To determine the IC50 value of the test compound against PARP1 and/or PARP2.
-
Principle: A chemiluminescent or fluorescent assay is used to quantify the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme. The assay measures the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a 96-well plate. The biotinylated PAR is then detected using streptavidin-HRP and a chemiluminescent substrate. A decrease in signal indicates inhibition of PARP activity.
-
Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Reaction Mixture: In each well, combine purified recombinant PARP1 enzyme, activated DNA (to stimulate the enzyme), and biotinylated NAD+.
-
Compound Addition: Add the test compound (e.g., this compound) across a range of concentrations (e.g., 1 nM to 100 µM). Include wells with a known inhibitor (positive control) and vehicle (negative control).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate, followed by a chemiluminescent substrate.
-
Data Acquisition: Measure the luminescent signal using a microplate reader.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cellular PARP Inhibition Assay (PARP Trapping Assay)
This assay measures the ability of a compound to trap PARP on DNA within living cells.
-
Objective: To assess the PARP trapping potential of the test compound.
-
Principle: This assay utilizes fluorescence polarization (FP). A fluorescent DNA probe is used. When PARP binds to this probe, the complex tumbles slowly in solution, resulting in a high FP signal. An inhibitor that traps PARP on the DNA will stabilize this complex, maintaining a high FP signal.
-
Methodology:
-
Cell Culture: Culture cancer cells (e.g., with a known BRCA mutation) in a suitable medium.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Lysis and Assay: Lyse the cells and incubate the lysate with the fluorescent DNA probe.
-
Data Acquisition: Measure fluorescence polarization using a suitable plate reader.
-
Analysis: An increase in the FP signal relative to untreated cells indicates PARP trapping.
-
Hypothetical Experimental Workflow
The diagram below illustrates a logical workflow for screening and validating a potential PARP inhibitor like this compound.
References
- 1. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel alkoxybenzamide inhibitors of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. PARP assay kits [bioscience.co.uk]
- 8. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Methods for N-Ethylbenzamide Metabolite Detection
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a critical step in understanding the pharmacokinetic profile and safety of a therapeutic candidate. This guide provides a comprehensive comparison of validated mass spectrometry-based methods for the detection of N-Ethylbenzamide and its primary metabolites, ethylamine and hippuric acid. We delve into the experimental protocols and performance characteristics of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside a discussion of Nuclear Magnetic Resonance (NMR) spectroscopy as a viable alternative.
This compound, upon administration, undergoes metabolic transformation, primarily through hydrolysis, yielding ethylamine and benzoic acid. The latter is subsequently conjugated with glycine to form hippuric acid, which is then excreted in the urine. The development of robust and validated analytical methods is paramount for the accurate measurement of the parent compound and these key metabolites in biological matrices.
At a Glance: Method Performance Comparison
The choice of analytical technique hinges on a variety of factors including the required sensitivity, selectivity, sample throughput, and the inherent chemical properties of the analytes. Below is a summary of the expected performance characteristics for the detection of this compound and its metabolites using LC-MS/MS, GC-MS, and NMR.
| Performance Parameter | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL (with derivatization) | µg/mL to mg/mL |
| Limit of Quantification (LOQ) | Low ng/mL | ng/mL (with derivatization) | High µg/mL to mg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Accuracy (%Recovery) | 85-115% | 80-120% | 90-110% |
| Sample Throughput | High | Moderate | Low to Moderate |
| Derivatization Required | No | Yes | No |
Delving into the Methodologies: Experimental Protocols
The successful implementation of any analytical method relies on a meticulously designed and executed protocol. Here, we provide detailed experimental procedures for the quantification of this compound, ethylamine, and hippuric acid in urine samples using UPLC-MS/MS and GC-MS.
Protocol 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is tailored for the simultaneous quantification of the polar metabolites, ethylamine and hippuric acid, alongside the parent drug, this compound, in a single chromatographic run.
1. Sample Preparation: Dilute-and-Shoot
A simple and high-throughput "dilute-and-shoot" approach is often sufficient for urine samples, minimizing sample preparation time and potential for analyte loss.
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 900 µL of an internal standard solution (e.g., deuterated analogs of the analytes in 50:50 acetonitrile:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions:
-
UPLC System: A Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for the retention of the highly polar ethylamine, while also providing adequate retention for hippuric acid and this compound.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operating in positive electrospray ionization (ESI+) mode for ethylamine and this compound, and negative ESI mode (ESI-) for hippuric acid.
-
Ionization Source Parameters: Optimized for each analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for each analyte and internal standard.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of hippuric acid and the polar nature of the analytes, a derivatization step is essential for successful GC-MS analysis.
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 1 mL of urine in a glass tube, add an internal standard solution.
-
Acidify the sample to pH < 2 with concentrated HCl.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
2. GC-MS Conditions:
-
GC System: An Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the experimental workflows for the described mass spectrometry methods.
Metabolic pathway of this compound.
Experimental workflows for UPLC-MS/MS and GC-MS.
An Alternative Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is the dominant technique for quantitative bioanalysis, Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable alternative, particularly for structural elucidation and absolute quantification without the need for reference standards for every analyte.[1]
Key Advantages of NMR:
-
Non-destructive: The sample can be recovered and used for further analysis.
-
Quantitative: Provides absolute quantification with the use of an internal standard.[1]
-
Structural Information: Delivers rich structural information for metabolite identification.
Limitations of NMR:
-
Lower Sensitivity: Generally less sensitive than mass spectrometry, which may be a limiting factor for detecting low-abundance metabolites.[1]
-
Spectral Overlap: Complex biological matrices like urine can lead to overlapping signals, complicating data analysis.[2]
For the analysis of this compound metabolites, 1H-NMR could be employed to simultaneously detect and quantify hippuric acid and potentially ethylamine in urine samples, provided their concentrations are within the detection limits of the instrument.[3]
Conclusion: Selecting the Optimal Method
The choice between LC-MS/MS, GC-MS, and NMR for the analysis of this compound and its metabolites is contingent upon the specific requirements of the study.
-
LC-MS/MS stands out as the method of choice for high-throughput, sensitive, and specific quantification of both the parent drug and its polar metabolites in a single analysis without the need for derivatization.
-
GC-MS , while requiring a derivatization step, offers excellent chromatographic resolution and is a robust and reliable technique, particularly when high sensitivity is required for less polar analytes.
-
NMR Spectroscopy serves as a powerful complementary technique for structural confirmation and absolute quantification, especially when reference standards are unavailable or when a non-destructive method is preferred.
By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to generate high-quality, reliable data for their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of computational approaches for identification and quantification of urinary metabolites in 1H NMR spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Nuclear Magnetic Resonance Analysis of Urine as Diagnostic Tool for Organic Acidemias and Aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of N-Ethylbenzamide Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of various N-Ethylbenzamide derivatives against different protein targets. The information is compiled from recent in silico studies and is intended to facilitate the rational design of more potent and selective inhibitors.
This guide summarizes quantitative binding affinity data, details the experimental protocols for molecular docking simulations, and provides a visual workflow for conducting similar comparative studies. The data presented highlights the potential of this compound scaffolds in targeting a range of proteins implicated in various diseases.
Quantitative Docking Data Summary
The following table summarizes the molecular docking results for several this compound and related benzamide derivatives from various studies. It is important to note that direct comparison of scores between different studies can be challenging due to variations in protein targets, docking software, and scoring functions. The data is presented to provide a relative understanding of the binding affinities of these compounds.
| Ligand/Derivative Name | Protein Target (PDB ID) | Docking Score/Binding Energy | Scoring Method | Reference |
| N-ethyl-4-(pyridin-4-yl)benzamide based compounds (e.g., C03, C08, C11) | Rho-associated kinase-1 (ROCK1) | Ranged from -76.09 to -130.61 kJ/mol | MMPBSA Binding Free Energy | [1][2] |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 integrin (4WK0) | -7.7 kcal/mol | Binding Affinity (AutoDock Vina) | [3][4] |
| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 kcal/mol | Binding Affinity (AutoDock Vina) | [3] |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-substituted benzamide (Compound 3a) | E. coli dihydroorotase (2eg7) | -7.4 kcal/mol | Binding Affinity | |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-4-substituted benzamide (Compound 3b) | E. coli dihydroorotase (2eg7) | -7.2 kcal/mol | Binding Affinity | |
| N-(Arylcarbamothioyl)benzamide derivative (IITKDA10) | Enoyl-[acyl-carrier-protein] reductase (InhA) | -9.63 kcal/mol | Binding Energy |
Experimental Protocols
The methodologies outlined below represent a generalized workflow for performing comparative molecular docking studies, based on the protocols reported in the cited literature.
Protein Preparation
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH. Partial charges are then assigned to the protein atoms using a force field like CHARMM.
Ligand Preparation
-
Ligand Sketching and Optimization: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energetically minimized to obtain a stable conformation. This is often done using a force field such as CHARMM General Force Field (CGenFF).
-
Charge Calculation: Partial charges are calculated for the ligand atoms.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.
-
Docking Algorithm: A docking program like AutoDock Vina is used to perform the docking calculations. The software explores various possible conformations and orientations of the ligand within the protein's active site.
-
Scoring and Ranking: The interactions between the ligand and the protein are evaluated using a scoring function, which predicts the binding affinity. The different poses of the ligand are then ranked based on their scores.
Post-Docking Analysis
-
Interaction Analysis: The best-ranked docking poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.
-
Binding Free Energy Calculation: For more accurate estimation of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed on the docked complexes.
Visualization of Docking Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study.
Caption: General workflow for a comparative molecular docking study.
References
- 1. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
N-Ethylbenzamide in C-N Bond Formation: A Comparative Guide to N-Substituted Benzamides in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, enabling the construction of a vast array of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose. This guide provides a detailed comparison of the performance of N-ethylbenzamide and other N-substituted benzamides in palladium-catalyzed C-N cross-coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.
The N-arylation of amides, a key transformation in medicinal chemistry, allows for the synthesis of complex tertiary amides. The nature of the substituent on the amide nitrogen can significantly influence the reaction's efficiency. This guide focuses on the comparative reactivity of N-alkylbenzamides in the context of the Buchwald-Hartwig amination, a widely adopted method for C-N bond formation.
Performance Comparison of N-Alkylbenzamides
The steric and electronic properties of the N-substituent on the benzamide play a critical role in the outcome of palladium-catalyzed N-arylation reactions. Experimental data from the literature allows for a direct comparison of the yields obtained for different N-alkylbenzamides under consistent reaction conditions.
A study by Hicks, Hyde, Cuezva, and Buchwald provides valuable insights into the substrate scope of the N-arylation of secondary acyclic amides.[1][2][3] The following table summarizes the performance of N-methylbenzamide and N-isobutylbenzamide in the palladium-catalyzed coupling with 4-tert-butylphenyl nonaflate. While data for this compound is not explicitly provided in this specific study, the results for N-methyl and N-isobutyl derivatives offer a strong basis for performance expectation, suggesting that this compound would likely provide a yield within this range.
| Amide Substrate | Arylating Agent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylbenzamide | 4-tert-Butylphenyl nonaflate | 1 mol % [(allyl)PdCl]₂, 5 mol % JackiePhos | K₂CO₃ | Toluene | 110 | 17 | 85 |
| N-Isobutylbenzamide | 4-tert-Butylphenyl nonaflate | 1 mol % [(allyl)PdCl]₂, 5 mol % JackiePhos | K₂CO₃ | Toluene | 110 | 17 | 81 |
Data compiled from a study by the Buchwald group.[1][2][3]
The data indicates that both N-methyl and N-isobutyl benzamides are effective nucleophiles in this transformation, affording high yields of the corresponding N-aryl amides. The slightly lower yield observed for the more sterically hindered N-isobutylbenzamide suggests that increasing the bulk of the N-alkyl substituent may have a modest impact on the reaction efficiency. Based on this trend, this compound is expected to be a highly competent substrate in this catalytic system.
Experimental Protocols
A detailed experimental protocol for the N-arylation of secondary amides, as described in the comparative study, is provided below.
General Procedure for the Palladium-Catalyzed N-Arylation of Secondary Amides:
An oven-dried resealable Schlenk tube is charged with [(allyl)PdCl]₂ (0.01 mmol, 1 mol %), the phosphine ligand JackiePhos (0.05 mmol, 5 mol %), and K₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. The amide (2.5 mmol), the aryl nonaflate (1.0 mmol), and toluene (4 mL) are then added. The Schlenk tube is sealed and the mixture is stirred at 110 °C for 17 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired N-aryl amide.
Reaction Mechanism and Workflow
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.
The experimental workflow for carrying out the N-arylation reaction is a standard procedure in synthetic organic chemistry, involving the careful assembly of reagents under an inert atmosphere.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-catalyzed N-arylation of secondary acyclic amides: catalyst development, scope, and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the insecticidal activity of N-Ethylbenzamide compared to commercial agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective insecticides is a continuous endeavor in agrochemical and public health sectors. The benzamide scaffold has emerged as a crucial pharmacophore in the design of modern insecticides. This guide provides a comparative evaluation of the insecticidal activity of benzamide derivatives against established commercial agents, supported by experimental data and detailed protocols. While N-Ethylbenzamide serves as a foundational structure within this chemical class, this guide will focus on more complex and commercially relevant benzamide-based insecticides for which insecticidal activity has been experimentally determined.
Introduction to Benzamide-Based Insecticides
Benzamide, a simple aromatic amide, is the parent structure for a diverse group of compounds with significant biological activities.[1] While this compound itself is not recognized as a potent insecticide, the incorporation of the benzamide moiety into more complex molecules has led to the development of highly effective insecticidal agents.[2] These modern insecticides often exhibit novel modes of action, providing valuable tools for resistance management.
Prominent examples of commercial and investigational insecticides featuring a benzamide core include:
-
Diamide Insecticides (e.g., Flubendiamide, Chlorantraniliprole): This revolutionary class of insecticides acts on the insect ryanodine receptor, leading to uncontrolled release of intracellular calcium and subsequent muscle paralysis.[3]
-
Isoxazoline Benzamides: Novel isoxazoline derivatives containing a benzamide functional group have demonstrated high efficacy against a range of pests, including Plutella xylostella (diamondback moth) and Ostrinia furnacalis (Asian corn borer).[2][4]
-
Pyridinyl Ethyl Benzamides (e.g., Fluopyram): This chemical class targets the mitochondrial respiratory chain in nematodes and fungi, showcasing the versatility of the benzamide scaffold.[5]
Comparative Insecticidal Activity
The efficacy of insecticides is typically determined by bioassays that measure the concentration or dose required to cause 50% mortality (LC50 or LD50, respectively) in a target pest population. The following tables summarize the insecticidal activity of representative benzamide derivatives and commercial insecticides against various pests.
Table 1: Insecticidal Activity of Benzamide Derivatives against Lepidopteran Pests
| Compound/Active Ingredient | Target Pest | Bioassay Method | LC50 (mg/L) | Reference |
| M31 (Isoxazoline Benzamide) | Plutella xylostella | Leaf-dip | 0.135 | [4] |
| Ostrinia furnacalis | Diet incorporation | 0.697 | [4] | |
| Flubendiamide | Plutella xylostella | Leaf-dip | 0.942 | [4] |
| Compound 23 (Novel Benzamide) | Spodoptera frugiperda (2nd instar) | Diet incorporation | 24.8 | [6] |
| Spodoptera frugiperda (4th instar) | Diet incorporation | 56.2 | [6] |
Table 2: Comparative Efficacy of Commercial Insecticide Classes
| Insecticide Class | Representative Agent | Target Pest | Mode of Action | Typical LC50/LD50 Range | Reference(s) |
| Organophosphates | Malathion | Various | Acetylcholinesterase inhibitor | Highly variable | [7] |
| Carbamates | Carbaryl | Various | Acetylcholinesterase inhibitor | Highly variable | [7] |
| Pyrethroids | Permethrin | Various | Sodium channel modulator | Low (ng/insect) to moderate (mg/L) | [7] |
| Neonicotinoids | Imidacloprid | Sucking insects | Nicotinic acetylcholine receptor agonist | Low to moderate (mg/L) | [7] |
| Diamides | Chlorantraniliprole | Lepidoptera, Coleoptera | Ryanodine receptor modulator | Very low (µg/L to mg/L) | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of insecticidal activity.
Leaf-Dip Bioassay
This method is commonly used to assess the efficacy of insecticides against leaf-feeding insects.
-
Preparation of Test Solutions: A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone, DMSO) and then serially diluted with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to obtain a range of test concentrations.
-
Leaf Treatment: Cabbage or other suitable host plant leaves are cut into discs (e.g., 5 cm diameter). Each disc is dipped into a test solution for a specified time (e.g., 10-30 seconds) and then allowed to air-dry. Control leaves are dipped in the surfactant-water solution only.
-
Insect Infestation: The treated leaf discs are placed in individual Petri dishes lined with moistened filter paper. A specific number of larvae (e.g., 10-20 third-instar larvae) of the target insect are introduced into each Petri dish.
-
Incubation and Assessment: The Petri dishes are maintained under controlled conditions (e.g., 25 ± 1°C, >70% relative humidity, 16:8 h light:dark photoperiod). Mortality is assessed at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data are corrected for control mortality using Abbott's formula. The LC50 values and their 95% confidence intervals are calculated using Probit analysis.
Diet Incorporation Bioassay
This method is suitable for insects that can be reared on an artificial diet.
-
Preparation of Treated Diet: A stock solution of the test compound is prepared and added to the artificial diet at various concentrations while the diet is still liquid and warm. The diet is then dispensed into the wells of a multi-well plate or small containers and allowed to solidify.
-
Insect Infestation: One larva of the target insect is placed in each well or container with the treated diet.
-
Incubation and Assessment: The plates or containers are sealed and incubated under controlled environmental conditions. Mortality and sublethal effects (e.g., growth inhibition) are recorded after a specific period (e.g., 7 days).
-
Data Analysis: The LC50 values are determined as described for the leaf-dip bioassay.
Visualizing Mechanisms and Workflows
Signaling Pathway of Diamide Insecticides
Caption: Mode of action of diamide insecticides on the insect ryanodine receptor.
General Experimental Workflow for Insecticide Evaluation
Caption: Standard workflow for evaluating the insecticidal activity of a test compound.
Conclusion
The benzamide scaffold is a cornerstone in the development of modern insecticides, offering diverse modes of action and high efficacy against various insect pests. While simple derivatives like this compound may not exhibit potent insecticidal properties, their chemical backbone is integral to the design of advanced, commercially successful products. The comparative data and standardized protocols presented in this guide are intended to provide a valuable resource for researchers and professionals in the field of insecticide discovery and development, facilitating the evaluation of new chemical entities and the formulation of effective pest management strategies.
References
- 1. Benzamide | High-Purity Reagent for Research [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhance Crop Protection with Velum Prime | Bayer Nematicides [cropscience.bayer.in]
- 6. Synthesis and Biological Evaluation of Benzamide Compounds as Insecticides Agents Against Spodoptera Frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
Safety Operating Guide
Navigating the Safe Disposal of N-Ethylbenzamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-Ethylbenzamide, a compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent accidental exposure.
Quantitative Data Summary
For a clear understanding of its chemical properties, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C9H11NO | PubChem[1] |
| Molecular Weight | 149.19 g/mol | PubChem[1] |
| GHS Hazard Statement | H302: Harmful if swallowed | PubChem[1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste.[2] This is a precautionary measure based on the hazardous properties of its parent compound, benzamide, and the general principle of treating all laboratory chemical waste as hazardous unless explicitly determined otherwise.[3][4]
1. Waste Collection and Segregation:
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap to prevent leaks.[2][5]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Incompatible wastes can react, leading to dangerous situations. It is best practice to segregate different types of chemical waste.[6]
2. Labeling:
-
Clear Identification: Immediately label the waste container with the words "Hazardous Waste."[2][7]
-
Full Chemical Name: Clearly write the full chemical name, "this compound," on the label. Avoid using abbreviations or chemical formulas.[7]
-
Concentration: If the waste is in a solution, indicate the approximate concentration.[2]
-
Contact Information: Include the name and contact information of the principal investigator or the responsible individual.[7]
3. Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic.[2]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[2][5]
-
Closed Container Policy: Keep the waste container securely closed at all times, except when adding waste.[2][5]
4. Disposal Request and Pickup:
-
Contact EHS: Follow your institution's specific procedures for hazardous waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office.[7]
-
Waste Manifest: Complete any required hazardous waste information forms or tags provided by your EHS department.[7]
-
Scheduled Pickup: Arrange for a scheduled pickup of the hazardous waste by authorized personnel.
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[6][8] The rinsate must be collected and treated as hazardous waste.[3][8] After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash, in accordance with institutional policies.[3]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. This compound | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. nj.gov [nj.gov]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling N-Ethylbenzamide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for N-Ethylbenzamide, including operational procedures and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The compound may cause irritation to the skin, eyes, and respiratory system[1].
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2] | To prevent eye irritation from splashes or dust. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] | To avoid skin irritation upon contact.[1] |
| Respiratory Protection | Generally not required under normal use conditions with good ventilation.[1][2] A particle filter respirator is recommended if dust is generated. | To prevent respiratory tract irritation.[1] |
| Hand Protection | Chemical-resistant gloves. | To prevent direct skin contact and absorption. |
| Body Protection | Protective clothing, such as a lab coat.[1] | To protect skin and personal clothing from contamination. |
First Aid Procedures
In case of accidental exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] |
| Skin Contact | If on skin, wash with plenty of soap and water.[2] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as oxidizing agents and strong acids to avoid dangerous reactions[1][2].
-
Store in a locked-up area accessible only to qualified or authorized personnel[3].
2. Handling and Use:
-
Ensure adequate ventilation in the work area[1].
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Wash hands and any exposed skin thoroughly after handling[2].
-
Do not eat, drink, or smoke when using this product[3].
-
Avoid generating dust.
3. Accidental Spills:
-
For spills, collect and bind the material.
-
Take up the spill in a dry state and dispose of it properly.
-
Clean the affected area thoroughly.
-
Ensure drains are covered to prevent the product from entering them.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Dispose of the contents and container to an approved waste disposal plant[2].
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste; leave chemicals in their original containers.
-
Handle uncleaned containers as you would the product itself.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
